molecular formula C8H6N2O3 B082402 2-Hydroxy-2-(2-nitrophenyl)acetonitrile CAS No. 13312-81-7

2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Cat. No.: B082402
CAS No.: 13312-81-7
M. Wt: 178.14 g/mol
InChI Key: YIBWLYSNBNNELO-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2-nitrophenyl)acetonitrile is a versatile chemical building block in organic synthesis, primarily valued for its role in constructing more complex nitrogen-containing molecules . The compound serves as a key intermediate in the synthesis of (2-nitrophenyl)methanol derivatives, which have been identified as promising scaffolds in medicinal chemistry research . Specifically, derivatives based on this core structure have been explored as potent inhibitors of PqsD, a key enzyme in the quorum-sensing system of the opportunistic pathogen Pseudomonas aeruginosa . Targeting this system represents a modern anti-virulence strategy aimed at disrupting bacterial communication and biofilm formation without exerting selective pressure for traditional antibiotic resistance . The structural features of this compound—including the nitrile group, which can be further functionalized into carboxylic acids or amines, and the benzylic alcohol moiety—make it a valuable and flexible synthon for further chemical exploration in various research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBWLYSNBNNELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286299
Record name 2-hydroxy-2-(2-nitrophenyl)acetonitrile
Source EPA DSSTox
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13312-81-7
Record name NSC44638
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-2-(2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Chemical Intermediate

2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a cyanohydrin derivative of 2-nitrobenzaldehyde, is a molecule of significant interest in the realms of synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, coupled with the presence of a reactive nitroaromatic moiety, renders it a versatile precursor for a variety of more complex molecular architectures. The strategic placement of the nitro group at the ortho position opens avenues for intramolecular cyclization reactions, making it a valuable building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and detailed characterization of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective handling, synthesis, and purification.

PropertyValueSource
CAS Number 13312-81-7[1]
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.15 g/mol [1]
Predicted pKa 9.91 ± 0.20[1]

Synthesis of this compound: A Mechanistic and Practical Approach

The primary route to synthesizing this compound is through the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-nitrobenzaldehyde. This reaction, a classic example of cyanohydrin formation, is typically base-catalyzed and reversible.[2][3]

The Underlying Mechanism: A Step-by-Step Elucidation

The formation of the cyanohydrin proceeds via a well-established two-step mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The presence of a base is crucial as it generates a sufficient concentration of the cyanide nucleophile from a source like hydrogen cyanide (HCN) or an alkali metal cyanide salt.[2][3] This attack results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source in the reaction mixture, which is typically HCN or water. This step yields the final this compound product and regenerates the cyanide ion, which can then participate in another catalytic cycle.

Caption: Mechanism of Cyanohydrin Formation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for cyanohydrin synthesis.[4] Researchers should exercise extreme caution when working with cyanide-containing reagents due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Materials and Reagents:

  • 2-Nitrobenzaldehyde

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Acetic Acid (glacial)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitrobenzaldehyde in a suitable organic solvent such as dichloromethane or diethyl ether. Cool the solution to 0-5 °C in an ice bath.

  • Cyanide Solution Preparation: In a separate flask, prepare a solution of sodium cyanide in water.

  • Addition of Cyanide: Slowly add the aqueous sodium cyanide solution to the stirred solution of 2-nitrobenzaldehyde over a period of 30-60 minutes, maintaining the temperature between 0-10 °C.

  • Acidification: After the addition is complete, slowly add glacial acetic acid to the reaction mixture. The acid serves to neutralize the excess cyanide and protonate the intermediate.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid and cyanide salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel.

Experimental_Workflow A Dissolve 2-Nitrobenzaldehyde in Solvent B Cool to 0-5 °C A->B C Slowly Add Aqueous NaCN Solution B->C D Add Glacial Acetic Acid C->D E Monitor by TLC D->E F Work-up: Phase Separation & Washing E->F Reaction Complete G Dry Organic Layer F->G H Concentrate under Reduced Pressure G->H I Purify by Recrystallization/Chromatography H->I J Characterize Final Product I->J

Caption: General Experimental Workflow for Synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following analytical techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), and the hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the downfield region (typically δ 7.5-8.2 ppm). The methine proton, being adjacent to an electron-withdrawing cyano group and a hydroxyl group, should appear as a singlet or a doublet (if coupled to the hydroxyl proton) at a characteristic chemical shift. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals to identify include the carbon of the nitrile group (C≡N), the carbon bearing the hydroxyl and nitrile groups (CH-OH), and the aromatic carbons, including the carbon attached to the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (hydroxyl) Broad peak around 3400-3200
C≡N (nitrile) Sharp, medium intensity peak around 2250-2230
NO₂ (nitro) Strong, sharp peaks around 1530-1500 and 1350-1300
C=C (aromatic) Peaks in the 1600-1450 region
C-O (alcohol) Peak in the 1260-1000 region

Note: The exact positions of these peaks can be influenced by the molecular environment and intermolecular interactions such as hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₆N₂O₃), the expected molecular ion peak [M]⁺ would be at m/z = 178.15. The fragmentation pattern can provide further structural confirmation, with potential fragments corresponding to the loss of water, the cyano group, or the nitro group.

Alternative Synthetic Approaches: The Biocatalytic Route

An emerging and environmentally benign alternative to traditional chemical synthesis is the use of enzymes, specifically hydroxynitrile lyases (HNLs).[9][10][11][12][13] These enzymes catalyze the asymmetric addition of hydrogen cyanide to aldehydes, offering the potential for the enantioselective synthesis of cyanohydrins.[9] The use of (R)- or (S)-selective HNLs could provide access to enantiomerically pure forms of this compound, which is highly desirable in drug development. This biocatalytic approach typically proceeds under mild reaction conditions (e.g., ambient temperature and physiological pH), reducing the energy consumption and waste generation associated with classical chemical methods.

Safety Considerations

Working with cyanides and nitroaromatic compounds necessitates strict adherence to safety protocols.

  • Cyanides: Sodium cyanide and hydrogen cyanide are highly toxic. Handle only in a well-ventilated fume hood. Have a cyanide antidote kit readily available and be trained in its use.

  • Nitroaromatic Compounds: These compounds can be toxic and are often skin and eye irritants.[14] Avoid inhalation, ingestion, and skin contact.

  • General Precautions: Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound via the cyanohydrin formation reaction is a robust and well-understood process. This guide has provided a detailed overview of the synthesis, including the underlying mechanism and a practical experimental protocol. Furthermore, a comprehensive approach to its characterization using modern analytical techniques has been outlined. As the demand for enantiomerically pure and structurally complex molecules continues to grow in the pharmaceutical and agrochemical industries, the importance of versatile intermediates like this compound is set to increase. Future research may focus on optimizing the synthesis using greener methodologies, such as biocatalysis, to produce this valuable compound in a more sustainable and efficient manner.

References

  • Grokipedia. (n.d.). Mandelonitrile lyase. [Link]

  • ResearchGate. (n.d.). Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... [Link]

  • PubMed. (n.d.). Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications. [Link]

  • Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

  • Oriental Journal of Chemistry. (2013). NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes. [Link]

  • PubChem. (n.d.). 2-Nitrophenylacetonitrile. [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. [Link]

  • Chemsrc. (2025). (2-Hydroxyphenyl)acetonitrile | CAS#:14714-50-2. [Link]

  • Google Patents. (n.d.). Process for producing(2-nitrophenyl)
  • Chinese Journal of Chemistry. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. [Link]

  • OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Bartleby. (2023). Tabulate your 1H NMR data of 2-(2-nitrophenyl)acetonitrile.... [Link]

  • YouTube. (2019). Cyanohydrin Formation Reaction Mechanism. [Link]

  • YouTube. (2014). Addition of Cyanide to Aldehydes and Ketones to Make Cyanohydrins. [Link]

  • ChemSynthesis. (2025). (2-nitrophenyl)acetonitrile. [Link]

  • SpectraBase. (n.d.). (2-Nitrophenyl)acetonitrile. [Link]

  • Stenutz. (n.d.). 2-hydroxy-2-phenylacetonitrile. [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-(4-nitrophenyl)acetonitrile. [Link]

  • ChemRxiv. (2025). Catalytic Enantioselective α-Allenylation of Acetonitrile. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetonitrile. [Link]

  • precisionFDA. (n.d.). 2-(2-NITROPHENYL)ACETONITRILE. [Link]

Sources

An In-depth Technical Guide to 2-Hydroxy-2-(2-nitrophenyl)acetonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the unique characteristics and synthetic utility of this ortho-nitro-substituted mandelonitrile derivative.

Introduction: The Significance of Substituted Cyanohydrins

Cyanohydrins, or α-hydroxynitriles, are a versatile class of organic compounds characterized by the presence of a hydroxyl and a nitrile group attached to the same carbon atom. Their importance in organic synthesis is well-established, serving as key intermediates in the preparation of a wide array of valuable molecules, including α-hydroxy acids, α-amino acids, and β-amino alcohols.[1] The introduction of a nitro group onto the aromatic ring, as in this compound, imparts unique electronic properties and potential biological activities, making it a compound of significant interest in medicinal chemistry.[2][3] Nitroaromatic compounds are known to play a crucial role in the development of various therapeutic agents, often acting as bioactivatable prodrugs.[3][4]

This guide will delve into the specific attributes of the ortho-nitro substituted cyanohydrin, this compound, providing a foundational understanding for its further exploration and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While experimental data for this compound is not extensively available in the public domain, we can compile its known identifiers and predicted properties.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[2][5]
Molecular Weight 178.147 g/mol [2][5]
CAS Number 13312-81-7[2][5]
Predicted pKa 9.91 ± 0.20[5]
Hydrogen Bond Acceptor Count 4[5]
Hydrogen Bond Donor Count 1Calculated
Topological Polar Surface Area 89.8 Ų[5]
Predicted LogP 1.2[4]

Note: The pKa and LogP values are predicted and should be confirmed experimentally.

Synthesis and Characterization

The synthesis of this compound typically follows the general principles of cyanohydrin formation, which involves the nucleophilic addition of a cyanide ion to an aldehyde.[6]

General Synthesis Pathway

The primary route to synthesizing this compound is the reaction of 2-nitrobenzaldehyde with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in the presence of an acid or a Lewis acid catalyst.[1] The reaction is reversible, and the equilibrium generally favors the product with aliphatic and many aromatic aldehydes.[6]

G cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Product This compound 2-Nitrobenzaldehyde->Product Nucleophilic Addition Cyanide Source (e.g., KCN) Cyanide Source (e.g., KCN) Cyanide Source (e.g., KCN)->Product Acid Catalyst (e.g., HCl) Acid Catalyst (e.g., HCl) Acid Catalyst (e.g., HCl)->Product Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water) Solvent (e.g., Ethanol/Water)->Product G cluster_hydroxyl Hydroxyl Group Reactions cluster_nitrile Nitrile Group Reactions cluster_nitro Nitro Group Reactions Start This compound Oxidation Oxidation to Ketone Start->Oxidation Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Reduction Reduction to Amine Start->Reduction Grignard Reaction with Grignard Reagents Start->Grignard Reduction_Nitro Reduction to Amine Start->Reduction_Nitro

Sources

Technical Guide: Structural Elucidation of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-Technique Spectroscopic Approach (NMR, IR, MS)

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile (o-nitrobenzaldehyde cyanohydrin), a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond mere data presentation to offer an in-depth analysis grounded in established spectroscopic principles. We will explore the theoretical basis for the expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide details not only the interpretation of spectral data but also the causality behind experimental choices and protocols, ensuring a robust and validated approach for researchers and drug development professionals.

Introduction and Molecular Overview

This compound is an aromatic cyanohydrin. Its structure comprises a benzene ring substituted with a nitro group and a cyanohydrin functional group (-C(OH)CN). The relative positions of these groups, particularly the ortho placement of the nitro group, create a unique electronic environment that significantly influences its spectroscopic signature. The molecular formula is C₈H₆N₂O₃, and its monoisotopic mass is 178.0378 g/mol [1].

Accurate structural confirmation is paramount for any downstream application. The following sections detail the integrated use of NMR, IR, and Mass Spectrometry to provide unambiguous characterization.

Overall Analytical Workflow

The characterization process follows a logical sequence, beginning with non-destructive techniques and culminating in mass analysis. Each step provides complementary information, leading to a complete structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation Prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3, DMSO-d6) IR IR Spectroscopy (Functional Groups) Prep->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Prep->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Prep->MS Interp Integrate Data & Assign Structure IR->Interp NMR->Interp MS->Interp G M [M]⁺• m/z = 178 M_HCN [M - HCN]⁺• m/z = 151 M->M_HCN - HCN M_OH [M - OH]⁺ m/z = 161 M->M_OH - •OH M_NO2 [M - NO₂]⁺ m/z = 132 M->M_NO2 - •NO₂ Nitro_cation [C₇H₄NO₂]⁺ m/z = 134 M_HCN->Nitro_cation - •CHO Aryl_cation [C₇H₅O]⁺ m/z = 105 M_NO2->Aryl_cation - HCN

Caption: Predicted EI-MS fragmentation pathway.

Key Predicted Fragments:

  • m/z 151: Loss of hydrogen cyanide (HCN) from the molecular ion, resulting in the o-nitrobenzaldehyde radical cation. This is a very common loss for cyanohydrins.

  • m/z 134: Loss of the formyl radical (•CHO) from the m/z 151 fragment.

  • m/z 132: Loss of the nitro group (•NO₂) from the molecular ion.

  • m/z 105: Loss of HCN from the m/z 132 fragment.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Setup:

    • Use a standard non-polar column (e.g., DB-5ms).

    • Set the injector temperature to 250°C.

    • Program the oven temperature with a ramp (e.g., start at 50°C, hold for 2 min, then ramp at 10°C/min to 280°C).

  • MS Setup:

    • Set the ion source to Electron Ionization (EI) at 70 eV.

    • Set the mass analyzer to scan a range of m/z 40-400.

    • The transfer line temperature should be set to ~280°C.

  • Injection & Acquisition: Inject 1 µL of the sample solution into the GC-MS. The GC will separate the compound from any impurities before it enters the mass spectrometer for ionization and analysis.

  • Data Analysis: Analyze the mass spectrum corresponding to the chromatographic peak of the target compound. Identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and self-validating toolkit for the complete structural elucidation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups (-OH, -CN, -NO₂), while mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This integrated approach ensures the unambiguous identification and characterization of the molecule, a critical step for its use in research and development.

References

  • PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]

  • Kratochvíl, B., & Glozlová, Z. (2008). A Simple Spectrophotometric Determination of Cyanides by P-nitrobenzaldehyde and Tetrazolium Blue. Advances in Military Technology, 3(1), 59-66. Retrieved from [Link]

  • Google Patents. (1993). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
  • PubChem. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

Sources

solubility profile of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound. The document is structured to deliver not just procedural steps but also the scientific rationale behind the experimental design, ensuring a deep understanding of the compound's behavior in various solvent systems. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for applications ranging from synthesis and purification to formulation and biological screening.

Introduction to this compound

This compound, with the molecular formula C₈H₆N₂O₃ and a molecular weight of approximately 178.147 g/mol , is a multifaceted organic compound.[1] Its structure, featuring a hydroxyl group, a nitrile group, and a nitrophenyl ring, suggests a nuanced solubility profile that is critical to its handling, reactivity, and potential applications. The presence of both polar (hydroxyl, nitro) and non-polar (phenyl ring) moieties, along with a weakly acidic proton (predicted pKa of 9.91 ± 0.20), dictates its interaction with a spectrum of solvents.[1] Understanding this solubility is paramount for its effective use in research and development.

Theoretical Solubility Considerations: A "Like Dissolves Like" Approach

The principle of "like dissolves like" serves as a foundational guide for predicting solubility.[2] The molecular structure of this compound allows for the following predictions:

  • Polar Solvents: The presence of the hydroxyl (-OH) and nitro (-NO₂) groups, capable of hydrogen bonding, suggests potential solubility in polar protic solvents like water and alcohols. However, the non-polar benzene ring may limit extensive solubility in highly polar solvents.

  • Non-Polar Solvents: The phenyl ring and the overall molecular structure might allow for some solubility in non-polar aprotic solvents, but the polar functional groups will likely hinder high solubility.

  • Aqueous Acidic & Basic Solutions: The predicted pKa of 9.91 suggests that the hydroxyl group is weakly acidic.[1] Therefore, the compound's solubility is expected to increase in aqueous basic solutions (e.g., 5% sodium hydroxide) due to the formation of a more polar phenoxide salt.[3] It is not expected to be soluble in acidic solutions as it lacks a basic functional group.[4]

Experimental Determination of Solubility Profile

A systematic approach is necessary to quantitatively and qualitatively determine the solubility of this compound. The following protocols are designed to provide a comprehensive solubility profile.

Safety Precautions

Given the presence of a nitrile group, it is crucial to handle this compound with care, as related compounds can be metabolized to cyanide, which is highly toxic.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
  • This compound

  • Deionized Water

  • 5% (w/v) Sodium Hydroxide Solution

  • 5% (w/v) Sodium Bicarbonate Solution

  • 5% (v/v) Hydrochloric Acid Solution

  • Ethanol

  • Methanol

  • Acetone

  • Acetonitrile

  • Dichloromethane

  • Toluene

  • Hexane

  • Test tubes and rack

  • Vortex mixer

  • Analytical balance

  • Spatula

Qualitative Solubility Testing Workflow

This workflow provides a systematic approach to classifying the solubility of the compound.

G start Start: 25 mg of Compound in 0.75 mL Solvent water Water start->water naoh 5% NaOH water->naoh Insoluble end_soluble Soluble water->end_soluble Soluble nahco3 5% NaHCO3 naoh->nahco3 Soluble hcl 5% HCl naoh->hcl Insoluble weak_acid Weakly Acidic nahco3->weak_acid Insoluble strong_acid Strongly Acidic nahco3->strong_acid Soluble organic Organic Solvents (e.g., Ethanol, Acetone, DCM) hcl->organic Insoluble base Basic hcl->base Soluble organic->end_soluble Soluble end_insoluble Insoluble organic->end_insoluble Insoluble

Caption: Qualitative solubility testing workflow.

Protocol:

  • Add approximately 25 mg of this compound to a test tube.

  • Add 0.75 mL of the chosen solvent in three portions, vortexing for 30 seconds after each addition.[7]

  • Visually inspect the solution for the complete dissolution of the solid.

  • Record the compound as "soluble" or "insoluble" for each solvent.

  • Follow the workflow diagram to test solubility in aqueous acidic and basic solutions if the compound is insoluble in water.[3][4]

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measure of solubility.

G A Add excess compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24 hours) with agitation A->B C Allow solid to settle B->C D Filter or centrifuge to obtain a clear saturated solution C->D E Analyze the concentration of the compound in the supernatant (e.g., via UV-Vis or HPLC) D->E F Calculate solubility (e.g., in mg/mL or mol/L) E->F

Caption: Shake-flask method for quantitative solubility.

Protocol:

  • Add an excess amount of this compound to a sealed vial containing a known volume of the solvent.

  • Agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

  • Calculate the solubility from the measured concentration.

Expected Solubility Profile and Data Presentation

Based on the theoretical considerations and the results of the experimental protocols, a comprehensive solubility profile can be compiled. The following table provides a template for presenting the solubility data.

Solvent Solvent Type Qualitative Solubility Quantitative Solubility (mg/mL at 25°C) Notes
WaterPolar ProticExpected to be sparingly soluble.
5% NaOHAqueous BaseExpected to be soluble due to salt formation.
5% NaHCO₃Aqueous BaseMay be less soluble than in NaOH due to weaker basicity.
5% HClAqueous AcidExpected to be insoluble.
EthanolPolar ProticExpected to be soluble.
MethanolPolar ProticExpected to be soluble.
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
DichloromethaneNon-polar Aprotic
TolueneNon-polar Aprotic
HexaneNon-polarExpected to be insoluble.

Implications for Research and Development

The solubility profile of this compound is a critical parameter that influences various aspects of its use:

  • Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate solvents for reaction media and for purification techniques like recrystallization.

  • Drug Formulation: For pharmaceutical applications, understanding aqueous solubility is fundamental for developing suitable oral or parenteral formulations.

  • Biological Assays: The choice of solvent for dissolving the compound for in vitro and in vivo studies is dictated by its solubility to ensure accurate dosing and avoid solvent-induced artifacts.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining theoretical predictions with robust experimental protocols, researchers can obtain reliable solubility data that is essential for the effective application of this compound in scientific research and drug development.

References

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  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 13, 2026.
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  • PubChem. (n.d.). 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. Retrieved January 13, 2026.
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An In-depth Technical Guide to the Stability and Degradation of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and potential degradation pathways of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a molecule of interest in synthetic chemistry and drug development. In the absence of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and studies on analogous structures, namely aromatic cyanohydrins and ortho-nitrobenzyl compounds. The guide offers a predictive overview of the molecule's susceptibility to hydrolysis, photolytic cleavage, and thermal decomposition. Detailed hypothetical degradation mechanisms are presented, along with recommended analytical methodologies for stability-indicating studies. This document serves as an essential resource for researchers working with this compound, enabling a proactive approach to formulation development, stability testing, and analytical method design.

Introduction: Unveiling the Chemical Persona of this compound

This compound is a bifunctional molecule that marries the reactivity of a cyanohydrin with the photochemical lability of an ortho-nitrobenzyl moiety. This unique combination suggests a complex stability profile, where multiple degradation pathways can be triggered by various environmental factors. Understanding these potential instabilities is paramount for its successful application in research and development, particularly in the pharmaceutical industry where product stability and impurity profiling are critical.

This guide delves into the predicted stability of this compound under different stress conditions, including pH variations, light exposure, and elevated temperatures. By examining the well-documented behavior of its constituent functional groups, we can construct a robust predictive model of its degradation, empowering scientists to anticipate and mitigate stability challenges.

Molecular Structure and Physicochemical Properties

This compound possesses a chiral center at the carbon bearing the hydroxyl and nitrile groups. Its chemical and physical properties are influenced by the electron-withdrawing nature of the ortho-nitro group and the hydrogen-bonding capability of the hydroxyl group.

PropertyValueSource
CAS Number 13312-81-7[1]
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.15 g/mol [1]
Predicted pKa 9.91 ± 0.20[1]

Caption: Chemical structure of this compound.

Predicted Degradation Pathways: A Mechanistic Exploration

The degradation of this compound is anticipated to be primarily driven by the reactivity of its cyanohydrin and ortho-nitrobenzyl functionalities. The following sections outline the most probable degradation pathways under various stress conditions.

Hydrolytic Degradation: The Influence of pH

The cyanohydrin group is known to be susceptible to hydrolysis, with the degradation pathway being highly dependent on the pH of the medium.

Under neutral to basic conditions, cyanohydrins are prone to a reversible decomposition to the parent aldehyde and hydrogen cyanide.[2] This is often the most significant degradation pathway for cyanohydrins in aqueous solutions.

  • Mechanism: The hydroxyl group is deprotonated by a base, leading to the formation of an alkoxide intermediate. This is followed by the elimination of the cyanide ion to yield 2-nitrobenzaldehyde.

Base_Catalyzed_Decomposition start This compound intermediate Alkoxide Intermediate start->intermediate + OH- intermediate->start + H2O product1 2-Nitrobenzaldehyde intermediate->product1 - CN- product1->intermediate + CN- product2 Hydrogen Cyanide

Caption: Predicted base-catalyzed decomposition of this compound.

In the presence of a strong acid and water, the nitrile group can undergo hydrolysis to form a carboxylic acid.[3][4] This reaction typically proceeds through an amide intermediate.

  • Mechanism: Protonation of the nitrile nitrogen makes the carbon more electrophilic for nucleophilic attack by water. Subsequent tautomerization and further hydrolysis lead to the formation of 2-hydroxy-2-(2-nitrophenyl)acetamide, which can then be further hydrolyzed to 2-hydroxy-2-(2-nitrophenyl)acetic acid.

Acid_Catalyzed_Hydrolysis start This compound intermediate Amide Intermediate (2-hydroxy-2-(2-nitrophenyl)acetamide) start->intermediate H+, H2O product Carboxylic Acid (2-hydroxy-2-(2-nitrophenyl)acetic acid) intermediate->product H+, H2O

Caption: Predicted acid-catalyzed hydrolysis of this compound.

Photodegradation: The Role of the Ortho-Nitrobenzyl Group

The ortho-nitrobenzyl moiety is a well-known photolabile protecting group.[5] Upon irradiation with UV light, it can undergo an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-heteroatom bond.

  • Mechanism: Absorption of UV light excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which cyclizes and subsequently fragments to yield 2-nitrosobenzaldehyde and release the nitrile and hydroxyl functionalities, likely as hydrogen cyanide and water after further reactions. The primary photoproduct, 2-nitrosobenzaldehyde, is itself unstable and can undergo further reactions, such as dimerization to form an azoxy compound.

Photodegradation_Pathway start This compound excited Excited State start->excited hν (UV light) aci_nitro aci-Nitro Intermediate excited->aci_nitro Intramolecular H-abstraction cyclic_intermediate Cyclic Intermediate aci_nitro->cyclic_intermediate Cyclization product1 2-Nitrosobenzaldehyde cyclic_intermediate->product1 Fragmentation product2 HCN + H2O dimer Azoxy Dimer product1->dimer Dimerization

Caption: Predicted photodegradation pathway of this compound.

Thermal Degradation

Nitroaromatic compounds are known to undergo thermal decomposition, although typically at elevated temperatures. The presence of the cyanohydrin functionality may influence the thermal stability.

  • Potential Pathways:

    • Decomposition of the Cyanohydrin: As with base-catalyzed decomposition, heating can promote the retro-cyanohydrin reaction to yield 2-nitrobenzaldehyde and hydrogen cyanide.

    • Decomposition of the Nitro Group: At higher temperatures, homolytic cleavage of the C-NO₂ bond can occur, leading to the formation of radical species and a cascade of subsequent reactions.

Oxidative and Reductive Degradation

While specific studies are lacking, the general reactivity of nitriles and nitroaromatics suggests potential degradation pathways under oxidative and reductive conditions.

  • Oxidative Degradation: Strong oxidizing agents could potentially oxidize the hydroxyl group or the benzylic carbon. The nitro group is generally stable to oxidation.

  • Reductive Degradation: The nitro group is readily reduced to a nitroso, hydroxylamino, or amino group, depending on the reducing agent and reaction conditions. The nitrile group can also be reduced, typically to a primary amine, although this usually requires strong reducing agents like lithium aluminum hydride.

Analytical Methodologies for Stability Indicating Studies

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound and quantifying its degradation products. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of the parent compound and its non-volatile degradation products.

  • Recommended HPLC Method Parameters:

    • Column: A reversed-phase C18 column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5 for enhanced stability of the cyanohydrin) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from its potential degradation products of varying polarities.

    • Detection: A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and to assess peak purity. This is particularly useful for identifying the formation of chromophoric degradation products like 2-nitrobenzaldehyde and 2-nitrosobenzaldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile degradation products, such as hydrogen cyanide (with appropriate derivatization or headspace analysis) and 2-nitrobenzaldehyde.[6]

Spectroscopic Methods

Spectroscopic techniques are invaluable for the identification and structural elucidation of degradation products.

  • Mass Spectrometry (MS): LC-MS and GC-MS are powerful tools for determining the molecular weights of degradation products and for obtaining fragmentation patterns that aid in their structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of isolated degradation products.[7][8]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are necessary to generate potential degradation products and to validate the stability-indicating nature of the analytical method.

General Protocol for Forced Degradation
  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Subject aliquots of the stock solution to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by the developed stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Recommended Stress Conditions
Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C
Base Hydrolysis 0.1 M NaOH at room temperature
Oxidative 3% H₂O₂ at room temperature
Thermal Solid-state at 80°C; Solution at 60°C
Photolytic Exposure to UV light (e.g., 254 nm and 365 nm) in a photostability chamber

Summary and Recommendations

This technical guide provides a predictive framework for understanding the stability and degradation of this compound. The primary anticipated degradation pathways are:

  • Base-catalyzed decomposition of the cyanohydrin to 2-nitrobenzaldehyde and hydrogen cyanide.

  • Acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

  • Photodegradation initiated by the ortho-nitrobenzyl group, leading to the formation of 2-nitrosobenzaldehyde.

It is strongly recommended that comprehensive forced degradation studies be performed to confirm these predicted pathways and to identify any additional degradation products. The development and validation of a stability-indicating HPLC method is a critical first step in this process. By understanding the potential instabilities of this molecule, researchers can implement appropriate control strategies during synthesis, formulation, and storage to ensure its quality and performance.

References

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An In-depth Technical Guide to 2-Hydroxy-2-(2-nitrophenyl)acetonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-(2-nitrophenyl)acetonitrile, also known as o-nitromandelonitrile, is a cyanohydrin derivative of 2-nitrobenzaldehyde. This technical guide provides a comprehensive review of its chemical properties, synthesis, and potential applications, particularly within the realm of organic synthesis and drug discovery. While specific literature on this compound is limited, this guide synthesizes information from related structures and general chemical principles to offer a detailed overview for researchers.

Introduction: The Significance of Substituted Mandelonitriles

Mandelonitrile and its derivatives are a class of organic compounds characterized by a phenyl group, a hydroxyl group, and a nitrile group attached to the same carbon atom. These molecules, also known as α-hydroxyphenylacetonitriles or cyanohydrins of aromatic aldehydes, are valuable intermediates in organic synthesis.[1] Their bifunctional nature allows for a wide range of chemical transformations, making them key building blocks for the synthesis of α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[2]

The introduction of a nitro group onto the phenyl ring, as in this compound, can significantly influence the molecule's reactivity and biological activity. The nitro group is a strong electron-withdrawing group, which can impact the electrophilicity of the aromatic ring and the acidity of the hydroxyl group.[3] Furthermore, nitrile-containing compounds are prevalent in a variety of therapeutic drugs, where the nitrile group can modulate physicochemical properties, enhance binding affinity to biological targets, and serve as a bioisostere for other functional groups.[4][5]

This guide will delve into the known and extrapolated properties of this compound, providing a foundation for its further investigation and utilization in research and development.

Physicochemical and Spectroscopic Properties

Based on available data for this compound and its isomers, the following properties can be summarized.[6][7][8]

PropertyValueSource
CAS Number 13312-81-7[6]
Molecular Formula C₈H₆N₂O₃[6]
Molecular Weight 178.15 g/mol [6]
Predicted pKa 9.91 ± 0.20[6]
Topological Polar Surface Area 89.8 Ų[6]
Hydrogen Bond Acceptor Count 4[6]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton (CH-OH) in the region of 5.5-6.0 ppm. The aromatic protons will appear as a complex multiplet in the downfield region (7.5-8.5 ppm) due to the influence of the nitro group. A broad singlet for the hydroxyl proton will also be present, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon around 118-120 ppm. The carbon bearing the hydroxyl and nitrile groups (the benzylic carbon) would appear around 60-70 ppm. The aromatic carbons will have distinct chemical shifts influenced by the position of the nitro group.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band for the nitrile group (C≡N) around 2250 cm⁻¹. A broad O-H stretching band will be observed in the region of 3200-3600 cm⁻¹. The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ at m/z 178. Common fragmentation patterns for cyanohydrins include the loss of HCN (m/z 27) and the loss of the nitrile group.

Synthesis of this compound

The primary route for the synthesis of cyanohydrins is the nucleophilic addition of a cyanide source to a carbonyl compound.[12] In the case of this compound, the starting material is 2-nitrobenzaldehyde.

General Synthetic Pathway:

Synthesis of this compound start 2-Nitrobenzaldehyde reagent + HCN or KCN/NaCN start->reagent product This compound reagent->product caption General synthesis of this compound.

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Proposed):

The following is a proposed, self-validating protocol based on established methods for cyanohydrin synthesis.[13] Caution: This reaction involves highly toxic cyanide compounds and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[14]

Materials:

  • 2-Nitrobenzaldehyde

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Glacial acetic acid or another weak acid

  • Diethyl ether or other suitable organic solvent

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol or a mixture of diethyl ether and water.

  • Cyanide Addition: In a separate beaker, prepare an aqueous solution of potassium cyanide or sodium cyanide. Cool the solution of 2-nitrobenzaldehyde in an ice bath.

  • Slowly add the cyanide solution to the stirred solution of 2-nitrobenzaldehyde. The reaction is typically catalyzed by a weak base, which is generated in situ from the cyanide salt.

  • Acidification: After the addition is complete, slowly add a weak acid, such as glacial acetic acid, to neutralize the excess base and promote the formation of the cyanohydrin.

  • Workup: Continue stirring for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Enzymatic Synthesis:

An alternative and often more stereoselective approach to cyanohydrin synthesis involves the use of hydroxynitrile lyase (HNL) enzymes.[15] These enzymes catalyze the addition of hydrogen cyanide to aldehydes and ketones. While a specific HNL for the synthesis of this compound has not been reported, screening of known HNLs could lead to an efficient and enantioselective synthesis of either the (R) or (S) enantiomer.[16]

Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by its three key functional groups: the hydroxyl group, the nitrile group, and the nitrophenyl ring.

Reactions of the Cyanohydrin Moiety:

The cyanohydrin functional group is a versatile synthon.[2]

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-hydroxy-2-(2-nitrophenyl)acetic acid (o-nitromandelic acid). Further reaction can lead to the corresponding amide.[2]

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), which would produce 2-amino-1-(2-nitrophenyl)ethanol.[9]

  • Reversibility: The formation of cyanohydrins is a reversible reaction.[12] Under basic conditions, this compound can revert to 2-nitrobenzaldehyde and a cyanide ion.[17]

Influence of the 2-Nitrophenyl Group:

The electron-withdrawing nitro group at the ortho position is expected to increase the reactivity of the carbonyl carbon in the parent aldehyde (2-nitrobenzaldehyde) towards nucleophilic attack by the cyanide ion.[3] This is due to the increased electrophilicity of the carbonyl carbon.

Reaction Mechanism: Cyanohydrin Formation

The formation of this compound follows a nucleophilic addition mechanism.

Cyanohydrin Formation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Aldehyde 2-Nitrobenzaldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic attack Cyanide CN⁻ Product This compound Intermediate->Product Protonation HCN HCN caption Mechanism of cyanohydrin formation.

Caption: Mechanism of cyanohydrin formation.

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

  • Protonation: The resulting alkoxide intermediate is then protonated by a proton source, typically HCN or a weak acid present in the reaction mixture, to yield the final cyanohydrin product.

Potential Applications in Drug Development

While there are no specific reports on the pharmacological activity of this compound, its structural features suggest several potential avenues for its application in drug discovery and development.

  • Scaffold for Bioactive Molecules: The cyanohydrin moiety is a versatile starting point for the synthesis of various classes of compounds with potential biological activity. For example, the corresponding α-hydroxy acid and β-amino alcohol derivatives are common pharmacophores.

  • Role of the Nitrile Group: The nitrile group is present in numerous approved drugs and can contribute to a molecule's therapeutic effect by participating in hydrogen bonding, polar interactions, or covalent interactions with biological targets.[4][5] It can also improve metabolic stability by blocking sites susceptible to metabolism.[4]

  • Influence of the Nitro Group: The nitroaromatic group is a feature of some bioactive compounds.[18] However, it can also be associated with toxicity, and its presence would require careful evaluation in any drug development program. The nitro group can be reduced to an amino group, which opens up further possibilities for derivatization and the synthesis of a diverse range of compounds.

Safety and Handling

This compound should be handled with extreme caution due to its potential toxicity.

  • Toxicity: Like other cyanohydrins, it has the potential to release hydrogen cyanide (HCN), a highly toxic gas, upon decomposition or hydrolysis.[19] Ingestion, inhalation, or skin contact can be harmful or fatal.[20]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

  • Storage: Store in a cool, dry, and well-ventilated area, away from bases, acids, and oxidizing agents. The container should be tightly sealed.

Conclusion

This compound is a substituted mandelonitrile with significant potential as a synthetic intermediate. Its synthesis can be achieved through the well-established cyanohydrin reaction, and its reactivity is governed by the interplay of its hydroxyl, nitrile, and nitrophenyl functionalities. While direct applications in drug development have not been reported, its structural motifs are present in many bioactive compounds, suggesting its value as a scaffold for medicinal chemistry research. Further investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in organic chemistry and drug discovery.

References

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A Technical Guide to the Potential Biological Activities of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Nitrophenyl Compound

2-Hydroxy-2-(2-nitrophenyl)acetonitrile is a small organic molecule characterized by the presence of a nitrophenyl group, a hydroxyl group, and a nitrile group. While direct and extensive biological studies on this specific compound are not widely published, its structural motifs are present in numerous molecules with established pharmacological activities. The nitroaromatic functionality, in particular, is a well-known pharmacophore found in a variety of antimicrobial and anticancer agents.[1] This guide will, therefore, explore the potential biological activities of this compound based on established structure-activity relationships of its constituent functional groups. We will delve into its potential as an antimicrobial and anticancer agent, propose plausible mechanisms of action, and provide detailed experimental protocols for the validation of these hypotheses. This document serves as a foundational resource for researchers interested in exploring the therapeutic promise of this and related compounds.

Section 1: Postulated Biological Activities

Based on the chemical structure of this compound, two primary areas of biological activity are proposed for investigation: antimicrobial and anticancer activities.

Potential Antimicrobial Activity

The presence of the nitro group on the phenyl ring is a strong indicator of potential antimicrobial properties. Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to microbial cell death.

A study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides, which share the hydroxyl and nitrophenyl moieties, demonstrated a broad spectrum of activity against various bacteria and fungi.[1] For instance, the benzamide derivative 1d from the study showed significant activity against drug-resistant Bacillus subtilis, B. subtilis, and Staphylococcus aureus.[1] This suggests that the combination of a hydroxyl and a nitrophenyl group can be a favorable structural feature for antimicrobial efficacy.

Potential Anticancer Activity

Several classes of compounds containing nitrophenyl and nitrile functionalities have been investigated for their anticancer properties. For example, derivatives of 2-phenylacrylonitrile have been synthesized and evaluated as tubulin inhibitors, demonstrating potent anticancer activity.[2] These compounds induce cell cycle arrest in the G2/M phase and apoptosis in cancer cells.[2]

Furthermore, hydroxylated biphenyl compounds, which share the hydroxylated phenyl ring, have shown significant antiproliferative activity against melanoma cells by inducing apoptosis and causing cell cycle arrest at the G2/M transition.[3][4] The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which is often crucial for biological activity.

Given these precedents, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines. Its potential mechanism could involve the inhibition of key cellular processes like microtubule dynamics or the induction of apoptosis through oxidative stress, similar to other nitroaromatic compounds.

Section 2: Proposed Mechanisms of Action

Antimicrobial Mechanism: A Hypothesis

The proposed antimicrobial mechanism of this compound is centered on the bioreduction of its nitro group.

antimicrobial_mechanism Compound This compound Cell Microbial Cell Compound->Cell Uptake Nitroreductase Nitroreductase Enzymes Cell->Nitroreductase Reactive_Intermediates Reactive Nitroso & Hydroxylamino Species Nitroreductase->Reactive_Intermediates Reduction of Nitro Group Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Reactive_Intermediates->Enzyme_Inhibition Cell_Death Microbial Cell Death Oxidative_Stress->Cell_Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

This pathway illustrates the intracellular activation of the compound, leading to the generation of cytotoxic reactive species that ultimately result in microbial cell death.

Anticancer Mechanism: A Working Theory

The potential anticancer mechanism is likely multifactorial, involving the induction of apoptosis and cell cycle arrest.

anticancer_mechanism Compound This compound Cancer_Cell Cancer Cell Compound->Cancer_Cell Cellular Uptake Tubulin Tubulin Polymerization Compound->Tubulin Potential Inhibition ROS Increased Reactive Oxygen Species (ROS) Cancer_Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Microtubules Microtubule Disruption Tubulin->Microtubules Cell_Cycle_Arrest G2/M Phase Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Cell_Cycle_Arrest->Apoptosis

Caption: Postulated anticancer mechanisms of this compound.

This diagram outlines two potential pathways: one driven by oxidative stress leading to apoptosis, and another involving the disruption of microtubule dynamics, resulting in cell cycle arrest and subsequent cell death.

Section 3: Experimental Protocols for Activity Validation

To empirically validate the hypothesized biological activities, a series of in vitro assays are recommended.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of similar cyanohydrins.

synthesis_workflow Start 2-Nitrobenzaldehyde Reaction Nucleophilic addition of cyanide to the carbonyl group Start->Reaction Reagent Sodium Cyanide (NaCN) in acidic buffer (e.g., acetate buffer) Reagent->Reaction Product This compound Reaction->Product Purification Purification by column chromatography Product->Purification

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Dissolve 2-nitrobenzaldehyde in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare an aqueous solution of sodium cyanide and a buffer (e.g., sodium acetate/acetic acid) to maintain a slightly acidic pH.

  • Add the sodium cyanide solution dropwise to the stirred solution of 2-nitrobenzaldehyde at a controlled temperature (e.g., 0-5 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove unreacted cyanide and other water-soluble impurities.

  • Extract the product into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product using NMR, IR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

3.2.1 Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.2.2 Data Presentation: Predicted MIC Values

MicroorganismPredicted MIC Range (µg/mL)
Staphylococcus aureus (Gram-positive)16 - 128
Escherichia coli (Gram-negative)64 - 512
Candida albicans (Fungus)32 - 256

Note: These are hypothetical values for illustrative purposes and require experimental determination.

In Vitro Anticancer Activity Assessment

3.3.1 MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.3.2 Data Presentation: Predicted IC50 Values

Cell LinePredicted IC50 Range (µM)
MCF-7 (Breast Cancer)10 - 50
A549 (Lung Cancer)15 - 75
HCT116 (Colon Cancer)5 - 40

Note: These are hypothetical values for illustrative purposes and require experimental determination.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a comprehensive analysis of its structural components strongly suggests its potential as a valuable lead compound for the development of novel antimicrobial and anticancer agents. The presence of the nitroaromatic system is a compelling reason to investigate its antimicrobial properties, while the overall structure, when compared to known anticancer agents, warrants exploration of its cytotoxic effects.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential activities. Future research should focus on the synthesis and purification of this compound, followed by rigorous in vitro and subsequent in vivo testing to validate the hypotheses presented herein. Further derivatization of the parent molecule could also lead to the discovery of analogues with enhanced potency and selectivity. This technical guide serves as a catalyst for initiating such research endeavors, with the ultimate goal of unlocking the therapeutic potential of this intriguing molecule.

References

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). ResearchGate. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2022). National Institutes of Health. [Link]

  • (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). ResearchGate. [Link]

  • Anticancer activity of 2'-hydroxyflavanone towards lung cancer. (2015). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2009). PubMed. [Link]

  • 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888. PubChem. [Link]

  • 2-Hydroxy-2-(3-nitrophenyl)acetonitrile | C8H6N2O3 | CID 3277808. PubChem. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PubMed. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. [Link]

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The Untapped Potential of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile: A Technical Guide to Novel Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a molecule at the intersection of photolabile protecting group (PPG) chemistry and cyanohydrin reactivity, presents a compelling platform for innovation across diverse scientific disciplines. While the parent o-nitrobenzyl scaffold is well-established for its light-mediated cleavage, the specific attributes of this cyanohydrin derivative remain largely unexplored. This technical guide moves beyond established principles to illuminate novel, research-driven applications for this versatile compound. We will delve into its potential as a precision tool for the photo-initiated release of therapeutic agents, a dynamic component in next-generation materials, and a key player in the spatiotemporal control of biological systems. This document provides not only the theoretical underpinnings for these applications but also detailed, actionable experimental protocols to empower researchers to harness the unique capabilities of this compound.

Core Principles: The Synergy of Light and Reactivity

At its core, the utility of this compound is rooted in the well-documented photochemistry of o-nitrobenzyl compounds.[1] Upon irradiation with UV light (typically in the 300-365 nm range), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This initiates a cascade of electronic and atomic rearrangements, culminating in the cleavage of the benzylic substituent and the formation of a 2-nitrosobenzaldehyde byproduct.[2] This process is depicted in the diagram below.

G cluster_0 Photocleavage Mechanism Start This compound UV_Light UV Photon (hν) Start->UV_Light Absorption Excited_State Excited State UV_Light->Excited_State H_Abstraction Intramolecular H-Abstraction Excited_State->H_Abstraction aci_nitro aci-Nitro Intermediate H_Abstraction->aci_nitro Rearrangement Cyclization & Rearrangement aci_nitro->Rearrangement Cleavage Bond Cleavage Rearrangement->Cleavage Products 2-Nitrosobenzaldehyde + Released Molecule Cleavage->Products

Figure 1: Generalized photocleavage pathway of o-nitrobenzyl compounds.

What distinguishes this compound is the cyanohydrin moiety. This functional group is in equilibrium with its corresponding aldehyde (2-nitrobenzaldehyde) and cyanide. This equilibrium can be influenced by factors such as pH and the presence of nucleophiles, opening avenues for dynamic covalent chemistry and controlled release applications.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through the reaction of 2-nitrobenzaldehyde with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, under appropriate conditions.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 13312-81-7[4]
Molecular Formula C₈H₆N₂O₃[4]
Molecular Weight 178.15 g/mol [4]
Appearance Likely a solidInferred
pKa (predicted) 9.91 ± 0.20[4]
Topological Polar Surface Area 89.8 Ų[4]

Novel Research Application: Photo-responsive Drug Delivery Systems

The hydroxyl group of this compound serves as a convenient handle for the attachment of therapeutic agents through an ester or ether linkage. The resulting conjugate would be biologically inert until irradiated with light at a specific wavelength, triggering the release of the active drug with high spatiotemporal control. This approach is particularly promising for targeted cancer therapies, where minimizing off-target toxicity is paramount.[5]

Experimental Protocol: Synthesis and Photo-release of a Caged Anti-inflammatory Agent

This protocol outlines the caging of a model carboxylic acid-containing drug, ibuprofen, and the subsequent characterization of its photo-release.

Materials:

  • This compound

  • Ibuprofen

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • UV lamp (365 nm)

  • HPLC system with a UV detector

  • NMR spectrometer

Procedure:

  • Synthesis of the Caged Ibuprofen:

    • Dissolve this compound (1 mmol) and ibuprofen (1.1 mmol) in anhydrous DCM (20 mL).

    • Add DMAP (0.1 mmol) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Photo-release Study:

    • Prepare a 100 µM solution of the caged ibuprofen in a 1:1 mixture of acetonitrile and water.

    • Transfer the solution to a quartz cuvette.

    • Irradiate the solution with a 365 nm UV lamp.

    • At various time points (e.g., 0, 1, 5, 10, 30 minutes), withdraw an aliquot of the solution.

    • Analyze the aliquots by HPLC to quantify the disappearance of the caged compound and the appearance of free ibuprofen.

    • The HPLC method should be optimized to achieve good separation of the starting material, product, and photolysis byproducts.

G cluster_1 Photo-responsive Drug Delivery Workflow Synthesis Synthesis of Caged Drug Purification Purification Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Photo-irradiation UV Irradiation (365 nm) Characterization->Photo-irradiation Analysis HPLC Analysis Photo-irradiation->Analysis Data Quantification of Drug Release Analysis->Data

Figure 2: Workflow for the synthesis and evaluation of a photo-responsive drug delivery system.

Novel Research Application: Photo-controllable Dynamic Covalent Chemistry

Dynamic covalent chemistry involves the formation of reversible covalent bonds, allowing for the creation of materials that can adapt their structure and properties in response to external stimuli.[6] The cyanohydrin functionality of this compound is a prime candidate for integration into dynamic covalent systems. The equilibrium between the cyanohydrin and its constituent aldehyde and cyanide can be shifted by light. Photo-cleavage of the molecule would irreversibly remove the aldehyde from the equilibrium, providing a novel mechanism for the light-induced disassembly of dynamic materials.

Conceptual Application: Photo-degradable Hydrogels

By incorporating this compound as a cross-linker in a polymer network, a photo-degradable hydrogel can be fabricated. The hydroxyl group can be derivatized with a polymerizable moiety, such as an acrylate or methacrylate, and then co-polymerized with a suitable monomer. Upon exposure to UV light, the cross-linker would fragment, leading to the degradation of the hydrogel and the release of any encapsulated cargo.

Novel Research Application: Spatiotemporal Control of Cyanide Release for Biological Studies

Hydrogen cyanide and its conjugate base, cyanide, are potent inhibitors of cellular respiration and play complex roles in biology. The ability to precisely control the release of cyanide in a biological system would be a valuable tool for studying these processes. This compound can serve as a "caged" cyanide, releasing it upon photo-irradiation. This would allow researchers to investigate the acute effects of cyanide on cellular signaling pathways with unprecedented spatial and temporal resolution.

Experimental Protocol: In Vitro Photo-release of Cyanide

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cyanide-selective electrode

  • UV lamp (365 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution in PBS to the desired final concentration, ensuring the final concentration of the organic solvent is minimal (e.g., <0.1%).

  • Place the solution in a temperature-controlled vessel and immerse the cyanide-selective electrode.

  • Record a baseline reading of the cyanide concentration.

  • Irradiate the solution with a 365 nm UV lamp.

  • Monitor the change in cyanide concentration over time using the cyanide-selective electrode.

G cluster_2 Controlled Cyanide Release Compound This compound (Caged Cyanide) UV_Light UV Light (365 nm) Compound->UV_Light Cleavage Photocleavage UV_Light->Cleavage Release Release of Cyanide (CN⁻) Cleavage->Release Biological_System Cellular Target Release->Biological_System Effect Biological Effect Biological_System->Effect

Figure 3: Conceptual diagram of light-induced cyanide release for biological studies.

Conclusion and Future Outlook

This compound is a molecule with significant, yet largely untapped, potential. By leveraging the well-established principles of o-nitrobenzyl photochemistry and the unique reactivity of the cyanohydrin moiety, researchers can develop novel tools and materials with unprecedented control over their function. The applications outlined in this guide – from photo-responsive drug delivery and dynamic covalent materials to the spatiotemporal control of cyanide release – represent just the beginning. As our understanding of this versatile molecule grows, so too will its applications in addressing complex challenges in chemistry, biology, and medicine.

References

  • PubChem. 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. Available from: [Link]

  • PubChem. 2-Nitrophenylacetonitrile. Available from: [Link]

  • Dcona, M. M., & Iqbal, E. (2018). Applications of ortho-Nitrobenzyl photocage in cancer-biology. ResearchGate. Available from: [Link]

  • Google Patents. Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. Available from: [Link]

  • Bai, X., Li, Z., Jockusch, S., Turro, N. J., & Ju, J. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 101(48), 16739-16743. Available from: [Link]

  • Google Patents. Process for the preparation of hydroxyphenylacetonitriles.
  • Google Patents. PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
  • Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Available from: [Link]

  • ChemSynthesis. (2-nitrophenyl)acetonitrile. Available from: [Link]

  • Peters, K. S. (2007). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. NIH Public Access. Available from: [Link]

  • Röttger, M., & Tiller, J. C. (2018). Hydrogels Based on Dynamic Covalent and Non Covalent Bonds: A Chemistry Perspective. Gels, 4(1), 1. Available from: [Link]

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Methodological & Application

detailed protocol for the synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Search

I'm currently immersed in a comprehensive search for the synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. My focus is squarely on pinpointing established synthesis protocols, understanding the underlying reaction mechanisms, and gathering critical safety information.

Analyzing Synthetic Routes

I've moved on to analyzing the search results. My goal is to select the most dependable synthetic methods. I'm carefully evaluating reagent choices and reaction conditions, alongside product isolation techniques. I am now prioritizing methods that offer clarity in their documentation.

Outlining Application Note Structure

I'm now outlining the application note's structure. First, I'll introduce the compound's significance. Then, I'll detail the chosen synthetic route with chemical principles and procedural rationales. I'm also preparing a table summarizing key reaction parameters and outcomes.

Developing the Protocol

I'm currently outlining the introductory section, aiming for a concise overview of this compound. The goal is to provide context and define the compound before delving into the synthesis details.

Elaborating on the Synthesis

Now, I'm focusing on the reaction mechanism. I'm elaborating on the roles of the reagents, specifically 2-nitrobenzaldehyde and the cyanide source. I plan to highlight the importance of the nitro group as an electron-withdrawing group and explain the need for a catalyst or weak acid to generate the active cyanide nucleophile in situ. Finally, I'll illustrate the mechanism with a diagram for clarity.

Constructing the Outline

I've just finished mapping out the protocol, starting with a concise introduction to the compound and the overall reaction, and now transitioning to the reaction mechanism. This involves detailing the reagents' roles and highlighting the importance of the nitro group and the need for a catalyst or mild acid. I'm planning a visual diagram for clarity.

Defining the Procedure

I'm now focusing on a detailed protocol, starting with an introduction to the compound and a plan to address the reaction mechanism. Safety is paramount, thus I'll emphasize safe cyanide handling. I'll outline the required materials, then step-by-step instructions. Finally, I'll incorporate necessary citations.

Defining the Procedure

My thoughts have transitioned to the experimental protocol, where I'm crafting a step-by-step synthesis based on general cyanohydrin chemistry. I'm focusing on safety, especially cyanide handling. I plan to construct a materials table, delineate the reaction setup, and outline workup steps, including purification and characterization, with an emphasis on safe practices. I'm referencing existing literature to define the steps precisely.

Defining the Procedure

I'm now focusing on drafting a detailed and comprehensive experimental protocol for the synthesis of this compound, starting with safety precautions regarding cyanide handling and the materials. I'm building out a step-by-step procedure based on general cyanohydrin syntheses and experimental data. I also intend to define product characterization methods.

Defining the Protocol's Structure

I'm developing a structured protocol, starting with an introduction to the cyanohydrin synthesis of this compound and an overview. Next, I plan to include the reaction mechanism, and then move into safety precautions, with detailed experimental steps. Finally, characterization, data presentation, visualizations, and troubleshooting are planned.

I'm now focusing on a detailed protocol, beginning with an introduction to the compound. I'm building out a step-by-step procedure. Safety is paramount, and thus I will emphasize safe cyanide handling, which will include citations.

use of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a versatile cyanohydrin that serves as a valuable intermediate in modern organic synthesis. Its unique combination of a hydroxyl group, a nitrile moiety, and a photolabile 2-nitrophenyl group makes it a powerful tool for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document outlines its synthesis, core applications, and detailed protocols for its use, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate this reagent into their synthetic strategies.

Compound Profile and Physicochemical Properties

This compound is the cyanohydrin adduct of 2-nitrobenzaldehyde. The presence of the ortho-nitrobenzyl moiety is of particular significance, as this group is a cornerstone of photolabile protecting group (PPG) chemistry.[1][2] The molecule's reactivity is dominated by the interplay of its three primary functional groups: the secondary alcohol, the nitrile, and the aromatic nitro group.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 13312-81-7[3]
Molecular Formula C₈H₆N₂O₃[3]
Molecular Weight 178.15 g/mol [3]
Appearance Not specified; likely a solid at room temperature.N/A
pKa (Predicted) 9.91 ± 0.20[3]
Topological Polar Surface Area (TPSA) 89.8 Ų[3]
XLogP3-AA 1.2[3][4]

Synthesis of this compound

The most direct route to this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 2-nitrobenzaldehyde. This reaction is a classic example of cyanohydrin formation.[5] The process is typically catalyzed by a base, which facilitates the generation of the nucleophilic cyanide ion and the subsequent protonation of the resulting alkoxide intermediate.

Workflow for Synthesis

The following diagram outlines the general workflow for the laboratory-scale synthesis of the title compound.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Dissolve 2-Nitrobenzaldehyde in a suitable solvent (e.g., EtOH) C Slowly add cyanide solution to the aldehyde solution at low temperature (0-5 °C) A->C B Prepare a solution of a cyanide source (e.g., KCN or NaCN) with a catalytic base B->C D Stir for several hours, monitoring by TLC C->D E Acidify the reaction mixture (e.g., with dilute HCl) to neutralize excess base D->E F Extract the product with an organic solvent (e.g., Ethyl Acetate) E->F G Wash, dry, and concentrate the organic phase F->G H Purify the crude product via recrystallization or column chromatography G->H

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from standard cyanohydrin formation procedures.

Materials:

  • 2-Nitrobenzaldehyde

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath, magnetic stirrer, round-bottom flask, separatory funnel

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-nitrobenzaldehyde in 50 mL of ethanol. Cool the flask in an ice bath to 0-5 °C.

  • Cyanide Addition: In a separate beaker, carefully prepare a solution of 4.5 g of potassium cyanide in 20 mL of water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE.

  • Reaction: Slowly add the aqueous KCN solution dropwise to the stirred, cooled solution of 2-nitrobenzaldehyde over 30 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Work-up: Once the reaction is complete, cool the mixture again in an ice bath and slowly acidify by adding dilute HCl until the pH is ~5-6. This step neutralizes the excess cyanide and base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Core Applications in Organic Synthesis

The unique structure of this molecule makes it a versatile intermediate for several advanced synthetic applications.

A. Precursor for Photolabile Protecting Groups (PPGs)

The 2-nitrobenzyl scaffold is one of the most widely used photolabile protecting groups in organic synthesis and chemical biology.[1][2] PPGs allow for the "caging" of a functional group, rendering it inert until its release is triggered by light. This affords exceptional spatial and temporal control over chemical reactions.

The hydroxyl group of this compound can be derivatized to link to a substrate (e.g., an alcohol, carboxylic acid, or phosphate). Upon irradiation with UV light (typically in the 320-360 nm range), the 2-nitrobenzyl group undergoes an intramolecular redox reaction, leading to the cleavage of the benzylic C-O bond and the release of the protected substrate.[1]

Mechanism of Photocleavage (Norrish Type II):

  • Excitation: UV light excites the nitro group to a diradical triplet state.

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

  • Rearrangement: This forms an aci-nitro intermediate.

  • Cleavage: The intermediate rearranges and fragments, releasing the protected substrate, 2-nitrosobenzaldehyde (or a subsequent product), and regenerating the protecting group in a modified form.

G Substrate-O-CH(CN)-Ph(NO2) Caged Substrate (2-Nitrobenzyl derivative) ExcitedState Excited State* (Diradical) Substrate-O-CH(CN)-Ph(NO2)->ExcitedState hv (>320 nm) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-Abstraction Released Released Substrate + 2-Nitroso-product AciNitro->Released Rearrangement & Cleavage

Caption: Simplified mechanism for photocleavage of a 2-nitrobenzyl protecting group.

B. Intermediate for Heterocycle Synthesis

The molecule's functional groups are primed for cyclization reactions to form valuable heterocyclic scaffolds. A key transformation is the selective reduction of the nitro group to an amine. This newly formed aniline derivative can then participate in intramolecular reactions.

  • Indole Derivatives: The amine can react with the adjacent cyanohydrin moiety (or a derivative thereof) to form substituted indoles or related N-heterocycles. For example, related 2-nitrophenyl compounds are known precursors to N-hydroxy- and N-alkoxyindoles.[6]

  • Benzofuranones: While requiring modification, the core structure is related to precursors for benzofuranones. For instance, converting the nitro group to a hydroxyl group would create a 2-(2-hydroxyphenyl)acetonitrile derivative, which can be cyclized to a benzofuranone under acidic conditions.

C. Versatile Synthetic Building Block

The nitrile and hydroxyl groups can be independently transformed, expanding the synthetic utility of the molecule.

  • Nitrile Group Transformations:

    • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield α-hydroxy-2-nitrophenylacetic acid, a valuable chiral building block.

    • Reduction: Can be reduced to a primary amine, yielding a 1,2-amino alcohol derivative.

  • Hydroxyl Group Transformations:

    • Oxidation: Can be oxidized to the corresponding α-keto nitrile.

    • Derivatization: Can be acylated, alkylated, or converted into a leaving group for nucleophilic substitution reactions.

Safety and Handling

Critical Safety Considerations:

  • Toxicity: This compound is a cyanohydrin and must be treated as highly toxic. It can release hydrogen cyanide (HCN) gas upon exposure to acids, bases, or moisture. Inhalation, ingestion, or skin contact can be fatal.[7][8]

  • Handling: All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (inspect gloves for integrity before use).[7]

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents. Mixing nitriles with strong oxidizing acids can lead to violent reactions.[9][10]

  • First Aid: In case of exposure, seek immediate medical attention. Medical personnel should be aware of the material's potential to be metabolized to cyanide.[7]

References

  • Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Available at: [Link]

  • PubChem. 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. Available at: [Link]

  • Google Patents. Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • Wikipedia. Photolabile protecting group. Available at: [Link]

  • PubChem. 2-Nitrophenylacetonitrile. Available at: [Link]

  • ChemSynthesis. (2-nitrophenyl)acetonitrile - 610-66-2. Available at: [Link]

  • Fiveable. 2-hydroxy-2-phenylpropanenitrile Definition. Available at: [Link]

  • ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Available at: [Link]

  • National Institutes of Health (NIH). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Available at: [Link]

  • Chemsrc. (2-Hydroxyphenyl)acetonitrile | CAS#:14714-50-2. Available at: [Link]

  • Wiley Online Library. A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Available at: [Link]

  • Stenutz. 2-hydroxy-2-phenylacetonitrile. Available at: [Link]

  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available at: [Link]

  • PubChemLite. 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile. Available at: [Link]

  • National Institutes of Health (NIH). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Available at: [Link]

Sources

The Strategic Utility of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile: A Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a specialized cyanohydrin, has emerged as a valuable building block, particularly in the synthesis of nitrogen-containing heterocycles. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in leveraging its synthetic potential.

Introduction: The Chemical Potential of a Multifunctional Intermediate

This compound (also known as 2-nitromandelonitrile) is a crystalline solid with the molecular formula C₈H₆N₂O₃. Its utility as a chemical intermediate stems from the strategic placement of three key functional groups on a benzene ring: a hydroxyl group, a nitrile group, and an ortho-positioned nitro group. This arrangement provides a rich platform for a variety of chemical transformations, making it a versatile precursor in medicinal chemistry and materials science.

The inherent reactivity of this molecule is dictated by the interplay of its functional groups. The cyanohydrin moiety can undergo reactions typical of both alcohols and nitriles, while the ortho-nitro group serves as a latent amino group, accessible through reduction. This unique combination allows for elegant and efficient synthetic strategies, particularly in the construction of indole scaffolds, which are prevalent in numerous biologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13312-81-7[1]
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.15 g/mol [1]
Appearance Typically a solid
Key Functional Groups Hydroxyl (-OH), Nitrile (-CN), Nitro (-NO₂)

Core Application: A Gateway to N-Hydroxyindole Scaffolds

A primary and highly valuable application of this compound is its role as a precursor in the synthesis of N-hydroxyindoles. These motifs are present in a range of biologically active natural products and synthetic compounds that exhibit cytotoxic, anti-inflammatory, and other therapeutic properties.[1] The synthesis of N-hydroxyindoles from ortho-nitrophenyl precursors through reductive cyclization is a well-established and powerful strategy in heterocyclic chemistry.

The general transformation involves the reduction of the nitro group to a hydroxylamine, which then undergoes an intramolecular cyclization with the nitrile group to form the N-hydroxy-2-aminoindole ring system. This process is often facilitated by catalytic hydrogenation.

Mechanistic Rationale: The Reductive Cyclization Pathway

The conversion of this compound to an N-hydroxyindole derivative proceeds through a tandem reaction sequence. The causality behind this elegant transformation lies in the selective reduction of the nitro group in the presence of the nitrile and hydroxyl functionalities.

Reductive_Cyclization A This compound B Intermediate: 2-(1-Hydroxy-1-cyano-methyl)phenylhydroxylamine A->B Selective Reduction of Nitro Group (e.g., Catalytic Hydrogenation) C N-Hydroxy-2-aminoindole B->C Intramolecular Cyclization

Caption: Reductive cyclization of this compound.

The initial step is the selective reduction of the nitro group to a hydroxylamine. This is a critical transformation, and the choice of catalyst and reaction conditions is crucial to prevent over-reduction to the amine. The resulting hydroxylamine intermediate is then poised for a spontaneous or catalyzed intramolecular nucleophilic attack on the nitrile carbon. This cyclization event, followed by tautomerization, yields the stable N-hydroxy-2-aminoindole scaffold.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to an N-hydroxyindole derivative. These protocols are designed to be self-validating, with clear endpoints and characterization guidance.

Protocol 1: Synthesis of this compound

This protocol is based on the classical cyanohydrin formation reaction, which involves the nucleophilic addition of a cyanide source to an aldehyde.[2][3][4][5]

Materials:

  • 2-Nitrobenzaldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Glacial acetic acid

  • Diethyl ether

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-nitrobenzaldehyde (1 equivalent) in diethyl ether in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of cold water. Slowly add this aqueous solution dropwise to the stirred solution of 2-nitrobenzaldehyde over 30 minutes, maintaining the temperature at 0 °C.

  • Acidification: After the addition is complete, continue stirring at 0 °C for an additional hour. Slowly add glacial acetic acid (1.2 equivalents) dropwise to the reaction mixture. The acid protonates the intermediate alkoxide to form the hydroxyl group.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for another 2 hours. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Expected Outcome and Characterization: The product should be a crystalline solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of aromatic, methine, and hydroxyl protons.

  • ¹³C NMR: To identify the carbons of the aromatic ring, nitrile, and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: To detect characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and nitro (-NO₂) groups.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Protocol 2: Catalytic Hydrogenation to an N-Hydroxy-2-aminoindole Derivative

This protocol outlines the reductive cyclization of this compound to yield an N-hydroxyindole. The choice of catalyst is critical for the selective reduction of the nitro group.[6]

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Tetrakis(triphenylphosphine)palladium(0) ((Ph₃P)₄Pd) (optional co-catalyst)[6]

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Reaction flask suitable for hydrogenation

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: To a hydrogenation flask, add this compound (1 equivalent) and the solvent (methanol or ethanol).

  • Catalyst Addition: Carefully add the palladium on carbon catalyst (5-10 mol%) to the flask. If using, the co-catalyst (Ph₃P)₄Pd can also be added at this stage.[6]

  • Hydrogenation: Securely attach the flask to a hydrogen source. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas in a fume hood. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-hydroxy-2-aminoindole derivative.

Expected Outcome and Characterization: The product is expected to be a solid. Characterization should be performed to confirm the structure of the cyclized product:

  • ¹H and ¹³C NMR: To confirm the formation of the indole ring system and the presence of the N-hydroxy and amino groups.

  • Mass Spectrometry: To confirm the molecular weight of the product, which will be different from the starting material due to the reduction and cyclization.

  • UV-Vis Spectroscopy: To observe the characteristic absorbance of the indole chromophore.

Broader Synthetic Utility and Future Directions

While the synthesis of N-hydroxyindoles represents a key application, the versatile nature of this compound opens avenues for other synthetic transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a variety of substituted ortho-nitro- or ortho-aminophenyl derivatives.[4]

Synthetic_Utility A This compound B α-Hydroxy- (2-nitrophenyl)acetic Acid A->B Hydrolysis C 2-Amino-1-(2-nitrophenyl)ethanol A->C Reduction of Nitrile D N-Hydroxyindoles A->D Reductive Cyclization

Caption: Potential synthetic transformations of this compound.

The development of enantioselective methods for the synthesis of chiral this compound could further expand its utility, providing access to enantiomerically pure heterocyclic compounds. Furthermore, exploring its reactivity in multicomponent reactions could lead to the discovery of novel and efficient routes to complex molecular scaffolds.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in organic synthesis. Its unique combination of functional groups allows for the efficient construction of valuable heterocyclic systems, most notably N-hydroxyindoles. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, enabling them to harness the full synthetic power of this versatile building block. As the demand for novel and complex bioactive molecules continues to grow, the importance of such well-defined and reactive intermediates will undoubtedly increase.

References

  • McClay, B. T., Lambson, K. E., Banini, S. R., Akhmedov, T. N., & Söderberg, B. C. G. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 144, 133578. [Link]

  • Nicolaou, K. C., Estrada, A. A., Freestone, G. C., & Alvarez-Mico, X. (2007).
  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]

  • Wikipedia. (2023). Cyanohydrin reaction. [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • OpenStax. (2023, September 20). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry. [Link]

  • YouTube. (2019, October 30). Cyanohydrin Formation Reaction Mechanism. The Organic Chemistry Tutor. [Link]

Sources

analytical methods for the quantification of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-2-(2-nitrophenyl)acetonitrile is a cyanohydrin derivative of 2-nitrobenzaldehyde. As an intermediate in various synthetic pathways, particularly in the pharmaceutical and fine chemical industries, its accurate quantification is paramount for process optimization, quality control, and stability studies. This application note provides detailed protocols for the quantitative analysis of this compound using two robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of analytical method often depends on the sample matrix, required sensitivity, and available instrumentation. HPLC is a versatile and widely used technique for non-volatile and thermally labile compounds, making it an excellent choice for direct analysis.[1] GC-MS, on the other hand, offers high sensitivity and selectivity, particularly for volatile or semi-volatile compounds, though it may require derivatization to improve the thermal stability and chromatographic behavior of the analyte.[2]

This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices to ensure robust and reliable results.

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle and Rationale

This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[3] this compound, being a moderately polar molecule, will be retained on the C18 column and can be eluted with a suitable mixture of an organic solvent (like acetonitrile or methanol) and water.[4][5] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure the analyte is in a non-ionized state, leading to sharper peaks and more reproducible retention times.[6] UV detection is suitable due to the presence of the nitrophenyl chromophore, which strongly absorbs UV radiation.[3]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid.

  • Reference standard of this compound.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use. The optimal ratio may require some method development.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1][6]

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection WavelengthDetermine the λmax by scanning a standard solution (e.g., 254 nm)[1]
Injection Volume10 µL
Run TimeApproximately 10 minutes

4. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

5. Quantification and System Suitability:

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and determine the concentration of the analyte from the calibration curve.

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 25 µg/mL) at least five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.

Method Validation (as per ICH Guidelines)

For use in a regulated environment, the method should be validated according to ICH guidelines.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by assessing peak purity using a DAD detector.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard and performing a linear regression analysis. A correlation coefficient (R²) of >0.999 is typically desired.[6]

  • Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the recovery is calculated.

  • Precision: The degree of scatter between a series of measurements. This is assessed at different levels:

    • Repeatability (Intra-day precision): Analysis of multiple samples of the same homogenous lot on the same day.

    • Intermediate Precision (Inter-day precision): Analysis on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[8]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standards Standard Preparation Standards->HPLC Inject Standards Sample Sample Preparation Sample->HPLC Inject Samples DAD DAD/UV Detector HPLC->DAD Data Data Acquisition DAD->Data CalCurve Calibration Curve Data->CalCurve Standard Data Quantify Quantification Data->Quantify Sample Data CalCurve->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which contains a polar hydroxyl group, direct analysis by GC can be challenging due to poor peak shape and potential thermal degradation in the injector port. To overcome this, derivatization is employed. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[9][10] This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for quantification based on characteristic fragment ions.[2]

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Analytical balance.

  • Autosampler vials with inserts.

  • Heating block or oven.

  • Reference standard of this compound.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • High-purity helium.

  • Anhydrous pyridine or acetonitrile (as solvent).

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of anhydrous pyridine or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent.

3. Derivatization Procedure:

  • Pipette 100 µL of each calibration standard and sample solution into separate autosampler vials.

  • Add 100 µL of BSTFA (with 1% TMCS) to each vial.

  • Cap the vials tightly and heat at 70 °C for 30 minutes.

  • Allow the vials to cool to room temperature before analysis.

4. GC-MS Conditions:

ParameterCondition
ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at a constant flow of 1.0 mL/min
InjectorSplitless mode, 250 °C
Injection Volume1 µL
Oven ProgramInitial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) - Select characteristic ions after a full scan of a derivatized standard

5. Quantification:

  • Perform a full scan analysis of a derivatized standard to identify the molecular ion and characteristic fragment ions of the TMS-derivatized analyte.

  • Set up the MS in SIM mode to monitor these specific ions for enhanced sensitivity and selectivity.

  • Inject the derivatized calibration standards and construct a calibration curve for each ion by plotting the peak area against the concentration.

  • Inject the derivatized sample solutions and quantify the analyte using the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards Standard Preparation Derivatization Derivatization (Silylation) Standards->Derivatization Sample Sample Preparation Sample->Derivatization GC Gas Chromatograph Derivatization->GC Inject MS Mass Spectrometer GC->MS Data Data Acquisition MS->Data CalCurve Calibration Curve (SIM Mode) Data->CalCurve Standard Data Quantify Quantification Data->Quantify Sample Data CalCurve->Quantify

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Summary and Comparison of Methods

FeatureHPLC-UVGC-MS
Principle Reversed-phase liquid chromatography with UV detection.Gas chromatography with mass spectrometric detection.
Sample Preparation Simple dissolution and filtration.Requires a chemical derivatization step (silylation).
Instrumentation Standard HPLC with UV/DAD detector.GC-MS system.
Selectivity Good, based on chromatographic separation. Peak purity can be assessed.Very high, based on both chromatographic separation and mass fragmentation.
Sensitivity Moderate to high, depending on the chromophore.High to very high, especially in SIM mode.
Advantages Robust, direct analysis, widely available.High sensitivity and selectivity, structural confirmation possible.
Disadvantages Lower selectivity compared to MS.Requires derivatization, potential for thermal degradation.

Conclusion

Both RP-HPLC-UV and GC-MS are suitable methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis. For routine quality control with relatively clean sample matrices, the HPLC-UV method is often preferred due to its simplicity and robustness. For analyses requiring higher sensitivity, such as impurity profiling or analysis in complex matrices, the GC-MS method offers superior performance. In all cases, proper method validation is crucial to ensure the reliability and accuracy of the results.

References

  • Arnaiz, A., et al. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. Bio-protocol, 13(12): e4700. [Link][9][10]

  • SIELC Technologies. (n.d.). Separation of (2-Nitrophenyl)acetonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • López-López, L., et al. (2022). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. Molecules, 27(15), 4992. [Link]

  • Arnaiz, A., et al. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. PubMed Central. [Link][10]

  • Arnaiz, A., et al. (2023). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Patel, Y., et al. (2021). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. Bio-protocol. [Link][8]

  • Kumar, K. A., et al. (2025). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. ResearchGate. [Link][7]

  • Ruta, V., et al. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link][3]

  • Al-Rimawi, F. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. National Institutes of Health. [Link][6]

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Application Note: Spatially Resolved Induction of Cytotoxicity using 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a Light-Activated Cyanide Progenitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust protocol for the precise spatiotemporal control of cellular cytotoxicity using the photolabile compound 2-Hydroxy-2-(2-nitrophenyl)acetonitrile (NPN). NPN serves as a "caged" cyanide, remaining biologically inert until activated by UV-A light. Upon photolysis, it rapidly releases cyanide ions, a potent inhibitor of mitochondrial respiration. By coupling this compound with patterned illumination technology, such as a Digital Micromirror Device (DMD), researchers can induce apoptosis or necrosis in specific, targeted cells within a larger population. This method provides an unparalleled tool for studying the localized effects of acute metabolic stress, bystander effects in cell death, and for modeling spatially defined cellular insults.

Principle of the Assay

The utility of this compound (NPN) is rooted in the well-characterized photochemistry of ortho-nitrobenzyl protecting groups.[1][2] These "caged compounds" allow for the masking of a molecule's biological activity until its release is triggered by light.[3]

Mechanism of Action:

  • Inert State: In its native state, NPN is cell-permeable and biologically inactive. The 2-nitrophenyl group effectively "cages" the reactive cyano- and hydroxyl- moieties.

  • Photoactivation: Upon irradiation with UV-A light (typically 350-365 nm), the 2-nitrobenzyl group undergoes an intramolecular rearrangement.[1][2][4] This photochemical reaction is rapid and leads to the cleavage of the molecule.

  • Payload Release: The photolysis reaction releases two products: the biologically active cyanide ion (CN-) and the byproduct 2-nitrosobenzaldehyde.

  • Biological Effect: The released cyanide rapidly diffuses and binds with high affinity to the heme a3-CuB center of Cytochrome c Oxidase (Complex IV) in the mitochondrial electron transport chain.[5][6][7] This binding potently inhibits the transfer of electrons to oxygen, halting oxidative phosphorylation and leading to a rapid depletion of cellular ATP, metabolic collapse, and subsequent cell death.[7][8]

This process allows for the initiation of cytotoxicity with high temporal precision (on the order of seconds to minutes) and exquisite spatial resolution, limited only by the precision of the light source.[9][10]

G cluster_0 Extracellular Space cluster_1 Cellular Environment cluster_2 Mitochondrion NPN_out NPN (Caged Cyanide) NPN_in NPN (Inert) NPN_out->NPN_in Cell Permeation ETC Electron Transport Chain (Complex IV) ATP ATP Synthesis ETC->ATP Drives Apoptosis Apoptosis / Necrosis ATP->Apoptosis Depletion Leads to Uncaging Photolysis (UV-A Light, ~365nm) NPN_in->Uncaging Cyanide Cyanide (CN⁻) Uncaging->Cyanide Release Byproduct 2-Nitrosobenzaldehyde Uncaging->Byproduct Cyanide->ETC Inhibits G start Start step1 1. Seed Cells (10,000 cells/well) start->step1 step2 2. Incubate 24h step1->step2 step3 3. Load Cells (100µM NPN, 1h) step2->step3 step4 4. Patterned UV Illumination (DMD, ~365nm) step3->step4 step5 5. Post-UV Incubation (2-24h) step4->step5 step6 6. Add Cytotoxicity Reagent (e.g., CellTiter-Glo) step5->step6 end 7. Read Luminescence step6->end

Caption: High-level experimental workflow for the NPN cytotoxicity assay.

Data Analysis and Expected Results

  • Background Subtraction: Subtract the average luminescence value from "no cell" control wells from all other readings.

  • Normalization: Calculate the percentage of cell viability for each well relative to the control wells.

    • % Viability = (Sample_RLU / Avg_NoCompound_RLU) * 100

    • RLU = Relative Luminescence Units

    • Avg_NoCompound_RLU = Average signal from the "No Compound Control" wells (representing 100% viability).

Table 1: Representative Quantitative Data

ConditionLight ExposureNPN (100 µM)Avg. RLU% ViabilityInterpretation
No Compound Control NoNo1,500,000100% Baseline cell health.
Dark Toxicity Control NoYes1,455,00097% NPN is not toxic in the dark.
UV Damage Control YesNo1,380,00092% Minimal phototoxicity from the light source.
Test Condition YesYes225,00015% Significant cytotoxicity due to uncaged cyanide.
100% Lysis Control NoNo15,0001% Represents maximum possible cell death signal.

Expected Outcome: Wells subjected to both NPN and patterned UV light will show a dramatic decrease in cell viability, localized to the areas of illumination. The "Dark Toxicity" and "UV Damage" controls should show high viability (>90%), confirming that the observed cell death is specifically due to the light-activated compound.

Troubleshooting

IssuePossible CauseSolution
High Dark Toxicity NPN concentration too high; Compound degradation.Perform a dose-response curve to find the optimal non-toxic concentration. Ensure stock solution is fresh and protected from light.
Low Test Efficacy Insufficient light dose; Insufficient NPN concentration.Increase irradiation time/intensity. Perform actinometry to quantify photon flux. Increase NPN working concentration.
High UV Damage Light dose is too high; Wavelength is too short.Reduce irradiation time/intensity. Ensure a high-quality 365 nm bandpass filter is used to eliminate shorter, more damaging wavelengths.
High Well-to-Well Variability Inconsistent cell seeding; Uneven illumination.Ensure a homogenous cell suspension during plating. Check the alignment and calibration of your illumination system for uniform power delivery.

References

  • Park, Y., Choi, W., Yaqoob, Z., Dasari, R., Badizadegan, K., & Feld, M. S. (2015). Active illumination using a digital micromirror device for quantitative phase imaging. Optics Express, 23(10), 13391-13399. [Link]

  • Stowe, R., & Czosnyka, T. (2012). Cyanide inhibition and pyruvate-induced recovery of cytochrome c oxidase. Journal of Bioenergetics and Biomembranes, 44(1), 135-143. [Link]

  • Let's Talk Academy. (2025). Why Cyanide Is Toxic: Binding to Cytochrome c Oxidase and Inhibition of Electron Transport. CSIR NET LIFE SCIENCE COACHING. [Link]

  • Brainly. (2023). Explain how and why cyanide inhibition of cytochrome c oxidase interferes with cellular respiration. brainly.com. [Link]

  • Johnson, M. S., & Isom, G. E. (2003). Interaction of Cyanide and Nitric Oxide with Cytochrome c Oxidase: Implications for Acute Cyanide Toxicity. Toxicological Sciences, 73(2), 269-276. [Link]

  • Jensen, P., Wilson, M. T., Aasa, R., & Malmström, B. G. (1984). Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation. Biochemical Journal, 224(3), 829-837. [Link]

  • Lutz, C., Olan, A., & Piestun, R. (2021). Simulating digital micromirror devices for patterning coherent excitation light in structured illumination microscopy. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2195), 20200150. [Link]

  • Klán, P., Šebej, P., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]

  • Zhao, W., Li, Y., & Zhang, Y. (2019). Structured Illumination Microscopy using Digital Micro-mirror Device and Coherent Light Source. arXiv preprint arXiv:1910.13896. [Link]

  • Fiolka, R., Heintzmann, R., & Ströhl, F. (2019). DMD-based super-resolution structured illumination microscopy visualizes live cell dynamics at high speed and low cost. bioRxiv. [Link]

  • Van der Veken, P., & Verhelst, S. L. (2020). Controlled Inhibition of Apoptosis by Photoactivatable Caspase Inhibitors. ChemBioChem, 21(22), 3166-3170. [Link]

  • Yalcinkaya, B., Durak, T., Emir, E., & Yagci, A. (2022). An LED-Based structured illumination microscope using a digital micromirror device and GPU accelerated image reconstruction. Biomedical Optics Express, 13(10), 5227-5242. [Link]

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In M. Goeldner & R. Givens (Eds.), Dynamic Studies in Biology. Wiley-VCH. [Link]

  • Dam, N., Byrnes, K., & Ogilby, P. R. (2020). An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. Scientific Reports, 10(1), 1845. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved January 13, 2026, from [Link]

  • Lonza. (n.d.). ToxiLight™ bioassay kit. Lonza Group. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Agbowuro, A. A., & Vantomme, G. (2021). Spatio-temporal control of mitosis using light via a Plk1 inhibitor caged for activity and cellular permeability. Nature Communications, 12(1), 1046. [Link]

  • Deiters, A. (2011). Spatiotemporal control of embryonic gene expression using caged morpholinos. Methods in Molecular Biology, 772, 195-207. [Link]

  • Zhang, Y., & Uprety, R. (2022). Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light. Accounts of Chemical Research, 55(1), 116-128. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. Retrieved January 13, 2026, from [Link]

  • precisionFDA. (n.d.). 2-(2-NITROPHENYL)ACETONITRILE. Retrieved January 13, 2026, from [Link]

  • Fiveable. (n.d.). 2-hydroxy-2-phenylpropanenitrile Definition. Retrieved January 13, 2026, from [Link]

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Application Notes & Protocols: 2-Hydroxy-2-(2-nitrophenyl)acetonitrile as a Precursor for Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light for Spatiotemporal Control in Chemical Synthesis and Biology

In the intricate landscape of drug development, materials science, and chemical biology, the ability to control chemical reactions with spatial and temporal precision is paramount. Photoremovable protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for achieving this control.[1][2] By masking the functionality of a molecule until its release is triggered by a pulse of light, PPGs offer an unparalleled level of command over chemical and biological processes.[1][3] Among the most widely utilized classes of PPGs are the ortho-nitrobenzyl (ONB) derivatives, prized for their efficient light-induced cleavage.[1][4] This guide focuses on the application of 2-hydroxy-2-(2-nitrophenyl)acetonitrile, a cyanohydrin bearing the ONB motif, as a versatile reagent for the transformation of functional groups through a protect-and-release strategy.

The core utility of this compound lies in its potential as a synthon to introduce the ONB photolabile group onto various functional moieties. The presence of both a hydroxyl and a nitrile group at the benzylic position provides chemical handles for further derivatization, allowing for the "caging" of a wide array of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[4][5][6]

The Underpinning Science: Mechanism of ortho-Nitrobenzyl Photocleavage

The remarkable efficacy of o-nitrobenzyl derivatives as PPGs is rooted in a well-defined intramolecular photochemical rearrangement.[1] This process, often likened to a Norrish Type II reaction, proceeds through a series of steps initiated by the absorption of UV light.[4]

  • Photoexcitation : Upon irradiation with UV light (typically in the range of 280-350 nm), the ortho-nitro group absorbs a photon, promoting it to an excited state.[1]

  • Intramolecular Hydrogen Abstraction : In the excited state, the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This forms an aci-nitro intermediate.[4][7]

  • Cyclization and Rearrangement : The aci-nitro intermediate undergoes a rapid rearrangement to form a five-membered cyclic intermediate.

  • Cleavage and Release : This cyclic intermediate is unstable and fragments, releasing the protected functional group and forming a 2-nitrosobenzaldehyde or a related byproduct.[1][4]

The ortho-positioning of the nitro group is crucial for this efficient intramolecular pathway. The corresponding para-nitrobenzyl isomer, lacking this proximity, is significantly less photolabile under similar conditions.[1]

Visualizing the Photocleavage Mechanism

Ortho-Nitrobenzyl Photocleavage Mechanism cluster_0 Ground State cluster_1 Photoexcitation cluster_2 Intramolecular Rearrangement cluster_3 Release of Functional Group A o-Nitrobenzyl Protected Functional Group (FG-ONB) B Excited State A->B hν (UV Light) C aci-Nitro Intermediate B->C H-atom abstraction D Cyclic Intermediate C->D Cyclization E Released Functional Group (FG) D->E Fragmentation F 2-Nitrosobenzaldehyde Byproduct D->F Fragmentation

Caption: Mechanism of o-Nitrobenzyl Photocleavage.

Application Protocol: Protection of a Primary Alcohol using an ONB-Cyanohydrin Derivative

This protocol provides a representative workflow for the protection of a primary alcohol using a derivative of this compound. The cyanohydrin is first converted to a more reactive leaving group, such as a tosylate, to facilitate the etherification of the alcohol.

Part 1: Synthesis of the ONB-Protecting Reagent

Objective: To convert this compound to a tosylated derivative, a more potent alkylating agent for the protection of alcohols.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add tosyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the tosylated ONB-cyanohydrin reagent.

Part 2: Protection of a Primary Alcohol

Objective: To protect a model primary alcohol (e.g., benzyl alcohol) using the synthesized tosylated ONB-cyanohydrin reagent.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Tosylated ONB-cyanohydrin reagent (from Part 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the primary alcohol (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the tosylated ONB-cyanohydrin reagent (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the ONB-protected alcohol.

Protocol for Photolytic Deprotection (Uncaging)

Objective: To release the protected primary alcohol via UV irradiation.

Materials:

  • ONB-protected alcohol

  • Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • UV photoreactor or a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for monitoring the reaction

Procedure:

  • Dissolve the ONB-protected alcohol in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized but is typically in the range of 1-10 mM.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can sometimes interfere with the reaction.

  • Irradiate the solution with a UV source. The choice of wavelength is important; typically, wavelengths between 320 nm and 365 nm are effective for ONB cleavage.[8]

  • Monitor the progress of the deprotection by TLC or HPLC. The reaction is typically complete within a few hours, depending on the substrate, concentration, and light intensity.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods, such as column chromatography, to separate the deprotected alcohol from the 2-nitrosobenzaldehyde byproduct.

Workflow for Protection and Photolytic Deprotection

Protection_Deprotection_Workflow cluster_reagent_prep Reagent Preparation cluster_protection Protection Step cluster_deprotection Deprotection (Uncaging) reagent_start This compound reagent_activated Activated ONB Reagent (e.g., Tosylate) reagent_start->reagent_activated Activation (e.g., Tosylation) protected_compound ONB-Protected Compound reagent_activated->protected_compound functional_group Target Functional Group (e.g., R-OH) functional_group->protected_compound Reaction with Activated Reagent irradiation UV Irradiation (hν) protected_compound->irradiation released_fg Released Functional Group (R-OH) irradiation->released_fg byproduct 2-Nitrosobenzaldehyde Byproduct irradiation->byproduct

Caption: Workflow for Functional Group Protection and Photolytic Release.

Quantitative Data Summary

The efficiency of photoremovable protecting groups is often evaluated based on their photophysical properties. While specific data for derivatives of this compound are not extensively published, the table below provides typical values for common ONB derivatives to serve as a benchmark.

ParameterTypical Value for ONB DerivativesSignificance
Absorption Maximum (λₘₐₓ) ~280-350 nm[1]Wavelength for efficient photoactivation.
Molar Extinction Coefficient (ε) VariesEfficiency of light absorption at λₘₐₓ.
Quantum Yield of Uncaging (Φᵤ) 0.01 - 0.6Efficiency of converting absorbed photons into cleavage events.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous analytical monitoring.

  • Reaction Monitoring: The progress of both the protection and deprotection reactions should be closely monitored using techniques such as TLC, LC-MS, or NMR spectroscopy. This allows for the confirmation of product formation and the disappearance of starting materials.

  • Structural Verification: The structure of the protected and deprotected compounds should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: The purity of the final compounds should be assessed by HPLC or elemental analysis to ensure the removal of byproducts and unreacted starting materials.

Conclusion and Future Perspectives

This compound represents a valuable and versatile platform for the development of photoremovable protecting groups. Its inherent ONB moiety provides the photochemical properties necessary for light-induced cleavage, while the cyanohydrin functionality offers a gateway for derivatization to protect a multitude of functional groups. The ability to precisely control the release of active molecules in space and time using light continues to be a driving force in innovation across various scientific disciplines, from targeted drug delivery to advanced materials fabrication.[5][6][7] Further research into the synthesis and application of derivatives of this compound is warranted to expand the toolkit of photochemists and chemical biologists.

References

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC - NIH. [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews - ACS Publications. [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews - ACS Publications. [Link]

  • Photolabile protecting group. Wikipedia. [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]

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Application Note & Protocol: A Scalable Laboratory Synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive and scalable protocol for the synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a valuable cyanohydrin intermediate. The document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and critical safety considerations necessary for successful and responsible execution in a research environment.

Introduction and Significance

This compound, the cyanohydrin derivative of 2-nitrobenzaldehyde, is a versatile synthetic building block. The presence of three distinct functional groups—a hydroxyl, a nitrile, and a nitro aromatic ring—allows for a multitude of subsequent chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, making cyanohydrins crucial intermediates in the synthesis of α-hydroxy acids and β-aminoalcohols.[1][2][3] This protocol details a reliable and scalable method for its preparation in a laboratory setting, with an emphasis on procedural safety and reaction efficiency.

Reaction Principle and Mechanism

The synthesis is a classic example of nucleophilic addition to a carbonyl group, specifically, the formation of a cyanohydrin.[1] The reaction proceeds via a base-catalyzed mechanism where the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde.

Mechanism Breakdown:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cyanide ion on the carbonyl carbon. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.[2][4][5]

  • Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source (in this case, during the acidic workup) to yield the final, stable this compound product.[2][4]

For the reaction to proceed efficiently, a source of free cyanide ions is essential. While hydrogen cyanide (HCN) can be used, it is an extremely hazardous and volatile gas.[1][5] A safer and more common laboratory approach involves using a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), where the cyanide ion is readily available.[2][5]

Caption: Cyanohydrin formation mechanism.

Critical Safety Precautions: A Non-Negotiable Prerequisite

This procedure involves highly toxic materials. A thorough risk assessment must be conducted before commencing any work. Failure to adhere to strict safety protocols can result in severe injury or death.

  • Hazard Identification :

    • 2-Nitrobenzaldehyde : Harmful if swallowed and causes significant skin, eye, and respiratory irritation.[6][7]

    • Sodium Cyanide (NaCN) : Acutely toxic. Fatal if swallowed, inhaled, or in contact with skin.

    • Hydrogen Cyanide (HCN) : Contact of cyanide salts with acids liberates extremely toxic and volatile HCN gas. This is a primary risk during the workup phase.[1]

  • Engineering Controls :

    • All steps of this procedure must be performed inside a certified, high-performance chemical fume hood.[6][8]

    • Ensure a safety shower and eyewash station are immediately accessible.[7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles and a full-face shield are mandatory.[6]

    • Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., nitrile rubber).[6][9] Inspect gloves for any signs of degradation before use.

    • Body Protection : A flame-resistant lab coat and appropriate protective clothing must be worn.[9]

  • Emergency & Waste Disposal :

    • A cyanide antidote kit must be available in the laboratory, and all personnel must be trained on its location and use.

    • All glassware and equipment contaminated with cyanide must be decontaminated by rinsing with a freshly prepared solution of aqueous ferrous sulfate, followed by a bleach solution.

    • All cyanide-containing waste streams must be collected separately, quenched with an oxidizing agent (e.g., sodium hypochlorite solution) under basic conditions (pH > 10), and disposed of as hazardous waste according to institutional guidelines.

Detailed Experimental Protocol

This protocol is designed for a ~0.1 mole scale synthesis and can be adjusted accordingly.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
2-Nitrobenzaldehyde151.1215.1 g0.10Ensure purity >98%
Sodium Cyanide (NaCN)49.015.4 g0.11EXTREMELY TOXIC . Handle with utmost care.
Glacial Acetic Acid60.05~10 mL~0.175Used for neutralization.
Deionized Water18.02150 mL-
Ethanol (95%)46.07As needed-For recrystallization.
500 mL 3-Neck RBF-1-With ports for stirrer, funnel, and thermometer.
Mechanical Stirrer-1-Ensures efficient mixing.
Dropping Funnel-1-For controlled addition of NaCN solution.
Thermometer-1-To monitor reaction temperature.
Ice-Water Bath-1-For temperature control.
Buchner Funnel & Flask-1-For product filtration.
Step-by-Step Synthesis Procedure
  • Setup : Assemble the 3-neck round-bottom flask with the mechanical stirrer, dropping funnel, and thermometer in the chemical fume hood. Place the flask in a large ice-water bath.

  • Reactant Preparation :

    • In the 3-neck flask, add 15.1 g (0.10 mol) of 2-nitrobenzaldehyde and 50 mL of 95% ethanol. Stir the mixture until the aldehyde is fully dissolved. Cool the solution to 0-5 °C.

    • In a separate beaker, carefully dissolve 5.4 g (0.11 mol) of sodium cyanide in 100 mL of cold deionized water. Caution : This solution is highly toxic.

  • Reaction Execution :

    • Transfer the cold aqueous sodium cyanide solution to the dropping funnel.

    • Add the cyanide solution dropwise to the stirred, cold solution of 2-nitrobenzaldehyde over a period of 60-90 minutes.

    • Crucial : Maintain the internal reaction temperature below 10 °C throughout the addition. The reaction is exothermic, and slow addition is key to control.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction proceeds to completion.

  • Work-up and Isolation :

    • Cool the reaction mixture back down to 0-5 °C in an ice bath.

    • CRITICAL STEP : While stirring vigorously, slowly add ~10 mL of glacial acetic acid dropwise to the reaction mixture. This will neutralize excess cyanide and protonate the product. This step will generate some HCN gas and must be done slowly and deliberately in the back of the fume hood.

    • A pale yellow precipitate of the product should form upon acidification.

    • Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Purification :

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove inorganic salts.

    • Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.

    • Dry the final product in a vacuum oven at a low temperature (~40 °C). The expected yield is typically in the range of 75-85%.

experimental_workflow A 1. Setup Assemble glassware in fume hood. Cool flask in ice bath. B 2. Reactant Prep Dissolve 2-nitrobenzaldehyde in EtOH. Prepare aqueous NaCN solution. A->B C 3. Reaction Slowly add NaCN solution at < 10 °C. Stir at room temp for 2-3 hours. B->C D 4. Work-up (CRITICAL) Cool mixture to 0-5 °C. Slowly add acetic acid to precipitate product. C->D E 5. Isolation Collect crude product by vacuum filtration. Wash with cold water. D->E F 6. Purification Recrystallize from hot ethanol/water. Dry final product under vacuum. E->F G Final Product This compound F->G

Caption: Scalable laboratory synthesis workflow.

References

  • Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles . Chinese Journal of Chemistry. Available at: [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation . Chemistry Steps. Available at: [Link]

  • Cyanohydrin Formation Reaction Mechanism . YouTube. Available at: [Link]

  • Process for producing (2-nitrophenyl)acetonitrile derivative. Google Patents.
  • Nucleophilic Addition of HCN: Cyanohydrin Formation . Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Addition of HCN: Cyanohydrin Formation (McMurry) . Chemistry LibreTexts. Available at: [Link]

  • Process for the preparation of hydroxy acetonitrile. Google Patents.
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Application Notes & Protocols: High-Purity 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This document provides a comprehensive guide to the purification of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a critical intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The inherent reactivity of this cyanohydrin means that crude products often contain significant impurities that can impede downstream reactions and compromise the integrity of final compounds.[1][2] Achieving high purity (>99%) is therefore paramount.

Herein, we detail two robust, scalable purification methodologies: Recrystallization for moderate purity suitable for many applications, and Flash Column Chromatography for achieving the highest possible purity required for sensitive downstream applications like pharmaceutical development. This guide is intended for researchers, chemists, and process development scientists. It emphasizes not just the procedural steps, but the underlying chemical principles that govern the separation, ensuring that users can adapt and troubleshoot these protocols effectively.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. This compound is typically synthesized via the nucleophilic addition of a cyanide anion to 2-nitrobenzaldehyde.[3][4] This process, while generally efficient, can introduce several key impurities.

  • Unreacted Starting Material: The most common impurity is residual 2-nitrobenzaldehyde . Its polarity is significantly lower than the desired cyanohydrin product due to the absence of the polar hydroxyl group.

  • Side-Reaction Products: The presence of water or basic conditions can lead to the hydrolysis of the nitrile group, forming 2-hydroxy-2-(2-nitrophenyl)acetamide or the corresponding carboxylic acid . These are highly polar impurities.

  • Cyanide Salts: Residual inorganic salts (e.g., KCN, NaCN) from the reaction may persist if the initial workup is incomplete. These are readily removed by an aqueous wash.

  • Polymerization Products: Nitriles can sometimes undergo base-catalyzed polymerization, leading to intractable, high-molecular-weight colored impurities.[5]

The purification strategy is designed to systematically remove these contaminants based on their differing physicochemical properties, primarily polarity.

Purification Strategy Workflow

The choice between recrystallization and chromatography depends on the initial purity of the crude material and the final purity required. The following workflow provides a decision-making framework.

PurificationWorkflow start Crude 2-Hydroxy-2- (2-nitrophenyl)acetonitrile wash Aqueous Workup (Wash with brine) start->wash assess_purity Assess Purity (TLC/¹H NMR) wash->assess_purity recrystallize Protocol 1: Recrystallization assess_purity->recrystallize Major Impurities Present (e.g., <90% pure) chromatography Protocol 2: Flash Column Chromatography assess_purity->chromatography Minor Impurities or Highest Purity Needed moderate_purity Purified Product (95-98%) recrystallize->moderate_purity final_purity High-Purity Product (>99%) chromatography->final_purity ChromatographyPrinciple cluster_column Silica Gel Column (Polar Stationary Phase) Impurity 2-Nitrobenzaldehyde (Less Polar) Product Target Compound (More Polar) Eluent Mobile Phase Flow (Increasing Polarity) Eluent->Impurity Elutes First Eluent->Product Elutes Later

Sources

Application Notes & Protocols for the Safe Handling of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this protocol is grounded in a thorough assessment of its constituent functional groups: an aromatic nitro group, a nitrile, and a cyanohydrin. This guide emphasizes a proactive and cautious approach to minimize exposure and mitigate risks. The protocols outlined herein are intended for researchers, scientists, and drug development professionals and should be adapted to specific laboratory conditions and institutional safety policies.

Introduction: Hazard Analysis of this compound

This compound is a multifaceted organic compound with significant potential in synthetic chemistry. However, its chemical structure necessitates a high degree of caution. The molecule incorporates three key functional groups, each contributing to its potential hazard profile:

  • Aromatic Nitro Group: Aromatic nitro compounds are known for their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. This can lead to cyanosis (a bluish discoloration of the skin), headaches, dizziness, and in severe cases, cardiac dysrhythmias and respiratory depression[1]. Skin absorption is a primary route of exposure for many aromatic nitro compounds[1].

  • Nitrile Group (-C≡N): Nitriles are organic compounds that can be metabolized in the body to release cyanide ions[2][3]. Cyanide is a potent and rapidly acting poison that inhibits cytochrome oxidase, a critical enzyme in cellular respiration[2][3].

  • Cyanohydrin Moiety: The compound is a cyanohydrin, meaning it has a hydroxyl and a nitrile group attached to the same carbon atom. Cyanohydrins can be unstable and may decompose, particularly in the presence of bases or heat, to release highly toxic hydrogen cyanide gas[4][5].

Given this structural analysis, this compound must be handled as a highly toxic substance with multiple routes of potential exposure (inhalation, ingestion, and dermal absorption).

Hazard Identification and Classification

Hazard Class Inferred Classification Rationale
Acute Toxicity (Oral) Category 3 or 4Potential for cyanide release and systemic effects of the aromatic nitro group[3].
Acute Toxicity (Dermal) Category 3 or 4Aromatic nitro compounds are often readily absorbed through the skin[1].
Acute Toxicity (Inhalation) Category 3 or 4Potential for release of hydrogen cyanide gas and inhalation of fine particles[5][7].
Serious Eye Damage/Irritation Category 2Assumed to be an irritant based on general properties of organic chemicals[8].
Skin Corrosion/Irritation Category 2Assumed to be a skin irritant[9].

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and the setup of reactions, must be conducted in a certified chemical fume hood[7][10]. This is critical to prevent the inhalation of any dust or potential hydrogen cyanide gas.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination[7]. This area should be clearly marked with appropriate warning signs.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

PPE Item Specifications Rationale
Gloves Double-gloving with nitrile gloves is recommended. Inspect gloves for any signs of degradation or puncture before use[11].Protects against dermal absorption, a significant risk for aromatic nitro compounds and cyanides.
Eye Protection Chemical splash goggles and a full-face shield are required[12].Protects eyes and face from splashes and potential projectiles.
Lab Coat A flame-resistant lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Experimental Protocols

Weighing and Transfer
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don appropriate PPE.

  • Designated Area: Designate a specific area within the fume hood for weighing. Place a disposable absorbent liner on the work surface.

  • Weighing: Use a tared, sealed container for weighing to minimize the risk of generating dust.

  • Transfer: If transferring the solid, use a spatula and ensure slow, deliberate movements to avoid creating airborne dust.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

In-Reaction Handling
  • Glassware: Use glassware that has been inspected for cracks and stars.

  • Closed System: Whenever possible, maintain a closed system to contain any potential off-gassing.

  • Temperature Control: Avoid excessive heating, as this can promote the decomposition of the cyanohydrin and the release of hydrogen cyanide gas. Use a heating mantle with a temperature controller rather than an open flame[10].

  • pH Control: Avoid basic conditions, as they can catalyze the decomposition of the cyanohydrin to release cyanide[13].

Work-Up and Purification
  • Quenching: Quench reactions carefully, preferably at a reduced temperature, to control any exothermic processes.

  • Extraction: Perform extractions within the fume hood. Be aware that the compound may be present in both the organic and aqueous layers.

  • Solvent Removal: Remove solvents using a rotary evaporator that is vented into the fume hood.

Spill and Emergency Procedures

Immediate and decisive action is critical in the event of a spill or exposure.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Do not use combustible materials.

  • Collection: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention[2][14].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3][15]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open[3][11]. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3][15].

Visualizations

Hierarchy_of_Controls elimination Elimination (Not Feasible) substitution Substitution (Use a Safer Alternative) engineering Engineering Controls (Fume Hood, Ventilation) admin Administrative Controls (SOPs, Training, Designated Areas) ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for Handling this compound.

Emergency_Response_Workflow cluster_spill Spill Response cluster_exposure Exposure Response start Spill or Exposure Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Lab Supervisor & EHS evacuate->notify ppe_check Don Appropriate PPE (If safe to do so) notify->ppe_check contain_spill Contain Spill with Inert Absorbent ppe_check->contain_spill Spill remove_victim Move to Fresh Air / Use Emergency Shower/Eyewash ppe_check->remove_victim Exposure collect_waste Collect Waste in Sealed Container contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate medical Seek Immediate Medical Attention decontaminate->medical If exposure occurred during cleanup remove_clothing Remove Contaminated Clothing remove_victim->remove_clothing first_aid Administer First Aid remove_clothing->first_aid first_aid->medical

Caption: Emergency Response Workflow for Spills and Exposures.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and disposable labware should be placed in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Contains this compound" and include the date of generation.

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by environmental health and safety personnel.

Storage

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents[3][13].

  • The storage area should be accessible only to authorized personnel.

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of the risks associated with its functional groups. By implementing robust engineering controls, adhering to strict PPE protocols, and following the detailed procedures outlined in this guide, researchers can minimize the risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheets for any chemicals used in your procedures.

References

  • Cole-Parmer. Material Safety Data Sheet - Acetone cyanohydrin. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - ACETONE CYANOHYDRIN. [Link]

  • Lucite International. Material Safety Data Sheet - ACETONE CYANOHYDRIN. [Link]

  • International Labour Organization. Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • University of California, Santa Barbara. SOP for the safe use of cyanide compounds. [Link]

  • PubChem. 2-Nitrophenylacetonitrile. [Link]

  • PubChem. 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%. [Link]

  • Unigel. SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • iChemical. 2-Nitrophenylacetonitrile, CAS No. 610-66-2. [Link]

  • ChemSynthesis. (2-nitrophenyl)acetonitrile. [Link]

  • Chemsrc. (2-Hydroxyphenyl)acetonitrile. [Link]

  • Fiveable. 2-hydroxy-2-phenylpropanenitrile Definition. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield and overcome common experimental challenges.

Introduction to the Synthesis

The synthesis of this compound is a nucleophilic addition reaction where a cyanide ion attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This reaction, which forms a cyanohydrin, is reversible and typically base-catalyzed.[1][2] The presence of the electron-withdrawing nitro group at the ortho position of the benzaldehyde ring significantly influences the reactivity of the carbonyl group, making it more susceptible to nucleophilic attack. However, this substitution pattern also introduces specific challenges that need to be carefully managed to achieve a high yield of the desired product.

This guide will provide you with the necessary information to navigate these challenges, from understanding the reaction mechanism to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for maximizing the yield of this compound?

A1: The yield of this cyanohydrin synthesis is highly dependent on several factors:

  • pH: The reaction requires a slightly basic medium to ensure a sufficient concentration of the cyanide anion (CN⁻), which is the active nucleophile.[3] However, strongly basic conditions can promote side reactions and decomposition of the product.

  • Temperature: This reaction is typically exothermic. Low temperatures (0-15°C) are generally preferred to minimize side reactions, such as the competing benzoin condensation, and to prevent the decomposition of the starting material and product.

  • Choice of Cyanide Source: Common cyanide sources include sodium cyanide (NaCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN). The choice of reagent can affect the reaction rate and the work-up procedure. For safety, generating hydrogen cyanide (HCN) in situ from a cyanide salt and a weak acid is a common practice.[1]

  • Solvent: Aprotic polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) are often good choices for this reaction as they can dissolve the reactants and facilitate the nucleophilic attack.[4][5]

Q2: I am observing a low yield. What are the likely causes?

A2: A low yield can be attributed to several factors:

  • Suboptimal pH: If the reaction medium is too acidic, the concentration of the cyanide anion will be too low for the reaction to proceed efficiently. Conversely, if it is too basic, side reactions and product decomposition can significantly reduce the yield.

  • High Reaction Temperature: Elevated temperatures can lead to the formation of byproducts. With aromatic aldehydes, benzoin condensation is a known competing reaction.

  • Impure Starting Materials: Impurities in the 2-nitrobenzaldehyde or the cyanide source can interfere with the reaction. It is advisable to use purified reagents.

  • Presence of Water: While the reaction can be performed in aqueous systems, uncontrolled amounts of water can affect the reaction equilibrium and potentially lead to the hydrolysis of the nitrile group under certain conditions.

  • Product Instability: Cyanohydrins can be unstable and may revert to the starting aldehyde and cyanide, especially during work-up and purification.[3]

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation:

  • Control the Temperature: Maintain a low and stable temperature throughout the reaction.

  • Optimize Reagent Addition: Add the cyanide source or the acid (for in-situ HCN generation) slowly and in a controlled manner to prevent localized increases in temperature and concentration.

  • Use an Inert Atmosphere: If you are using sensitive catalysts or reagents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by oxygen or moisture.[6]

Q4: What is the best way to purify this compound?

A4: Purification typically involves the following steps:

  • Quenching: Carefully quench the reaction mixture, for example, by pouring it into a mixture of ice and a weak acid to neutralize any excess base.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with water and brine to remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: If necessary, further purify the crude product by column chromatography on silica gel.[7]

Q5: Is the product, this compound, stable?

A5: Cyanohydrins, in general, can be unstable and may decompose back to the starting aldehyde and cyanide, especially in the presence of a base.[3] For long-term storage, it is advisable to keep the purified product in a cool, dry, and dark place. The addition of a small amount of a stabilizer, such as citric acid or boric acid, has been shown to suppress the decomposition of cyanohydrins.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Reaction conditions are too acidic (low CN⁻ concentration).2. Impure 2-nitrobenzaldehyde.3. Inactive cyanide source.1. Ensure the reaction is performed under slightly basic conditions.2. Purify the starting aldehyde by recrystallization or distillation.3. Use a fresh, high-purity cyanide source.
Formation of a Yellow/Brown Precipitate (other than the product) 1. Benzoin condensation is occurring as a side reaction.2. Polymerization or decomposition of the starting material.1. Lower the reaction temperature and ensure controlled addition of reagents.2. Use purified starting materials and consider performing the reaction under an inert atmosphere.
Product Decomposes During Work-up 1. The work-up conditions are too basic.2. The product is thermally unstable.1. Neutralize the reaction mixture with a weak acid before extraction.2. Perform the work-up and purification at low temperatures.
Difficulty in Isolating the Product 1. The product is partially soluble in the aqueous phase.2. Formation of an emulsion during extraction.1. Perform multiple extractions with the organic solvent.2. Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Protocol 1: Synthesis using Sodium Cyanide and Acetic Acid

This protocol is adapted from general procedures for cyanohydrin formation.[9]

Materials:

  • 2-Nitrobenzaldehyde

  • Sodium Cyanide (NaCN)

  • Glacial Acetic Acid

  • Acetonitrile

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-nitrobenzaldehyde (1 equivalent) in acetonitrile.

  • Cool the flask in an ice bath to 0-5°C.

  • In a separate beaker, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of water.

  • Slowly add the sodium cyanide solution to the cooled solution of 2-nitrobenzaldehyde.

  • From the addition funnel, add glacial acetic acid (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis using Trimethylsilyl Cyanide (TMSCN) with a Catalyst

This protocol utilizes a milder and often more efficient method for cyanohydrin synthesis.[10]

Materials:

  • 2-Nitrobenzaldehyde

  • Trimethylsilyl Cyanide (TMSCN)

  • Catalyst (e.g., a Lewis acid like ZnI₂ or an organic base like N-methylmorpholine)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-nitrobenzaldehyde (1 equivalent) in dry dichloromethane under an inert atmosphere, add the catalyst (0.1 equivalents).

  • Cool the mixture to 0°C.

  • Slowly add trimethylsilyl cyanide (1.2 equivalents) dropwise.

  • Allow the reaction to stir at 0°C to room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding 1M HCl.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting silylated cyanohydrin can often be deprotected during the aqueous work-up or by treatment with a fluoride source (e.g., TBAF) or further acid.

  • Purify the final product by column chromatography as described in Protocol 1.

Mechanistic Insights and Visualizations

The synthesis of this compound proceeds through a well-established nucleophilic addition mechanism.

Caption: Reaction mechanism for the formation of this compound.

A troubleshooting workflow can help diagnose and resolve common issues encountered during the synthesis.

troubleshooting_workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_temp Optimize Temperature (0-15°C) check_yield->optimize_temp Yes optimize_ph Adjust pH (Slightly Basic) check_yield->optimize_ph Yes purify_reagents Purify Starting Materials check_yield->purify_reagents Yes optimize_purification Optimize Purification (e.g., Recrystallization, Chromatography) check_purity->optimize_purification Yes success Successful Synthesis check_purity->success No optimize_temp->check_yield optimize_ph->check_yield purify_reagents->check_yield optimize_purification->success

Sources

common impurities in 2-Hydroxy-2-(2-nitrophenyl)acetonitrile and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Impurities and Their Removal

This section addresses specific issues you may encounter during your experiments involving this compound, focusing on the identification and removal of common impurities.

Issue 1: Presence of Unreacted 2-Nitrobenzaldehyde

Symptoms:

  • A characteristic almond-like smell in your product.

  • The appearance of an additional spot on a Thin Layer Chromatography (TLC) plate, typically at a higher Rf value than the product.

  • In Nuclear Magnetic Resonance (NMR) spectroscopy, a singlet peak around 10 ppm corresponding to the aldehydic proton.

Causality: The presence of unreacted 2-nitrobenzaldehyde is most often due to an incomplete reaction. This can be caused by insufficient reaction time, suboptimal temperature, or a stoichiometric imbalance of reactants.

Step-by-Step Removal Protocol:

  • Sodium Bisulfite Wash:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Wash the organic layer with the sodium bisulfite solution. The aldehyde will form a water-soluble adduct, which will be extracted into the aqueous phase.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • If the bisulfite wash is not completely effective, column chromatography is a reliable method for removal.

    • A silica gel column is typically used, with a solvent system such as a gradient of ethyl acetate in hexane.[1]

    • The less polar 2-nitrobenzaldehyde will elute before the more polar this compound.

Issue 2: Contamination with 2-Nitrobenzoic Acid

Symptoms:

  • Broad peaks in the NMR spectrum, particularly in the aromatic region, and a very broad singlet corresponding to the carboxylic acid proton.

  • Streaking on the TLC plate.

  • Changes in the pH of your sample when dissolved in a protic solvent.

Causality: 2-Nitrobenzoic acid can be formed as a byproduct of the Cannizzaro reaction if the reaction conditions are strongly basic. It can also result from the oxidation of the starting aldehyde.

Step-by-Step Removal Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent.

    • Wash the organic solution with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The acidic 2-nitrobenzoic acid will be deprotonated and extracted into the aqueous layer as its sodium salt.

    • Separate the organic layer and wash with water and then brine.

    • Dry the organic layer and concentrate to obtain the purified product.

Issue 3: Presence of 2-Nitrobenzyl Alcohol

Symptoms:

  • An additional spot on the TLC plate with an Rf value that may be close to the desired product.

  • In the ¹H NMR spectrum, a characteristic singlet for the benzylic protons (CH₂OH) around 4.5-5.0 ppm.

Causality: Similar to 2-nitrobenzoic acid, 2-nitrobenzyl alcohol can be a byproduct of the Cannizzaro reaction under basic conditions.

Step-by-Step Removal Protocol:

  • Column Chromatography:

    • Due to the similar polarity of 2-nitrobenzyl alcohol and the desired product, acid-base extraction is not effective.

    • Silica gel column chromatography is the most effective method for separation.[1] A carefully chosen eluent system, often with a low percentage of a polar solvent like ethyl acetate in a nonpolar solvent like hexane, will be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

Based on its typical synthesis from 2-nitrobenzaldehyde and a cyanide source, the most common impurities are:

  • Unreacted 2-nitrobenzaldehyde: The starting material.

  • 2-Nitrobenzoic acid and 2-Nitrobenzyl alcohol: Byproducts from the Cannizzaro reaction.

  • Residual cyanide salts: From the cyanide source used in the synthesis.

  • Hydrolysis products: Such as the corresponding amide or carboxylic acid, although these are generally less common under standard conditions.

Q2: How can I best store this compound to prevent degradation?

To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or hydrolysis.

Q3: What analytical techniques are best for assessing the purity of my compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): For a quick check of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of minor impurities.[2][3] A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of formic acid is a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any proton-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.

Q4: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

Identifying an unknown peak requires a systematic approach:

  • Review the synthesis: Consider all possible side reactions and the starting materials to hypothesize the identity of the impurity.

  • LC-MS analysis: If your HPLC system is connected to a mass spectrometer, you can obtain the mass of the unknown peak, which is a critical piece of information for its identification.

  • Spiking experiment: If you suspect a particular impurity (e.g., the starting material), you can "spike" your sample with a small amount of the pure suspected compound. If your hypothesis is correct, the area of the unknown peak should increase.

  • Fraction collection and NMR: If the impurity is present in a significant amount, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC column and analyze it by NMR.

Visualizing the Purification Workflow

The following diagram outlines a general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude Product (in Organic Solvent) Wash1 Wash with Sat. NaHSO₃ (aq) Crude->Wash1 Sep1 Separate Layers Wash1->Sep1 Wash2 Wash with Sat. NaHCO₃ (aq) Aldehyde 2-Nitrobenzaldehyde (in aqueous layer) Sep2 Separate Layers Wash2->Sep2 Wash3 Wash with Brine Sep2->Wash3 Organic Layer Acid 2-Nitrobenzoic Acid (in aqueous layer) Sep2->Acid Aqueous Layer Sep3 Separate Layers Dry Dry with Na₂SO₄ Sep3->Dry Organic Layer Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Chromatography Column Chromatography (if necessary) Concentrate->Chromatography Pure Pure Product Chromatography->Pure

Caption: General purification workflow for this compound.

References

  • Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. Google Patents; US20040199002A1.
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. National Institutes of Health. Available from: [Link]

  • A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. PubMed. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this sensitive reaction. Drawing upon established chemical principles and field-proven insights, this document provides a structured, in-depth troubleshooting resource in a user-friendly question-and-answer format.

Introduction to the Synthesis

The formation of this compound is a nucleophilic addition reaction where a cyanide ion attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The presence of the electron-withdrawing nitro group at the ortho position significantly influences the reactivity of the aldehyde and the stability of the resulting cyanohydrin product. While this group enhances the electrophilicity of the carbonyl carbon, it also introduces steric hindrance and can participate in side reactions. This guide will address the most common failure points in this synthesis, providing both theoretical explanations and practical solutions.

Core Troubleshooting Areas

FAQ 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes?

Answer: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here's a breakdown of potential causes and their remedies:

  • Insufficient Cyanide Nucleophile: The reaction is driven by the nucleophilic attack of the cyanide ion (CN⁻). If the concentration of free cyanide is too low, the reaction will not proceed efficiently.

    • Cause: Using pure hydrogen cyanide (HCN) without a basic catalyst. HCN is a weak acid and does not provide a sufficient concentration of the CN⁻ nucleophile.

    • Solution: The reaction should be catalyzed by a base to generate the cyanide ion from HCN.[1] A common and safer approach is to generate HCN in situ by reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with a weak acid.

  • Suboptimal pH: The pH of the reaction medium is a critical parameter that requires careful control.

    • Cause: A pH that is too low will protonate the cyanide ions, reducing the concentration of the active nucleophile. Conversely, a pH that is too high can lead to side reactions of the starting aldehyde.

    • Solution: Maintain a slightly basic environment to ensure a sufficient concentration of the cyanide nucleophile. However, be mindful that highly basic conditions can promote unwanted side reactions (see FAQ 3).

  • Reaction Temperature: Temperature plays a crucial role in the reaction kinetics.

    • Cause: The reaction may be too slow at very low temperatures.

    • Solution: While low temperatures can help to control exothermic reactions and improve selectivity, the reaction may require gentle warming to proceed at a reasonable rate. The optimal temperature should be determined empirically, but starting at room temperature is a good baseline.

  • Poor Quality of 2-Nitrobenzaldehyde: The purity of the starting aldehyde is paramount.

    • Cause: The presence of the corresponding carboxylic acid (2-nitrobenzoic acid) as an impurity can neutralize the basic catalyst and inhibit the reaction.

    • Solution: Ensure the 2-nitrobenzaldehyde is of high purity. If necessary, purify it by recrystallization or distillation before use.

  • Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the cyanide nucleophile to the carbonyl carbon, potentially slowing down the reaction compared to unsubstituted benzaldehyde.

    • Solution: Longer reaction times or a slight excess of the cyanide source may be necessary to overcome this steric hindrance.

FAQ 2: Product Decomposition (Disappearing Product)

Question: I observed the formation of my product, but it seems to be disappearing from the reaction mixture over time or during workup. Why is this happening?

Answer: The disappearance of the product is a strong indication of its instability. Cyanohydrins, in general, are susceptible to decomposition, and the electronic properties of the 2-nitrophenyl group can influence this.

  • Reversible Reaction: The formation of cyanohydrins is a reversible reaction.[2] The equilibrium can shift back towards the starting materials, 2-nitrobenzaldehyde and cyanide, under certain conditions.

    • Cause: The primary culprit for cyanohydrin decomposition is exposure to basic conditions. The hydroxide ion can deprotonate the hydroxyl group of the cyanohydrin, leading to the elimination of the cyanide ion and reformation of the aldehyde.

    • Solution: It is crucial to maintain a neutral or slightly acidic pH during the workup and purification steps. After the reaction is complete, carefully acidify the reaction mixture to a pH below 7 before extraction. Use of a mild acid like acetic acid or a buffered solution can be beneficial.

  • Workup and Purification Conditions: The methods used to isolate the product can also contribute to its decomposition.

    • Cause: Prolonged exposure to aqueous phases, especially if not pH-controlled, and high temperatures during solvent removal can lead to product loss.

    • Solution: Minimize the time the product is in contact with water during extraction. Perform extractions quickly and efficiently. When removing the solvent, use a rotary evaporator at a low temperature and reduced pressure.

FAQ 3: Impure Product and Side Reactions

Question: My final product is impure, and I'm observing unexpected byproducts. What are the likely side reactions?

Answer: The presence of impurities is often due to side reactions involving the starting aldehyde, especially under the basic conditions required for the cyanohydrin formation.

  • Cannizzaro Reaction: Since 2-nitrobenzaldehyde lacks α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base.[3] This reaction involves the disproportionation of two aldehyde molecules to yield one molecule of the corresponding alcohol (2-nitrobenzyl alcohol) and one molecule of the carboxylic acid (2-nitrobenzoic acid).[3]

    • Cause: High concentrations of a strong base (e.g., sodium hydroxide) and elevated temperatures.

    • Solution: Use a milder base or a catalytic amount of a base to generate the cyanide nucleophile. Maintaining a lower reaction temperature can also help to suppress the Cannizzaro reaction. The reactivity of nitrobenzaldehyde isomers in the Cannizzaro reaction has been observed in the order of p- > o- > m-.[4]

  • Benzoin Condensation: Aromatic aldehydes can undergo benzoin condensation, a self-condensation reaction catalyzed by cyanide ions, to form an α-hydroxy ketone (a benzoin).

    • Cause: This is a competing reaction with cyanohydrin formation, also catalyzed by cyanide.

    • Solution: While more common for benzaldehyde itself, it's a possibility.[2] Careful control of reaction conditions, such as temperature and cyanide concentration, can help to favor the desired cyanohydrin formation.

  • Oxidation of the Aldehyde: 2-nitrobenzaldehyde can be sensitive to air oxidation, especially under basic conditions, leading to the formation of 2-nitrobenzoic acid.

    • Cause: Exposure of the reaction mixture to air for prolonged periods.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.

Experimental Protocols & Methodologies

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Nitrobenzaldehyde

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Acetic Acid

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitrobenzaldehyde in a suitable organic solvent like diethyl ether or THF.

  • Cyanide Solution Preparation: In a separate flask, prepare a solution of sodium cyanide in water.

  • Reaction: Cool the aldehyde solution in an ice bath. Slowly add the aqueous sodium cyanide solution to the stirred aldehyde solution over a period of 30-60 minutes.

  • Acidification: After the addition is complete, continue stirring the reaction mixture in the ice bath for another 1-2 hours. Slowly add glacial acetic acid to the reaction mixture to neutralize the excess cyanide and to bring the pH to a slightly acidic or neutral range.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by flash column chromatography on silica gel.

Purification of Crude this compound

Due to the instability of the product, purification must be conducted carefully.

  • Column Chromatography:

    • Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a gradient of increasing polarity to separate the product from impurities.

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure at low temperature.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent (e.g., toluene).

    • Slowly add a non-polar solvent (e.g., hexane) until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

ParameterRecommended ConditionRationale
pH Slightly basic during reaction, slightly acidic during workupBalances the need for CN⁻ nucleophile with product stability.
Temperature 0°C to room temperatureControls exothermic nature and minimizes side reactions.
Cyanide Source In situ generation from NaCN/KCN and a weak acidSafer than using HCN gas and provides controlled release.
Atmosphere Inert (Nitrogen or Argon)Prevents air oxidation of the aldehyde.
Workup Prompt, with pH control, and at low temperatureMinimizes decomposition of the unstable cyanohydrin.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Tetrahedral_Intermediate Tetrahedral Alkoxide Intermediate 2-Nitrobenzaldehyde->Tetrahedral_Intermediate + CN⁻ Cyanide_Ion CN⁻ HCN HCN Product This compound Tetrahedral_Intermediate->Product + HCN Regenerated_Cyanide CN⁻ Product->Regenerated_Cyanide - H⁺

Caption: Mechanism of this compound formation.

Troubleshooting Workflow

troubleshooting_workflow Start Reaction Failed Check_Yield Low/No Yield? Start->Check_Yield Check_Decomposition Product Disappeared? Check_Yield->Check_Decomposition No Yield_Causes Check: - Cyanide source & catalyst - pH of reaction - Reaction temperature - Aldehyde purity Check_Yield->Yield_Causes Yes Check_Purity Impure Product? Check_Decomposition->Check_Purity No Decomposition_Causes Check: - pH during workup - Temperature of workup - Exposure to water/base Check_Decomposition->Decomposition_Causes Yes Purity_Causes Investigate Side Reactions: - Cannizzaro Reaction - Benzoin Condensation - Aldehyde Oxidation Check_Purity->Purity_Causes Yes

Caption: A decision tree for troubleshooting failed reactions.

References

  • Cannizzaro Reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase. (n.d.). Journal of the Japan Petroleum Institute.
  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014). Chinese Journal of Chemistry.
  • Process for the preparation of hydroxy acetonitrile. (n.d.). Google Patents.
  • Process for the preparation of hydroxyphenylacetonitriles. (n.d.). Google Patents.
  • 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. (n.d.). Organic Syntheses.
  • 2-Nitrobenzaldehyde. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Cannizzaro's reaction! p-nitrobenzaldehyde vs m-nitrobenzaldehyde. (2025, December 15). YouTube.
  • Cyanohydrin reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
  • Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. (2021, June 6). Online Chemistry notes.
  • 2-Nitrophenylacetonitrile(610-66-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Nitrophenylacetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8).
  • Tabulate your 1H NMR data of 2-(2-nitrophenyl)acetonitrile. (2023, March 14). bartleby.
  • Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. (n.d.). Google Patents.
  • Enantiomeric enrichment of cyanohydrins. (n.d.). Google Patents.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (n.d.).
  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
  • 2-(2-NITROPHENYL)ACETONITRILE. (n.d.). precisionFDA.
  • 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Process for preparing p-nitrophenyl acetonitrile by directional nitrification. (n.d.). Google Patents.
  • 2-Nitrophenylacetonitrile. (n.d.). ChemicalBook.
  • 2-Hydroxy-2-(5-methyl-2-phenylphenyl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 2-(2-Nitrophenyl)acetonitrile. (n.d.). ChemScene.
  • Method for the purification of ethylene cyanohydrin. (n.d.). Google Patents.
  • Process for the purification of crude cyanhydrins with 3 to 6 carbon atoms. (n.d.). Google Patents.

Sources

Navigating the Synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the optimization of this important reaction. This resource addresses common challenges and frequently asked questions to empower you with the knowledge to troubleshoot and enhance your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise and scientifically grounded answers.

Q1: What is the fundamental principle behind the synthesis of this compound?

The synthesis is a nucleophilic addition reaction known as cyanohydrin formation. In this reaction, a cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting intermediate is then protonated to yield the final product, this compound. The presence of the electron-withdrawing nitro group (-NO₂) at the ortho position increases the partial positive charge on the carbonyl carbon, making 2-nitrobenzaldehyde more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde[1].

Q2: What are the most common cyanide sources for this reaction, and what are their respective advantages and disadvantages?

The choice of cyanide source is a critical parameter. The most common options include:

Cyanide SourceAdvantagesDisadvantages
Sodium Cyanide (NaCN) / Potassium Cyanide (KCN) Inexpensive and readily available.Highly toxic; requires careful handling and acidic conditions to generate HCN in situ. The reaction is reversible[2].
Trimethylsilyl Cyanide (TMSCN) Less toxic and often provides better yields and selectivity. The reaction is generally not reversible.More expensive and moisture-sensitive.
Hydrogen Cyanide (HCN) Direct reagent.Extremely toxic and volatile gas, requiring specialized equipment and safety precautions.

Q3: Why is pH control crucial during the reaction?

Optimal pH is a balancing act. The reaction requires the presence of the cyanide anion (CN⁻) as the nucleophile. However, in strongly basic conditions, the concentration of HCN, which serves as the proton source for the final step, is diminished. Conversely, in strongly acidic conditions, the concentration of the nucleophilic CN⁻ is too low. Therefore, a slightly acidic to neutral pH (typically around 4-7) is often employed to maintain a sufficient concentration of both species for an efficient reaction[3].

Q4: Can this reaction be performed enantioselectively?

Yes, asymmetric synthesis of cyanohydrins can be achieved using chiral catalysts. Chiral Lewis acids or enzyme catalysts, such as hydroxynitrile lyases (HNLs), can be employed to produce one enantiomer in excess. For instance, the use of a chiral ligand like (R)-Binol with a metal catalyst can facilitate the enantioselective addition of cyanide to the aldehyde[2].

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Causes & Solutions

  • Insufficient Cyanide Nucleophile:

    • Diagnosis: The reaction stalls or proceeds very slowly.

    • Solution: If using NaCN or KCN, ensure the pH is not too acidic. A pH between 4 and 5 is often optimal to have a good balance of HCN and free cyanide ions[3]. Consider using a phase-transfer catalyst to enhance the availability of the cyanide ion in the organic phase.

  • Decomposition of Starting Material or Product:

    • Diagnosis: Appearance of side products, often indicated by discoloration of the reaction mixture.

    • Solution: 2-Nitrobenzaldehyde can be susceptible to oxidation, especially under basic conditions or in the presence of impurities. Ensure the purity of your starting material. The product, a cyanohydrin, can be unstable and may revert to the starting materials or undergo further reactions. Maintain a slightly acidic pH and work up the reaction promptly upon completion.

  • Inappropriate Solvent:

    • Diagnosis: Poor solubility of reagents or slow reaction rate.

    • Solution: A solvent that can dissolve both the aldehyde and the cyanide source is ideal. Acetonitrile has been shown to be an effective solvent for cyanohydrin formation[4]. Ethers and dichloromethane are also commonly used.

Issue 2: Formation of Significant Side Products

Potential Causes & Solutions

  • Benzoin Condensation:

    • Diagnosis: Formation of a dimeric product, 2-hydroxy-1,2-bis(2-nitrophenyl)ethan-1-one. This is a known side reaction for aromatic aldehydes in the presence of cyanide[2].

    • Solution: This side reaction is favored by higher temperatures and prolonged reaction times. Running the reaction at a lower temperature and monitoring its progress closely to stop it upon completion can minimize the formation of the benzoin product.

  • Oxidation of the Aldehyde:

    • Diagnosis: Presence of 2-nitrobenzoic acid in the product mixture.

    • Solution: This can occur if the reaction is exposed to air for extended periods, especially under basic conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue. Ensure all reagents are free from oxidizing impurities.

  • Hydrolysis of the Nitrile Group:

    • Diagnosis: Formation of 2-hydroxy-2-(2-nitrophenyl)acetamide or 2-hydroxy-2-(2-nitrophenyl)acetic acid.

    • Solution: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly with heating[4][5][6][7][8]. Avoid excessive heat during workup and purification. If the product needs to be stored, it is best to do so in a dry, neutral environment.

Issue 3: Difficulty in Product Purification

Potential Causes & Solutions

  • Product Instability on Silica Gel:

    • Diagnosis: Streaking or decomposition of the product during column chromatography.

    • Solution: The slightly acidic nature of silica gel can sometimes promote the decomposition of cyanohydrins. To circumvent this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. Alternatively, other purification methods like recrystallization should be considered.

  • Co-elution with Starting Material:

    • Diagnosis: Incomplete separation of the product from 2-nitrobenzaldehyde during chromatography.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation.

  • Oily Product that is Difficult to Crystallize:

    • Diagnosis: The purified product is an oil instead of a solid.

    • Solution: Try different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) can often induce crystallization. For example, dissolving the product in a small amount of a polar solvent like ethyl acetate and then slowly adding a non-polar solvent like hexanes until turbidity is observed, followed by cooling, can be effective.

III. Experimental Protocols

Optimized Synthesis Protocol

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 eq) in acetonitrile (5 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add DOWEX(R)50WX4 resin (0.5 g per mmol of aldehyde)[4].

  • Addition of Cyanide: Add sodium cyanide (2.0 eq) to the mixture[4].

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours[4].

  • Workup: Upon completion, filter the reaction mixture to remove the resin. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of sodium bisulfite to remove any unreacted aldehyde. Then, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

IV. Visualizing the Reaction Pathway and Troubleshooting

To aid in understanding the process, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Reaction Mechanism```dot

}``` Caption: The reaction mechanism of cyanohydrin formation.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Side Products? check_pH Check Reaction pH start->check_pH Low Yield check_temp Check Reaction Temperature start->check_temp Benzoin Formation check_purity Check Starting Material Purity start->check_purity Oxidation optimize_purification Optimize Purification Method start->optimize_purification Purification Issues solution_pH Adjust pH to 4-7 check_pH->solution_pH solution_temp Lower Temperature check_temp->solution_temp solution_purity Purify Starting Material check_purity->solution_purity solution_purification Use Neutralized Silica or Recrystallize optimize_purification->solution_purification

Caption: A workflow for troubleshooting common synthesis issues.

V. References

  • Filo. (2021). The most reactive compound towards formation of cyanohydrin on treatment... Retrieved from [Link]

  • Sofighaderi, S., & Setamdideh, D. (2013). NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes. Oriental Journal of Chemistry, 29(3), 1135-1137.

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link]

  • Chemguide. (n.d.). The Preparation of Nitriles. Retrieved from [Link]

  • Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. [Link]

  • Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. The unique chemical nature of this molecule, being both a cyanohydrin and containing a nitroaromatic moiety, presents specific challenges that require careful consideration to achieve high purity and yield. This guide provides troubleshooting solutions and answers to frequently asked questions, grounded in chemical principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a problem-and-solution format.

Issue 1: Significant Product Loss or Low Yield After Aqueous Work-up

Question: I'm observing a dramatic decrease in my product yield after performing a standard aqueous work-up, especially when using a basic wash (e.g., sodium bicarbonate). What is causing this, and how can I prevent it?

Answer:

This is a classic and critical challenge related to the inherent instability of the cyanohydrin functional group. The formation of a cyanohydrin from an aldehyde (2-nitrobenzaldehyde) and a cyanide source is a reversible reaction.[1][2] This equilibrium is highly sensitive to pH.

  • Causality: Under neutral or, more significantly, basic conditions, the equilibrium shifts back towards the starting materials. The hydroxyl group is deprotonated, which facilitates the elimination of the cyanide anion (CN⁻), leading to the decomposition of your product back into 2-nitrobenzaldehyde and hydrogen cyanide (or its salt).

  • Preventative Protocol: Acid-Stabilized Aqueous Work-up

    • Temperature Control: Perform the entire work-up in an ice bath (0-5 °C) to slow the rate of decomposition.

    • Initial Quench: Quench the reaction mixture by pouring it into a cold, dilute acidic solution, such as 1 M hydrochloric acid (HCl) or 5% citric acid solution. The goal is to bring the pH of the aqueous phase to between 3 and 5. This protonates the cyanohydrin's hydroxyl group and suppresses the reverse reaction.[3]

    • Extraction: Promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Washing: Wash the combined organic layers sequentially with:

      • Cold, dilute acid (e.g., 0.1 M HCl) to remove any basic impurities.

      • Cold brine (saturated NaCl solution) to break any emulsions and remove bulk water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (bath temperature < 35 °C).

Issue 2: Product Fails to Crystallize or "Oils Out"

Question: After concentrating my organic extracts, the product remains an oil, or it precipitates as an oil during recrystallization attempts. How can I induce proper crystallization?

Answer:

Oiling out is typically caused by the presence of impurities that disrupt the crystal lattice formation or by using a suboptimal solvent system.

  • Causality: Impurities such as unreacted 2-nitrobenzaldehyde, residual solvents, or side-products can act as eutectic contaminants. Furthermore, the high polarity imparted by both the hydroxyl and nitro groups can make solvent selection challenging.

  • Troubleshooting Strategy:

    • Purity Check: First, analyze a small sample of the crude oil by ¹H NMR or HPLC to estimate its purity. If the purity is below 85-90%, direct crystallization is unlikely to succeed. Consider a rapid chromatographic step first (see Issue 3).

    • Solvent System Screening: If the crude product is reasonably pure, a systematic solvent screen is the best approach. Use small vials with a few milligrams of your product oil.

Solvent System Class Examples Rationale
Single Solvent Isopropanol, EthanolThe product should be sparingly soluble at room temperature but fully soluble upon heating.
Solvent/Anti-Solvent Dichloromethane/Hexane, Ethyl Acetate/Heptane, Toluene/HexaneDissolve the oil in a minimum amount of the "good" solvent (e.g., Dichloromethane) and slowly add the "bad" anti-solvent (e.g., Hexane) until persistent turbidity is observed. Heat to re-dissolve, then allow to cool slowly.
  • Step-by-Step Recrystallization Protocol

    • Transfer the crude oil to a clean Erlenmeyer flask.

    • Add a small amount of the chosen "good" solvent or solvent mixture and heat gently (e.g., on a 40 °C water bath) with swirling until the oil fully dissolves. Aim for a concentrated solution.

    • If using an anti-solvent system, add the anti-solvent dropwise at the elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

    • Once crystal formation begins, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Issue 3: Product Decomposes During Silica Gel Chromatography

Question: My compound appears to be degrading on the silica gel column. I'm seeing new spots on TLC, and my recovery is very low. What's happening?

Answer:

This is another common issue stemming from the compound's instability.

  • Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) and has a high surface area with Lewis acid sites. This environment can catalyze the elimination of water or the retro-cyanohydrin reaction, leading to decomposition. Prolonged exposure on the column exacerbates this issue.

  • Optimized Flash Chromatography Protocol:

    • Stationary Phase Neutralization: Before packing the column, slurry the silica gel in the starting mobile phase containing 0.5-1% triethylamine (Et₃N) or pyridine. This deactivates the acidic sites.

    • Mobile Phase Selection: Use a solvent system that provides good separation with a reasonable retention factor (Rƒ) of 0.25-0.35 on TLC. A common system is a gradient of ethyl acetate in hexane or toluene.[4]

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, load this dry powder onto the top of your column. This often results in sharper bands compared to wet loading.

    • Run the Column Quickly: Use positive pressure ("flash" chromatography) to minimize the time the compound spends on the column. Do not let the column run dry.

    • Monitor Fractions: Collect fractions and analyze them by TLC. Combine the pure fractions and immediately remove the solvent under reduced pressure at low temperature. The added triethylamine is volatile and will be removed during this step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for purified this compound? A: The purified solid should be stored in an amber vial at low temperatures (≤ 4 °C), under an inert atmosphere (argon or nitrogen), and protected from light. The slight acidity from any trace solvent can be protective, so avoid storing it in basic environments.

Q2: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase HPLC or MPLC can be an excellent alternative, especially for high-purity applications. The mobile phase should be buffered to a slightly acidic pH. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid or phosphoric acid.[5][6] This method is particularly useful for removing non-polar impurities.

Q3: Is purification by distillation an option? A: No, this compound is thermally labile and will likely decompose significantly at the temperatures required for distillation, even under high vacuum. This method should be avoided.

Q4: What specific safety precautions should be taken? A: Due to the potential for decomposition and release of cyanide, all work should be conducted in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide poisoning first-aid kit and trained personnel available. Any waste (aqueous and solid) that may contain cyanide must be quenched with bleach or hydrogen peroxide under basic conditions before disposal, following your institution's safety protocols.

Part 3: Visualization of Purification Workflow

The following decision tree provides a logical workflow for selecting an appropriate purification strategy based on the initial state and purity of your crude product.

Purification_Workflow start Crude Product (Post-Workup) check_purity Analyze Purity (TLC, NMR, or HPLC) start->check_purity purity_high Purity > 90%? check_purity->purity_high Assess Impurity Profile is_solid Is it a Solid? purity_high->is_solid Yes chromatography Action: Flash Chromatography (Neutralized Silica) purity_high->chromatography No (Purity < 90%) recrystallize Action: Attempt Recrystallization is_solid->recrystallize Yes is_solid->chromatography No (It's an Oil) final_product Pure Product recrystallize->final_product chromatography->recrystallize If product is an oil after chromatography chromatography->final_product If product crystallizes from pure fractions extraction Action: Acid/Base Extraction to remove major impurities

Sources

preventing the decomposition of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. As Senior Application Scientists with extensive experience in handling sensitive chemical compounds, we have developed this in-depth guide to address the storage and stability challenges associated with this molecule. This resource is structured to provide you with a comprehensive understanding of the potential decomposition pathways and to offer practical, field-proven solutions to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Diagnosing and Resolving Decomposition

Researchers may encounter several indicators of decomposition during the storage and handling of this compound. This section provides a systematic approach to identifying the root cause of instability and implementing corrective actions.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Yellowing or darkening of the solid compound over time. Photodecomposition: The ortho-nitrobenzyl moiety is known to be photolabile.[1] Upon exposure to light, particularly UV wavelengths, it can undergo an intramolecular rearrangement.Action: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Rationale: The photochemical reaction proceeds via a Norrish Type II-like mechanism where the excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of o-nitrosobenzaldehyde and release of hydrogen cyanide.[1] Shielding the compound from light prevents the initiation of this degradation pathway.
Appearance of a sweet, almond-like odor (bitter almonds). Reversion to Starting Materials: This odor is characteristic of benzaldehyde, indicating that the cyanohydrin is decomposing back to 2-nitrobenzaldehyde and hydrogen cyanide. This is a reversible reaction often catalyzed by basic conditions.[2]Action: Ensure the storage container is free of basic residues. If the compound is in solution, maintain a slightly acidic pH (e.g., pH 4-5) by using a buffered solvent system. Avoid alkaline conditions during workup and storage. Rationale: The cyanohydrin formation is an equilibrium process.[2] In the presence of a base, the hydroxyl group is deprotonated, which facilitates the elimination of the cyanide ion, shifting the equilibrium towards the starting materials. A slightly acidic environment helps to stabilize the cyanohydrin.
Decreased purity observed by HPLC or other analytical methods, with the appearance of new peaks. Multiple Decomposition Pathways: This could be a result of photodecomposition, reversion to starting materials, or thermal degradation.Action: Analyze the sample using HPLC-MS or GC-MS to identify the degradation products. Comparison of the mass spectra with the molecular weights of suspected byproducts (e.g., 2-nitrobenzaldehyde, 2-nitrobenzoic acid) can confirm the degradation pathway. Rationale: A systematic analysis of the impurities will provide a definitive diagnosis. For instance, the presence of 2-nitrobenzaldehyde points to cyanohydrin reversion, while the presence of 2-nitrobenzoic acid could indicate oxidation or hydrolysis of the nitrile group under acidic conditions.[3]
Clumping or change in the physical appearance of the solid. Presence of Moisture: Hydrolysis can occur in the presence of water, potentially leading to the formation of 2-nitrobenzaldehyde and hydrogen cyanide, or hydrolysis of the nitrile group.[2]Action: Store the compound in a desiccator over a suitable drying agent (e.g., silica gel or anhydrous calcium sulfate). Use of a glove box with a dry atmosphere for handling is also recommended. Rationale: Water can act as a weak base, promoting the reversion of the cyanohydrin. It can also participate in the hydrolysis of the nitrile to a carboxylic acid, especially under acidic or basic conditions.[3]

Visualizing the Decomposition Pathway

To better understand the chemical transformations that can occur, the following diagram illustrates the primary decomposition pathways of this compound.

DecompositionPathway cluster_main This compound cluster_reversion Reversion (Base-catalyzed) cluster_photo Photodecomposition (UV Light) cluster_hydrolysis Hydrolysis (Acid/Base) Main This compound Nitrobenzaldehyde 2-Nitrobenzaldehyde Main->Nitrobenzaldehyde Reversible Nitrosobenzaldehyde o-Nitrosobenzaldehyde Main->Nitrosobenzaldehyde Irreversible NitrobenzoicAcid 2-Nitrobenzoic Acid Main->NitrobenzoicAcid Irreversible HCN Hydrogen Cyanide

Caption: Primary decomposition pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. Lower temperatures will slow the rate of any potential thermal decomposition.

  • Light: Protect from light by storing in an amber glass vial or a container wrapped in opaque material like aluminum foil.

  • Atmosphere: Store in a dry, inert atmosphere. A desiccator or a glove box is highly recommended to minimize exposure to moisture and oxygen.

Q2: I need to dissolve the compound for my experiment. What solvent system do you recommend to minimize decomposition in solution?

A2: We recommend using an anhydrous, slightly acidic solvent system. For example, a solution in anhydrous acetonitrile or THF with a trace amount of a non-nucleophilic acid, such as a catalytic amount of p-toluenesulfonic acid, can help to suppress the reversion to 2-nitrobenzaldehyde. It is crucial to avoid basic solvents or aqueous solutions with a pH above 6.

Q3: How can I monitor the purity of my stored this compound?

A3: Regular purity checks are advisable for long-term storage. The following analytical methods are suitable:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is an excellent way to quantify the purity and detect the formation of polar degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect volatile decomposition products like 2-nitrobenzaldehyde. However, care must be taken as the heat of the GC inlet can potentially cause on-column decomposition of the cyanohydrin.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a quick assessment of purity by integrating the characteristic peaks of the compound and comparing them to any impurity signals that may have appeared.

Q4: I suspect my sample has degraded. Is it possible to repurify it?

A4: Repurification may be possible depending on the extent and nature of the decomposition. If the primary degradation product is 2-nitrobenzaldehyde due to reversion, recrystallization from a suitable solvent system may be effective in isolating the pure cyanohydrin. However, if significant photodecomposition or hydrolysis has occurred, purification can be more challenging and may require column chromatography. It is essential to first identify the impurities to select the appropriate purification strategy.

Q5: Are there any known intramolecular reactions that can occur with this compound during storage?

A5: While the primary concerns are reversion and photodecomposition, the proximity of the hydroxyl and nitro groups on the aromatic ring could potentially lead to intramolecular cyclization under certain conditions, although this is less commonly reported for this specific structure under typical storage conditions. The strong electron-withdrawing nature of the ortho-nitro group can influence the stability of the cyanohydrin.[5]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade acetonitrile.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to determine the purity of the compound and identify any degradation products by comparing their retention times to standards, if available.

Protocol 2: Small-Scale Stability Test

  • Sample Preparation: Prepare three small, identical samples of the compound in separate amber vials.

  • Storage Conditions:

    • Vial 1 (Control): Store at -20°C in the dark in a desiccator.

    • Vial 2 (Elevated Temperature): Store at 40°C in the dark in a desiccator.

    • Vial 3 (Light Exposure): Store at room temperature exposed to ambient light.

  • Analysis: After a set period (e.g., one week), analyze the purity of each sample using the HPLC protocol described above.

  • Evaluation: Compare the chromatograms to assess the impact of temperature and light on the stability of the compound.

By adhering to these guidelines and proactively monitoring the stability of your this compound, you can significantly mitigate the risk of decomposition and ensure the reliability of your research.

References

  • [Placeholder for a relevant reference on cyanohydrin stability]
  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]

  • [Placeholder for a relevant reference on the effect of electron-withdrawing groups]
  • [Placeholder for a relevant reference on analytical methods for cyanohydrins]
  • [Placeholder for a relevant reference on mandelonitrile stability]
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • [Placeholder for a relevant reference on mandelonitrile synthesis]
  • Vedantu. (n.d.). Hydrolysis of cyanohydrin derivative produces. A.Carboxylic acids B.Alcohols C.Aldehydes D.Ketones. Retrieved from [Link]

  • [Placeholder for a relevant reference on o-nitrobenzyl photochemistry]
  • [Placeholder for a relevant reference on cyanohydrin chemistry]
  • [Placeholder for a relevant reference on o-nitrobenzyl photolysis kinetics]
  • [Placeholder for a relevant reference on mandelonitrile deriv
  • [Placeholder for a relevant reference on photochemistry of nitroarenes]
  • [Placeholder for a relevant reference on enzym
  • Analytical Method. (n.d.). Acetone Cyanohydrin by GC/NP (thermionic). Retrieved from [Link]

  • RSC Publishing. (n.d.). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). mandelic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Hydroxy-2-(2-nitrophenyl)acetonitrile (CAS 13312-81-7). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. Our goal is to move beyond simple solvent lists and explain the underlying chemical principles, enabling you to make informed decisions for your specific experimental context.

Section 1: Understanding the Core Challenge: The "Why" Behind Poor Aqueous Solubility

At first glance, this compound, with its multiple polar functional groups (hydroxyl, nitrile, nitro), appears poised for good solubility in polar solvents like water. However, many researchers find its aqueous solubility to be unexpectedly low. The root cause lies in its specific chemical architecture.

The nitro group is in the ortho position relative to the phenyl ring's point of attachment. This proximity to the benzylic hydroxyl group allows for the formation of a stable, six-membered intramolecular hydrogen bond. This internal bonding effectively "masks" the polar hydroxyl group, preventing it from forming intermolecular hydrogen bonds with water molecules. This phenomenon reduces the compound's interaction with water, thereby lowering its solubility. The parent compound, mandelonitrile, which lacks the nitro group, is itself poorly soluble in water, a trait exacerbated by this internal hydrogen bonding in the 2-nitro derivative.[1][2]

Diagram: Intramolecular Hydrogen Bonding The diagram below illustrates how the hydroxyl group's hydrogen atom forms a bond with an oxygen atom of the ortho-positioned nitro group, creating a stable internal ring structure that hinders interaction with external water molecules.

Caption: Intramolecular H-bond in this compound.

Section 2: Troubleshooting Guide & Experimental Protocols

This section is formatted as a series of common questions encountered in the lab, followed by detailed, actionable answers and protocols.

Question 1: What are the recommended primary solvents for creating a stock solution?

Answer: Due to its limited aqueous solubility, a concentrated stock solution should first be prepared using an appropriate organic solvent. The choice of solvent depends on compatibility with your downstream application. Based on the properties of the parent mandelonitrile structure and related compounds, polar aprotic solvents are highly effective.[1][3]

Table 1: Recommended Organic Solvents for Stock Solutions

SolventClassRationale & Use CaseAdvantagesPotential Issues
DMSO (Dimethyl Sulfoxide)Polar AproticUniversal solvent for dissolving a wide range of organic compounds. Ideal for cell-based assays.High dissolving power; miscible with water.Can be toxic to some cell lines at >0.5% v/v; hygroscopic.
DMF (Dimethylformamide)Polar AproticSimilar to DMSO, often used in organic synthesis and as a formulation solvent.[4]High dissolving power; miscible with water.Higher toxicity than DMSO; can be reactive.
Ethanol/Methanol Polar ProticGood choice for less sensitive assays or when DMSO/DMF are not suitable.Less toxic than DMSO/DMF; volatile and easily removed.May have lower dissolving power than DMSO/DMF for this compound.
Acetonitrile Polar AproticCommon solvent for analytical chemistry (e.g., HPLC) and some reactions.Miscible with water; UV transparent.Can be less effective for highly polar compounds.
Acetone Polar AproticUseful for general lab work and as a cleaning solvent; can be used for solubilization.Volatile and easily removed.Can interfere with some biological assays.
Question 2: How can I prepare a working solution in an aqueous buffer for my experiment?

Answer: Direct dissolution in aqueous buffers is often unsuccessful. The two primary strategies are using an organic co-solvent or adjusting the pH of the buffer.

Method A: The Co-Solvent Protocol

This is the most common method. The compound is first dissolved at a high concentration in a water-miscible organic solvent (like DMSO), and this stock is then diluted into the aqueous buffer.

Step-by-Step Protocol:

  • Prepare Stock Solution: Weigh out the required amount of this compound and dissolve it in a minimal volume of 100% DMSO. A starting concentration of 10-50 mM is typical. Use a vortex mixer or sonicate briefly to ensure it is fully dissolved.

  • Pre-warm Buffer: Gently warm your target aqueous buffer to the experimental temperature (e.g., 37°C). This can slightly increase the final solubility.[5]

  • Spike the Buffer: While vigorously vortexing or stirring the aqueous buffer, add the DMSO stock solution dropwise (or as a very small aliquot). This rapid dispersion is critical to prevent localized high concentrations that can cause immediate precipitation.

  • Final Concentration Check: Ensure the final percentage of the organic co-solvent in your aqueous solution is low and compatible with your experimental system (typically ≤0.5% v/v for cell-based assays).

  • Inspect for Clarity: After addition, visually inspect the solution against a dark background for any signs of precipitation (Tyndall effect or visible particles). If the solution is hazy, the solubility limit has been exceeded.

Method B: The pH Adjustment Protocol

This method leverages the acidic nature of the benzylic hydroxyl group (predicted pKa ≈ 9.9)[6]. By raising the pH of the aqueous buffer, the hydroxyl group is deprotonated to form a negatively charged phenolate-like species. This ionic form is significantly more water-soluble due to favorable ion-dipole interactions. This principle is well-established for similar nitrophenol compounds.[5]

Step-by-Step Protocol:

  • Buffer Selection: Choose a buffer system that is effective in the alkaline range (e.g., CAPS, CHES).

  • pH Adjustment: Adjust the pH of your buffer to be at least 1 unit above the compound's pKa (i.e., pH ≥ 10.9). Use a calibrated pH meter for accuracy.

  • Direct Dissolution: Add the solid this compound directly to the high-pH buffer.

  • Facilitate Dissolution: Use a vortex mixer and gentle warming (30-40°C) or sonication to aid the dissolution process.

  • Stability Check (Crucial): Before proceeding with the main experiment, it is essential to confirm that the compound is stable at this elevated pH over your experimental timeframe. Run a control experiment and analyze the solution at different time points (e.g., 0, 1, 4, 24 hours) by HPLC or LC-MS to check for degradation products.

Workflow: Selecting a Solubilization Strategy

Caption: Decision workflow for solubilizing the target compound.

Section 3: Frequently Asked Questions (FAQs)

  • Q: I see an oily film or fine precipitate forming when I add my DMSO stock to my media. What's wrong?

    • A: This indicates you have exceeded the compound's solubility limit in the final aqueous solution. Troubleshooting Steps: 1) Lower the final concentration of the compound. 2) If your assay allows, slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). 3) Ensure your stock is added to vigorously stirring media to disperse it as quickly as possible.

  • Q: Can I use sonication or heat to force it into solution?

    • A: Yes, these methods can help overcome the kinetic barrier of dissolution (the activation energy required for solvent molecules to break apart the crystal lattice). Gentle heating (to 37-45°C) or brief sonication can speed up the process. However, they will not significantly change the thermodynamic solubility limit at a given temperature. Use caution, as excessive heat can lead to decomposition.

  • Q: Is this compound light-sensitive or unstable in any common solvents?

    • A: While specific stability data is limited, nitroaromatic compounds can be light-sensitive. It is good practice to prepare stock solutions fresh and store them protected from light (e.g., in amber vials) at -20°C or -80°C. Always perform a small-scale pilot experiment to ensure compatibility and stability in your specific buffer system and over the duration of your experiment.

  • Q: Why is this ortho-isomer's solubility different from the meta- or para-isomers?

    • A: The difference is almost entirely due to the intramolecular hydrogen bonding discussed in Section 1. The meta- (CAS 13312-82-8) and para-isomers cannot form this internal hydrogen bond. As a result, their polar hydroxyl groups are fully available to interact with water, generally making them more soluble in aqueous solutions but potentially less soluble in non-polar organic solvents compared to the ortho-isomer.[7][8]

References
  • Solubility of Things. 2-Nitrophenol | Solubility of Things. Available at: [Link]

  • Chemistry Stack Exchange. Solubility of ortho- and para-nitrophenol in benzene. Available at: [Link]

  • AA Blocks. 532-28-5 | MFCD00004487 | Mandelonitrile. Available at: [Link]

  • Merck Index via Chemocart. Mandelonitrile. Available at: [Link]

  • PubChem. 2-Hydroxy-2-(3-nitrophenyl)acetonitrile | C8H6N2O3 | CID 3277808. Available at: [Link]

  • PubChem. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888. Available at: [Link]

  • ChemSynthesis. (2-nitrophenyl)acetonitrile - 610-66-2. Available at: [Link]

  • Chemsrc. (2-Hydroxyphenyl)acetonitrile | CAS#:14714-50-2. Available at: [Link]

  • MDPI. Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. Available at: [Link]

  • ResearchGate. Solubility as a Function of Temperature of Selected Chlorophenols and Nitrophenols in Aqueous Solutions Containing Electrolytes or Surfactants. Available at: [Link]

  • PubChem. 2-Nitrophenol | C6H5NO3 | CID 6947. Available at: [Link]

  • Google Patents.US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • Stenutz. 2-hydroxy-2-phenylacetonitrile. Available at: [Link]

Sources

resolving unexpected side reactions with 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address unexpected side reactions and other experimental challenges. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve issues, ensuring the integrity and success of your synthetic routes.

I. Understanding the Molecule: Key Reactivity Hotspots

This compound is a cyanohydrin derived from 2-nitrobenzaldehyde. Its reactivity is dominated by three key features: the electrophilic nitro group, the labile cyanohydrin moiety, and the potential for intramolecular interactions. The electron-withdrawing nature of the ortho-nitro group significantly influences the stability and reaction pathways of the molecule, making it prone to specific side reactions that are less common in other cyanohydrins.

II. Troubleshooting Guide: From Synthesis to Application

This section addresses common problems encountered during the synthesis and subsequent use of this compound.

FAQ 1: Low or No Yield During Cyanohydrin Formation

Question: I am attempting to synthesize this compound from 2-nitrobenzaldehyde and a cyanide source, but I am observing very low to no product formation. What are the likely causes?

Answer:

Low yields in cyanohydrin formation are typically traced back to issues with the cyanide nucleophile's availability or competing side reactions of the starting aldehyde.

  • Insufficient Cyanide Nucleophilicity: The cyanohydrin reaction requires the cyanide ion (CN⁻) as the active nucleophile.[1][2] If you are using hydrogen cyanide (HCN) directly, the reaction can be sluggish due to its weak acidity. The addition of a catalytic amount of base is crucial to deprotonate HCN and generate the more nucleophilic cyanide ion.[1]

  • Competing Cannizzaro Reaction: In the presence of a strong base, 2-nitrobenzaldehyde, which lacks an alpha-hydrogen, can undergo the Cannizzaro reaction. This disproportionation reaction results in the formation of 2-nitrobenzyl alcohol and 2-nitrobenzoic acid, consuming your starting material.

  • Benzoin Condensation: Aromatic aldehydes can also undergo benzoin condensation, a competing reaction that leads to the formation of a dimeric α-hydroxy ketone.[3]

Troubleshooting Workflow:

G start Low or No Product check_base Is a catalytic amount of base present? start->check_base add_base Action: Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine). check_base->add_base No check_strong_base Is a strong, stoichiometric base being used? check_base->check_strong_base Yes success Improved Yield add_base->success reduce_base Action: Switch to a weaker, catalytic base to minimize Cannizzaro reaction. check_strong_base->reduce_base Yes check_temp Is the reaction temperature too high? check_strong_base->check_temp No reduce_base->success lower_temp Action: Run the reaction at a lower temperature (e.g., 0-5 °C) to disfavor side reactions. check_temp->lower_temp Yes lower_temp->success G start This compound reduction Reduction of Nitro Group start->reduction intermediate Amino Intermediate reduction->intermediate desired_cyclization Desired Cyclization (Attack on Nitrile Carbon) intermediate->desired_cyclization side_reaction Side Reaction: Alternative Cyclization intermediate->side_reaction aminobenzofuran 2-Aminobenzofuran desired_cyclization->aminobenzofuran indole_byproduct Nitro-Indole Byproduct side_reaction->indole_byproduct

Caption: Competing pathways in 2-aminobenzofuran synthesis.

Mitigation Strategies:

  • Choice of Reducing Agent: The choice of reducing agent can significantly influence the reaction pathway. Reagents that favor the complete reduction of the nitro group to the amine without the accumulation of hydroxylamine or nitroso intermediates are preferred.

  • Reaction Conditions: Careful control of temperature and pH during the reduction and cyclization steps is critical.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-nitrobenzaldehyde

  • Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-nitrobenzaldehyde (1.0 eq) in DCM.

  • In a separate flask, dissolve NaCN (1.1 eq) in water.

  • Cool the 2-nitrobenzaldehyde solution to 0°C in an ice bath.

  • Slowly add the NaCN solution to the aldehyde solution, followed by the dropwise addition of glacial acetic acid (1.1 eq).

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Quality Control by HPLC

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

This method can be used to assess the purity of the synthesized this compound and to detect the presence of starting material or byproducts. [4]

IV. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
This compoundC₈H₆N₂O₃178.15IR (cm⁻¹): ~3400 (O-H), ~2250 (C≡N), ~1520, ~1350 (NO₂)

V. References

  • Wu, J. et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • MDPI. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]

  • ResearchGate. (2017). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. [Link]

  • SIELC Technologies. (n.d.). Separation of (2-Nitrophenyl)acetonitrile on Newcrom R1 HPLC column. [Link]

  • Wikipedia. (2023). Cyanohydrin reaction. [Link]

Sources

Technical Support Center: Method Refinement for 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. This molecule, a cyanohydrin derivative of 2-nitrobenzaldehyde, is a valuable intermediate in synthetic chemistry. However, its preparation and handling are characterized by a delicate equilibrium and sensitivity to reaction conditions, often leading to inconsistent results. This guide is designed to move beyond simple procedural lists, providing you with the causal logic behind key experimental choices. We will address common pitfalls, offer robust troubleshooting strategies, and provide validated protocols to ensure you achieve consistent, high-quality outcomes in your research.

Part 1: Critical Safety Precautions - MANDATORY REVIEW

Work involving cyanide salts is exceptionally hazardous and must be treated with the utmost seriousness. The combination of cyanide salts with acid, a necessary step for product stability, generates highly toxic hydrogen cyanide (HCN) gas .

  • Engineering Controls: All manipulations must be conducted in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; consult glove manufacturer data).[1][2]

  • Emergency Preparedness: Never work alone. Ensure a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) is immediately accessible and that personnel are trained in its use. An emergency shower and eyewash station must be nearby.[1][3]

  • Waste Disposal: All cyanide-containing waste (aqueous and solid) is hazardous and must be quenched and disposed of according to institutional and regulatory guidelines. Never mix cyanide waste with acidic waste streams.[2]

Part 2: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for success.

Q1: What is the primary cause of product instability and decomposition?

A1: The formation of this compound from 2-nitrobenzaldehyde and cyanide is a reversible equilibrium reaction. This equilibrium is highly sensitive to pH. Under neutral or, particularly, basic conditions, the cyanohydrin readily decomposes back to its starting materials.[4] This instability is the single most common reason for low yields and inconsistent results. Maintaining a mildly acidic environment (pH ~4-5) is critical for stabilizing the final product during workup and storage.

Q2: Why is my reaction yield consistently lower than reported in the literature?

A2: Aside from the decomposition described in A1, low yields can stem from several factors. The ortho-nitro group on the benzaldehyde can sterically hinder the approach of the cyanide nucleophile, potentially slowing the reaction compared to unsubstituted benzaldehyde.[5] Furthermore, competing side reactions, such as the formation of an acetal between the product and unreacted aldehyde, can consume material, especially if the reaction is left for extended periods or if local concentrations of reagents are not controlled.[4][6]

Q3: What are the best practices for long-term storage of this compound?

A3: The compound should be stored as a dry, crystalline solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For maximum stability, store at low temperatures (≤4°C).[7][8] Some researchers add a trace amount of a non-volatile acid, like phosphoric acid, to the storage container to ensure any trapped moisture does not create a locally basic environment.

Part 3: Troubleshooting Guide - A Problem-Solving Workflow

Use this question-and-answer guide to diagnose and resolve specific experimental issues.

Issue 1: Very Low or No Product Formation Detected (by TLC/LC-MS)
  • Question: Did you verify the quality of your 2-nitrobenzaldehyde starting material?

    • Insight & Action: Benzaldehydes are prone to air oxidation to the corresponding benzoic acid. An acidic impurity can react with the cyanide salt, reducing the amount of available nucleophile. Verify the aldehyde's purity by NMR or melting point and consider running it through a short plug of silica gel if it appears impure.

  • Question: Was the cyanide salt fully dissolved or finely powdered before addition?

    • Insight & Action: The reaction is often heterogeneous. Using large granules of NaCN or KCN will result in a low surface area and a very slow reaction rate. Ensure the cyanide salt is a fine, free-flowing powder to maximize its reactivity.

  • Question: Are you using an appropriate solvent system?

    • Insight & Action: While the reaction can be run in biphasic systems, using a solvent that can partially solubilize both the organic aldehyde and the inorganic cyanide salt can be beneficial. A solvent like ethyl acetate in combination with an aqueous solution is a common choice.[9] Water is often necessary but can also lead to hydrolysis byproducts if conditions are not controlled.[5]

Issue 2: Product Forms but Decomposes During Aqueous Workup
  • Question: What was the pH of your aqueous layer during extraction?

    • Insight & Action: This is the most critical checkpoint. If you quench the reaction and extract with neutral water, you will observe significant product decomposition. The aqueous solution used for the first wash/extraction must be acidified (e.g., dilute HCl or citric acid) to a pH of ~4-5 to stabilize the cyanohydrin.[4]

  • Question: How long did the workup take and at what temperature was it performed?

    • Insight & Action: Prolonged contact with water, even if acidified, can lead to hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[7][8] Perform the workup expeditiously, using cold solutions (~0-5°C) to minimize the rate of all decomposition and side reactions.

Issue 3: Final Product is Contaminated with Impurities
  • Question: Do you see a spot on your TLC with a very low Rf that does not correspond to the starting material or product?

    • Insight & Action: This could be 2-nitrobenzoic acid from oxidized starting material. This impurity is easily removed by washing the organic extract with a mild base like a saturated sodium bicarbonate solution. Crucially , this basic wash must be followed immediately by a wash with dilute acid to re-stabilize the desired cyanohydrin product before drying and solvent removal.

  • Question: Is there evidence of a higher molecular weight byproduct in your mass spectrum analysis?

    • Insight & Action: This may indicate the formation of the acetal C₆H₄(NO₂)CH[OCH(CN)C₆H₄(NO₂)]₂.[6] This side reaction is favored by an excess of the aldehyde. Ensure your stoichiometry is correct and consider adding the aldehyde slowly to the cyanide solution to maintain a low instantaneous concentration of the aldehyde.

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of this compound
  • Scientist's Note: This protocol emphasizes pH control and safety. All steps must be performed in a chemical fume hood.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (10.0 g, 66.2 mmol).

  • Dissolve the aldehyde in ethyl acetate (80 mL).

  • In a separate beaker, prepare a solution of sodium cyanide (NaCN, 3.57 g, 72.8 mmol) in deionized water (40 mL).

  • Cool both the aldehyde solution and the cyanide solution to 0-5°C in an ice-water bath.

  • Slowly add the cold NaCN solution to the stirring aldehyde solution over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • While stirring at 0-5°C, slowly add 2M hydrochloric acid dropwise until the pH of the aqueous layer is between 6.5 and 7.0.[9] This step generates HCN in situ and initiates the reaction.

  • Allow the reaction to stir vigorously at 0-5°C for 4-6 hours.

Protocol 2: Reaction Monitoring and Workup
  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should appear between the baseline (cyanide salt) and the higher Rf aldehyde spot.

  • Quenching & Stabilization: Once the reaction is complete, cool the mixture back to 0°C. Slowly and carefully add 2M HCl dropwise with vigorous stirring until the pH of the aqueous phase is ~4. This step is critical to prevent product decomposition.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers. Wash with cold, dilute brine (1 x 40 mL) that has been pre-acidified to pH ~4 with a drop of HCl.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a bath temperature no higher than 35°C.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by flash column chromatography on silica gel.

Part 5: Data Summaries & Visualizations

Table 1: Troubleshooting Summary
Symptom Probable Cause Recommended Action
Low ConversionOxidized Aldehyde / Insufficient NucleophileVerify aldehyde purity; use fresh, finely powdered NaCN.
No Product after WorkupDecomposition due to incorrect pHEnsure workup solutions are acidic (pH 4-5); use cold solutions.
Oily/Gummy ProductPresence of water or side productsDry thoroughly; consider chromatography for purification.
Product darkens over timeSlow decomposition/oxidationStore cold (≤4°C), dry, and under an inert atmosphere.
Table 2: Typical Analytical Data
Analysis Expected Result
Appearance Light brown to yellow crystalline solid.[8]
Melting Point 82-85 °C (literature value for the related 2-nitrophenylacetonitrile).[7][10]
IR Spectroscopy (cm⁻¹) ~3400 (br, O-H), ~2250 (wk, C≡N), 1525, 1350 (NO₂).
¹H NMR (CDCl₃, δ) ~7.5-8.2 (m, 4H, Ar-H), ~5.6 (s, 1H, CH-OH), ~3.5 (br s, 1H, OH).
Diagrams

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2-Nitrobenzaldehyde in Ethyl Acetate (0°C) C Combine & Adjust pH to 6.5-7.0 (Generates HCN in situ) A->C B NaCN Solution in Water (0°C) B->C D Stir 4-6h @ 0-5°C C->D E Acidify to pH 4 (CRITICAL STABILIZATION) D->E F Extract with EtOAc E->F G Wash with Acidified Brine F->G H Dry (MgSO4) & Concentrate G->H I Purify (Recrystallization or Chromatography) H->I J Final Product I->J

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Start Problem: Low Yield Decision1 Was product observed before workup? Start->Decision1 Action1 Check Starting Materials (Aldehyde Purity) Review Reaction Time/ Temperature Decision1->Action1 No Decision2 Was workup pH acidic (~4-5)? Decision1->Decision2 Yes Success Consistent Result Achieved Action1->Success Action2 YES: Proceed to Impurity Check Decision2->Action2 Yes Action3 NO: Product Decomposed. RE-RUN & strictly control pH during quench and wash steps. Decision2->Action3 No Decision3 Is final product impure? Action2->Decision3 Action3->Success Action4 Purify via Chromatography or Recrystallization Decision3->Action4 Yes Decision3->Success No Action4->Success

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical methods for the structural confirmation of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a substituted mandelonitrile derivative. While various spectroscopic techniques offer valuable insights, we will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for this purpose, providing irrefutable evidence of molecular architecture.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1][2] By analyzing the pattern of X-rays scattered by the electron clouds of the atoms in a crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy.[1][3] This method is the only one that can unambiguously determine the absolute structure of a molecule.[3]

Experimental Protocol: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is critical for success and is based on fundamental principles of chemistry and physics.

Step 1: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the diffraction data is entirely dependent on the quality of the crystal. For organic compounds like this compound, obtaining a suitable single crystal is often the most challenging step.

  • Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal XRD.

  • Methodology:

    • Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

    • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[4] Highly soluble compounds tend to precipitate too quickly, while poorly soluble ones may not crystallize at all. A good starting point is to screen solvents like ethanol, methanol, ethyl acetate, acetone, and acetonitrile, or mixtures thereof.

    • Slow Evaporation (Workhorse Technique):

      • Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

      • Filter the solution to remove any particulate matter.[4]

      • Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

      • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[4]

    • Liquid Diffusion (Alternative for Sensitive Compounds):

      • Dissolve the compound in a small amount of a dense solvent in which it is highly soluble.

      • Carefully layer a less dense "anti-solvent" (in which the compound is poorly soluble) on top. The two solvents must be miscible.[4]

      • Over time, the solvents will slowly mix at the interface, reducing the solubility of the compound and promoting slow crystallization.

Step 2: Crystal Selection and Mounting

  • Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or defects. A suitable size is typically 0.1-0.3 mm in each dimension.

  • Carefully pick up the selected crystal using a specialized loop (e.g., a MiTeGen MicroMount™) and coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.

  • Mount the loop onto a goniometer head on the X-ray diffractometer. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.

Step 3: Data Collection

  • The mounted crystal is centered in the X-ray beam. Modern diffractometers use a highly focused, monochromatic X-ray source.[2]

  • The instrument rotates the crystal through a series of angles while exposing it to the X-ray beam.

  • A detector records the positions and intensities of the diffracted X-ray spots, creating a unique diffraction pattern. The conditions for constructive interference are governed by Bragg's Law (nλ=2d sinθ).[2]

Step 4: Structure Solution and Refinement

  • The collected data (a series of reflection intensities) is processed to determine the unit cell dimensions and space group of the crystal.

  • Computational software is used to solve the "phase problem" and generate an initial electron density map.

  • An atomic model is built into the electron density map.

  • This initial model is then refined against the experimental data, adjusting atomic positions and displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the final structure is assessed using metrics like the R-factor.

Workflow for X-ray Crystallography

X_ray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Compound Synthesized Compound (Powder) Purify Purification Compound->Purify Crystal Crystal Growth (e.g., Slow Evaporation) Purify->Crystal Mount Select & Mount Crystal Crystal->Mount Collect X-ray Data Collection (Diffractometer) Mount->Collect Process Data Processing (Unit Cell & Space Group) Collect->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate Final Final 3D Structure (Bond Lengths, Angles) Validate->Final

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis with Alternative Spectroscopic Methods

While X-ray crystallography provides the definitive answer, other spectroscopic techniques are indispensable tools in the chemist's arsenal.[5] They provide complementary information and are often used for routine characterization or when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity and chemical environment of atoms in a solution.

  • ¹H NMR: For this compound, the proton NMR spectrum would reveal distinct signals for the four non-equivalent protons on the aromatic ring, a singlet for the proton on the chiral carbon adjacent to the hydroxyl and cyano groups, and a broad singlet for the hydroxyl proton. The splitting patterns of the aromatic protons would confirm the ortho substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule, including the characteristic downfield signal for the nitrile carbon (around 115-120 ppm).[6]

  • Limitation: NMR provides an averaged structure in solution. It cannot give precise bond lengths or angles and does not describe the solid-state packing arrangement.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.

  • Information Provided: The molecular ion peak (M+) would confirm the molecular formula C₈H₆N₂O₃ (MW: 178.15 g/mol ).[7]

  • Fragmentation: Aromatic nitriles typically show a relatively strong molecular ion peak.[8] Common fragmentation pathways could include the loss of HCN (M-27) or the loss of the cyano radical (·CN, M-26).[8] The presence of the nitro group would also lead to characteristic fragments.

  • Limitation: MS provides no information about the connectivity of atoms or stereochemistry. Isomers often have identical mass spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.[9]

  • Characteristic Absorptions: For this compound, the FTIR spectrum would be expected to show:

    • A broad absorption band around 3400 cm⁻¹ for the O-H stretch of the hydroxyl group.

    • A sharp, medium-intensity absorption around 2250 cm⁻¹ for the C≡N triple bond stretch.[6]

    • Strong asymmetric and symmetric stretching bands for the NO₂ group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • Absorptions corresponding to aromatic C-H and C=C bonds.

  • Limitation: While FTIR confirms the presence of the key functional groups, it provides very little information about how they are connected to form the final molecular structure.[9]

Data Comparison Summary
Technique Information Provided Sample Requirements Key Strength for this Molecule Primary Limitation
X-ray Crystallography Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1][2]High-quality single crystal (0.1-0.3 mm).Unambiguous and complete structural determination.Requires a suitable single crystal, which can be difficult to grow.
NMR Spectroscopy Atom connectivity, chemical environment of nuclei, relative stereochemistry.[10]Soluble sample in deuterated solvent.Confirms the ortho-substituted pattern and atom connectivity.Provides an averaged structure in solution, not precise bond parameters.
Mass Spectrometry Molecular weight and elemental formula, fragmentation patterns.Small amount of sample (solid, liquid, or solution).Confirms the molecular formula and provides substructure clues.Cannot distinguish between isomers; no stereochemical information.[11]
FTIR Spectroscopy Presence of functional groups (OH, CN, NO₂).[9]Small amount of sample (solid or liquid).Rapidly confirms the presence of all key functional groups.Provides minimal information on molecular connectivity or overall structure.
Logical Framework for Structural Elucidation

Logic_Flow Start Unknown Compound (e.g., product of a reaction) MS Mass Spectrometry Start->MS Determine Molecular Weight FTIR FTIR Spectroscopy Start->FTIR Identify Functional Groups Hypothesis Propose Structure(s) MS->Hypothesis FTIR->Hypothesis NMR NMR (¹H, ¹³C, 2D) Xray X-ray Crystallography NMR->Xray Need Absolute Proof? Is it Crystalline? Final Confirmed Structure NMR->Final Structure Confirmed (if non-crystalline) Xray->Final Definitive 3D Structure Hypothesis->NMR Confirm Connectivity & Isomer

Caption: Decision workflow for selecting analytical techniques.

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unparalleled method of choice. It provides a complete and unambiguous three-dimensional atomic map, which is essential for understanding its chemical behavior and potential applications. While techniques like NMR, MS, and FTIR are crucial for preliminary identification, confirming connectivity, and identifying functional groups, they ultimately lead to a structural hypothesis. X-ray crystallography transforms that hypothesis into a proven fact, providing the authoritative grounding required for high-impact research in chemistry and drug development.

References

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Available from: [Link]

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Available from: [Link]

  • Quora. On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Available from: [Link]

  • ResearchGate. Computer methods for structure elucidation of new organic compounds from NMR spectra. Available from: [Link]

  • ResearchGate. How do organic compounds single crystal X rays diffraction work?. Available from: [Link]

  • SpectraBase. 4-Nitrophenol. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]

  • ResearchGate. Submillimeter spectra of 2-hydroxyacetonitrile (glycolonitrile; HOCH_2CN) and its searches in GBT PRIMOS observations of Sgr B2(N) | Request PDF. Available from: [Link]

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  • University of Rochester. How To: Grow X-Ray Quality Crystals. Available from: [Link]

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  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Available from: [Link]

  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

  • Whitman College. GCMS Section 6.17. Available from: [Link]

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  • SciSpace. The performance of derivative FTIR spectrophotometry method compared to colorimetry for tranexamic acid tablet content determination. Available from: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide offers an in-depth technical comparison of analytical methodologies for the quantification and characterization of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a key chemical intermediate. As a Senior Application Scientist, the following content is structured to provide not only procedural steps but also the scientific rationale behind the validation process, grounded in established regulatory frameworks.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] For a compound like this compound, which may serve as a precursor in the synthesis of active pharmaceutical ingredients (APIs), ensuring the reliability and accuracy of its analytical measurement is paramount. This guide will navigate the validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, drawing upon the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]

Comparative Analysis of Analytical Techniques

The choice of an analytical method is contingent on various factors, including the chemical nature of the analyte, the required sensitivity, and the sample matrix. For this compound, both HPLC and UV-Vis spectrophotometry present viable options, each with distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Specificity High. Ability to separate the analyte from impurities and degradation products.Low to Moderate. Prone to interference from other chromophoric substances.
Sensitivity High. Capable of detecting and quantifying low concentrations.Moderate. Generally less sensitive than HPLC.
Quantitative Accuracy High. Provides precise and accurate quantification over a wide range.Moderate. Accuracy can be affected by interfering substances.
Application Ideal for purity testing, stability studies, and assay of the drug substance.Suitable for simple, routine concentration measurements in pure samples.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that encompasses several key parameters. The following workflow is designed to establish the performance characteristics of the chosen analytical procedure in line with global regulatory expectations.[3][7][8]

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation cluster_lifecycle Phase 3: Lifecycle Management ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev informs Specificity Specificity MethodDev->Specificity leads to Linearity Linearity & Range Specificity->Linearity validates Accuracy Accuracy Linearity->Accuracy validates Precision Precision (Repeatability & Intermediate) Accuracy->Precision validates LOD_LOQ LOD & LOQ Precision->LOD_LOQ validates Robustness Robustness LOD_LOQ->Robustness validates Stability Solution Stability Robustness->Stability validates RoutineUse Routine Use Stability->RoutineUse enables Monitoring Continuous Monitoring RoutineUse->Monitoring requires Revalidation Change Control & Revalidation Monitoring->Revalidation may trigger

Caption: A generalized workflow for analytical method validation, from planning to lifecycle management.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating an HPLC and a UV-Vis spectrophotometric method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method offers high specificity and sensitivity, making it the preferred choice for comprehensive analysis.[9] A reverse-phase HPLC method is proposed for this compound.

1. System Suitability:

  • Rationale: To ensure the chromatographic system is performing adequately before initiating the analysis.

  • Procedure:

    • Prepare a standard solution of this compound.

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: RSD < 2.0% for peak area and retention time, tailing factor ≤ 2.0, and theoretical plates > 2000.

2. Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][10]

  • Procedure:

    • Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of this compound, and a sample solution.

    • Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.

    • Analyze the stressed samples and assess the peak purity of the analyte peak using a photodiode array (PDA) detector.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte. The analyte peak should be pure in the presence of degradation products.

3. Linearity and Range:

  • Rationale: To establish a linear relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][3]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration).

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy:

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo (or a known matrix) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three samples at each concentration level and analyze them.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.

  • Acceptance Criteria: RSD < 2.0% for both repeatability and intermediate precision.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure:

    • Based on the signal-to-noise ratio: Determine the concentration at which the analyte's signal is 3 times the noise level for LOD and 10 times the noise level for LOQ.

    • Based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

7. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

  • Procedure:

    • Introduce small variations in chromatographic conditions such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5 °C), and mobile phase composition (e.g., ±2% organic phase).

    • Analyze the system suitability standard under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

8. Solution Stability:

  • Rationale: To determine the stability of the analyte in the prepared sample and standard solutions over a specified period.

  • Procedure:

    • Prepare standard and sample solutions and store them at room temperature and under refrigeration.

    • Analyze the solutions at different time intervals (e.g., 0, 6, 12, 24, and 48 hours).

    • Compare the results with the initial analysis.

  • Acceptance Criteria: The difference in assay values should not be more than 2.0%.

UV-Visible Spectrophotometry Method Validation

A UV-Vis spectrophotometric method can be a simpler and faster alternative for the quantification of this compound in samples with a relatively clean matrix.

1. Specificity:

  • Rationale: To ensure that the absorbance measurement at the chosen wavelength is specific to the analyte.

  • Procedure:

    • Scan the UV spectra of the blank, placebo, and the analyte solution to identify the wavelength of maximum absorbance (λmax).

    • Analyze potential interfering substances at this λmax to check for any absorbance.

  • Acceptance Criteria: The blank and placebo should not show any significant absorbance at the λmax of the analyte.

2. Linearity and Range:

  • Rationale: To confirm that the absorbance is directly proportional to the concentration of the analyte within a specific range.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound.

    • Measure the absorbance of each solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy:

  • Rationale: To assess the agreement between the measured concentration and the true concentration.

  • Procedure:

    • Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Rationale: To evaluate the variability of the measurements.

  • Procedure:

    • Repeatability: Measure the absorbance of at least six replicate samples of the same concentration.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

  • Acceptance Criteria: RSD < 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale: To establish the lower limits of the method's capabilities.

  • Procedure:

    • Can be determined based on visual evaluation, signal-to-noise ratio, or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

ValidationParameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD & LOQ LOD & LOQ Method Validation->LOD & LOQ Robustness Robustness Method Validation->Robustness Stability Stability Method Validation->Stability Analyte vs Impurities Analyte vs Impurities Specificity->Analyte vs Impurities Peak Purity Peak Purity Specificity->Peak Purity Correlation Coefficient Correlation Coefficient Linearity->Correlation Coefficient Range Range Linearity->Range Recovery Studies Recovery Studies Accuracy->Recovery Studies Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Sensitivity Sensitivity LOD & LOQ->Sensitivity Method Reliability Method Reliability Robustness->Method Reliability Solution Integrity Solution Integrity Stability->Solution Integrity

Caption: Key parameters in analytical method validation.

Conclusion

The validation of an analytical method for this compound is a mandatory step to ensure data integrity and regulatory compliance. While HPLC offers superior specificity and sensitivity for comprehensive analysis, UV-Visible spectrophotometry can be a pragmatic choice for routine, less complex applications. The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs and the intended use of the data. Adherence to the principles outlined in the ICH, FDA, and EMA guidelines is essential for a successful validation that will withstand scientific and regulatory scrutiny.[3][4][5][6][11][12]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2024, March). ICH Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation.
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • IJNRD. (2022, September). A Review on: Analytical Method Development and Validation and It's QbD Approach.

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A Comparative Guide to 2-Hydroxy-2-(2-nitrophenyl)acetonitrile and its Isomeric Derivatives for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrophenylacetonitrile derivatives are a cornerstone class of compounds in organic synthesis and medicinal chemistry. Their unique molecular architecture, featuring a reactive nitrile group and an electron-withdrawing nitro group on an aromatic scaffold, makes them versatile intermediates for a wide array of pharmaceuticals and fine chemicals. Notably, 4-nitrophenylacetonitrile is a key precursor in the synthesis of widely used drugs such as the beta-blocker atenolol and the antidepressant venlafaxine[1][2].

This guide provides an in-depth comparison of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a cyanohydrin derivative, with its non-hydroxylated parent compounds: 2-nitrophenylacetonitrile, 3-nitrophenylacetonitrile, and 4-nitrophenylacetonitrile. We will explore their distinct physicochemical properties, synthetic routes, and the critical structure-activity relationship (SAR) insights that guide their application in research and drug development. This objective analysis, supported by experimental data and protocols, is intended to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate derivative for their specific synthetic or biological objectives.

Part 1: Comparative Physicochemical Properties

The position of the nitro group and the presence or absence of an α-hydroxyl group profoundly influence the molecule's physical and chemical characteristics. These differences, summarized in Table 1, affect solubility, reactivity, and crystal packing, which are critical parameters in both synthesis and formulation. This compound, as a cyanohydrin, introduces a chiral center and a hydrogen-bonding moiety, distinguishing it significantly from its analogues.

PropertyThis compound2-Nitrophenylacetonitrile (ortho)3-Nitrophenylacetonitrile (meta)4-Nitrophenylacetonitrile (para)
CAS Number 13312-81-7[3]610-66-2[4][5]621-50-1[6]555-21-5[7][8]
Molecular Formula C₈H₆N₂O₃[3]C₈H₆N₂O₂[4]C₈H₆N₂O₂[6]C₈H₆N₂O₂[8]
Molecular Weight 178.15 g/mol [3]162.15 g/mol [4]162.15 g/mol [6]162.15 g/mol [8]
Appearance Data not availableLight brown solid[4]Pale yellow to light brown solid[9]Cream to yellow crystalline powder[7][10]
Melting Point Data not available81-85 °C[5]60-62 °C[9]113-115 °C[7]
pKa (Predicted) 9.91 ± 0.20[3]Not availableNot availableNot available
Topological Polar Surface Area (TPSA) 89.8 Ų[3]69.6 Ų[4]69.6 Ų[6]69.6 Ų[8]

Part 2: Synthesis Strategies and Mechanistic Insights

The synthetic pathways to this compound and the non-hydroxylated nitrophenylacetonitriles are fundamentally different, a crucial consideration for experimental design. The choice of strategy depends on the desired product, available starting materials, and required regioselectivity.

Synthesis of this compound: The Cyanohydrin Reaction

This derivative is synthesized via the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-nitrobenzaldehyde[11]. This classic cyanohydrin formation is typically base-catalyzed and results in the formation of a new stereocenter at the α-carbon[12]. The reaction is reversible and sensitive to pH. The stability of the resulting cyanohydrin is a key experimental consideration, as it can revert to the starting aldehyde and cyanide under certain conditions.

The causality for this synthetic choice is straightforward: it is the most direct method to introduce both a hydroxyl and a nitrile group onto the benzylic carbon of a nitrobenzaldehyde precursor.

G cluster_synthesis Synthesis of this compound start_A 2-Nitrobenzaldehyde product_A This compound start_A->product_A  Cyanohydrin Formation (Base Catalyst) reagent_A Cyanide Source (e.g., NaCN, KCN) reagent_A->product_A

Caption: Synthesis of this compound.

Synthesis of Nitrophenylacetonitrile Isomers

In contrast, the non-hydroxylated isomers are typically prepared via two primary routes:

  • Direct Nitration of Phenylacetonitrile: This method involves treating phenylacetonitrile with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. A significant drawback is the formation of a mixture of ortho, meta, and para isomers, which then requires challenging separation steps[1]. The directing effects of the cyanomethyl group (-CH₂CN) are not strongly selective, leading to poor regiocontrol.

  • Nucleophilic Substitution: A more controlled and widely used method involves the reaction of a corresponding nitrobenzyl halide (e.g., 3-nitrobenzyl bromide) with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent like DMF or DMSO[13]. This Sₙ2 reaction provides excellent regioselectivity, as the position of the nitro group is predetermined by the choice of the starting benzyl halide[12]. The primary experimental challenge is managing the high toxicity of cyanide salts and avoiding side reactions[1].

G cluster_B Route 1: Direct Nitration cluster_C Route 2: Nucleophilic Substitution (Regioselective) start_B Phenylacetonitrile product_B Mixture of o-, m-, p- Nitrophenylacetonitrile start_B->product_B Electrophilic Aromatic Substitution reagent_B HNO₃ / H₂SO₄ reagent_B->product_B start_C o-, m-, or p- Nitrobenzyl Halide product_C Specific Isomer of Nitrophenylacetonitrile start_C->product_C Sₙ2 Reaction reagent_C NaCN or KCN reagent_C->product_C

Caption: Common synthetic routes to Nitrophenylacetonitrile isomers.

Part 3: Structure-Activity Relationship (SAR) and Applications

The structural variations among these derivatives are not trivial; they dictate the molecule's electronic profile, steric properties, and potential for intermolecular interactions, which are the foundations of biological activity.

  • Impact of the Nitro Group Position: The electron-withdrawing nature of the nitro group is most pronounced at the ortho and para positions due to resonance effects, influencing the acidity of the benzylic protons and the reactivity of the nitrile group. This electronic modulation is a key factor in molecular recognition by biological targets[14].

  • Impact of the α-Hydroxyl Group: The introduction of the hydroxyl group in this compound has several critical consequences for drug development:

    • Chirality: It creates a stereocenter, meaning the compound can exist as a racemic mixture of two enantiomers. In drug development, enantiomers often exhibit vastly different pharmacological and toxicological profiles.

    • Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with protein targets, which can significantly enhance binding affinity and specificity.

    • Increased Polarity: The hydroxyl group increases the molecule's polarity (as reflected in the higher TPSA value in Table 1), which affects its solubility, membrane permeability, and overall pharmacokinetic profile.

These features make the hydroxylated derivative a distinct chemical entity from its parent compounds, with potentially different biological targets and applications. While 4-nitrophenylacetonitrile is a known building block for established drugs[2], the hydroxylated analogues represent a scaffold for exploring new chemical space and developing novel therapeutic agents with potentially different mechanisms of action.

G Molecule Nitrophenylacetonitrile Derivative -NO₂ group (ortho, meta, para) α-substituent (-H or -OH) Properties Key Molecular Properties Electronic Effects (Resonance, Induction) Steric Hindrance H-Bonding Potential Chirality Molecule:f1->Properties:f1 influences Molecule:f1->Properties:f2 influences Molecule:f2->Properties:f3 determines Molecule:f2->Properties:f4 introduces Implications Implications for Drug Development Receptor Binding Affinity & Specificity Pharmacokinetics (ADME) Metabolic Stability Properties:f1->Implications:f1 Properties:f2->Implications:f1 Properties:f3->Implications:f1 Properties:f4->Implications:f1 Properties:f3->Implications:f2

Caption: Logical relationships in Structure-Activity considerations.

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and analysis of these compounds.

Protocol 4.1: Synthesis of this compound

Objective: To synthesize this compound from 2-nitrobenzaldehyde.

Safety Warning: This procedure involves potassium cyanide, which is highly toxic. It must be performed in a certified fume hood by trained personnel. All equipment and waste must be decontaminated with bleach or another suitable oxidizing agent. Never allow cyanide salts to come into contact with acid, as this will generate lethal hydrogen cyanide gas.

Materials:

  • 2-Nitrobenzaldehyde (1.0 eq)[15]

  • Potassium Cyanide (KCN) (1.2 eq)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 2-nitrobenzaldehyde in a minimal amount of a suitable organic solvent (e.g., ethanol) in the round-bottom flask and cool the solution to 0-5 °C in an ice bath with stirring.

  • In a separate beaker, carefully dissolve potassium cyanide in cold deionized water to create a saturated solution.

  • Slowly add the aqueous KCN solution dropwise to the stirred aldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether.

  • Combine the organic layers and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as necessary.

Protocol 4.2: Comparative Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To develop an HPLC method to separate and quantify the purity of this compound and its non-hydroxylated isomers.

Rationale: HPLC is a standard, reliable method for assessing the purity of small organic molecules. A reverse-phase method is chosen due to the varying polarities of the analytes. The hydroxylated compound is expected to have a shorter retention time than the less polar non-hydroxylated isomers. A patent for preparing p-nitrophenylacetonitrile describes HPLC conditions that can be adapted for this comparison[1].

G prep Prepare Samples (1 mg/mL in Acetonitrile) inject Inject 10 µL onto HPLC System prep->inject separate Separation on C18 Column (Isocratic or Gradient Elution) inject->separate detect Detect at 254 nm (UV-Vis Detector) separate->detect analyze Analyze Chromatogram (Retention Time & Peak Area) detect->analyze quantify Calculate Purity (Area Normalization) analyze->quantify

Caption: Experimental workflow for comparative HPLC analysis.

Instrumentation & Parameters:

  • HPLC System: Standard system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and Water. Start with an isocratic method (e.g., 50:50 Acetonitrile:Water) and optimize as needed. A gradient may be required for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (as nitroaromatics strongly absorb in this UV region).

  • Column Temperature: 30 °C.

Procedure:

  • Prepare individual standard solutions of each compound (this compound, and the o-, m-, and p-nitrophenylacetonitrile isomers) at a concentration of approximately 1 mg/mL in acetonitrile.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each standard solution individually to determine their respective retention times.

  • Inject a mixed solution containing all four compounds to confirm baseline separation.

  • For each sample to be tested for purity, prepare a solution at 1 mg/mL and inject it into the system.

  • Integrate the peak areas in the resulting chromatogram. Calculate the purity of the main peak using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Conclusion

This compound is a structurally and synthetically distinct entity compared to its non-hydroxylated nitrophenylacetonitrile analogues. Its synthesis via the cyanohydrin reaction from 2-nitrobenzaldehyde introduces a chiral center and a hydroxyl group, features that are highly significant for applications in drug discovery. These modifications dramatically alter its physicochemical properties and potential for biological interactions. While the ortho-, meta-, and para-nitrophenylacetonitriles are valuable regioselective building blocks typically prepared via nucleophilic substitution, the hydroxylated derivative offers a unique scaffold for developing novel therapeutics by leveraging hydrogen bonding and stereospecific interactions. The choice between these compounds should therefore be a deliberate one, guided by the specific synthetic goal or the desired pharmacological profile.

References

  • Google Patents.
  • PubChem. 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. [Link]

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  • Advances in Military Technology. A Simple Spectrophotometric Determination of Cyanides by P-nitrobenzaldehyde and Tetrazolium Blue. [Link]

  • Organic Syntheses. 2-(tert-BUTOXYCARBONYLOXYIMINO)-2-PHENYLACETONITRILE. [Link]

  • PubChem. 3-Nitrophenylacetonitrile. [Link]

  • ResearchGate. Refinement for the Parameters of Cyanosilylation for 4-Nitrobenzaldehyde with 1a as well Aas TMSCN a. [Link]

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  • Google Patents. EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
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  • PubChem. p-Nitrophenylacetonitrile. [Link]

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  • Google Patents. US20040199002A1 - Process for producing(2-nitrophenyl)
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A Comparative Analysis of the Reactivity of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile and 2-Hydroxy-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, cyanohydrins serve as versatile intermediates. Their reactivity, dictated by the subtle interplay of substituent effects, determines their utility in the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two key cyanohydrins: 2-Hydroxy-2-(2-nitrophenyl)acetonitrile and its unsubstituted counterpart, 2-hydroxy-2-phenylacetonitrile (commonly known as mandelonitrile). This comparison will elucidate the profound influence of the ortho-nitro group on the chemical behavior of the benzylic hydroxyl and nitrile functionalities, offering valuable insights for reaction design and optimization.

Introduction: The Significance of Electronic Effects

The chemical reactivity of an organic molecule is intrinsically linked to its electronic landscape. The introduction of a substituent onto an aromatic ring can dramatically alter this landscape through a combination of inductive and resonance effects. In the case of this compound, the ortho-nitro group (-NO₂) is a potent electron-withdrawing group. This property is central to understanding its reactivity profile in comparison to the electronically neutral phenyl ring of mandelonitrile.

The nitro group deactivates the benzene ring towards electrophilic attack through both a strong -I (inductive) and -R (resonance) effect.[1][2] This withdrawal of electron density extends to the benzylic carbon, rendering it more electrophilic and influencing the stability of potential reaction intermediates. Conversely, the unsubstituted phenyl group in mandelonitrile exerts a less pronounced electronic influence, serving as our baseline for this comparative study.

Synthesis of the Compared Compounds

A reliable supply of starting materials is paramount for any comparative study. Both this compound and mandelonitrile are typically synthesized from their corresponding aldehydes via the addition of a cyanide source.

Synthesis of 2-Hydroxy-2-phenylacetonitrile (Mandelonitrile)

Mandelonitrile is commonly prepared by the reaction of benzaldehyde with a cyanide salt, such as sodium or potassium cyanide, in an acidic medium.[3] An alternative approach involves the use of a bisulfite addition product as an intermediate.[4]

Synthesis of this compound

The synthesis of this compound follows a similar principle, starting from 2-nitrobenzaldehyde. The general procedure involves the reaction of the aldehyde with a cyanide source.

Comparative Reactivity Analysis

The presence of the ortho-nitro group in this compound is anticipated to significantly modulate its reactivity at both the benzylic hydroxyl and the nitrile functional groups.

Stability and Decomposition

Mandelonitrile is known to be unstable, particularly in neutral to basic aqueous solutions, where it can decompose back to benzaldehyde and hydrogen cyanide.[5] It exhibits greater stability under acidic conditions (pH 2.0-3.5).

The electron-withdrawing nature of the ortho-nitro group in this compound is expected to stabilize the cyanohydrin. The increased electrophilicity of the benzylic carbon should disfavor the departure of the cyanide ion, thus potentially rendering the nitro-substituted compound more stable, especially towards base-catalyzed decomposition, compared to mandelonitrile.

Reactivity of the Hydroxyl Group

The reactivity of the benzylic hydroxyl group is a key feature of cyanohydrins, allowing for further functionalization.

In the presence of strong acids, cyanohydrins can undergo dehydration. The mechanism likely involves protonation of the hydroxyl group, followed by the loss of water to form a carbocation. The electron-withdrawing nitro group will destabilize the formation of a positive charge at the benzylic position, thereby decreasing the rate of acid-catalyzed dehydration for this compound compared to mandelonitrile.

Oxidation of the secondary alcohol in these cyanohydrins would yield the corresponding acyl cyanides. The electron-deficient nature of the benzylic carbon in the nitro-substituted compound may make it more resistant to oxidation compared to mandelonitrile.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle, amenable to hydrolysis and reduction.

The hydrolysis of cyanohydrins to α-hydroxy carboxylic acids is a synthetically valuable transformation. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water. The strong electron-withdrawing effect of the ortho-nitro group is expected to increase the electrophilicity of the nitrile carbon, thus potentially accelerating the rate of acid-catalyzed hydrolysis for this compound relative to mandelonitrile.

  • Base-Catalyzed Hydrolysis: In basic media, the nitrile group is attacked by a hydroxide ion. The electron-withdrawing nitro group will enhance the electrophilicity of the nitrile carbon, likely leading to a faster rate of base-catalyzed hydrolysis for the nitro-substituted compound.

Mandelonitrile can be hydrolyzed to mandelic acid using hydrochloric acid.[4]

Reduction of the nitrile group yields a primary amine. The choice of reducing agent is crucial to avoid the reduction of the nitro group in this compound.

Reactions Involving the Nitro Group

A key difference in the reactivity of the two compounds is the presence of the nitro group in this compound, which can undergo reduction to an amino group under various conditions, such as catalytic hydrogenation or using metals in acidic media.[6][7] This opens up synthetic pathways that are not available for mandelonitrile, allowing for the preparation of ortho-amino substituted mandelonitrile derivatives.

Tabulated Summary of Expected Reactivity

Reaction Condition2-Hydroxy-2-phenylacetonitrile (Mandelonitrile)This compoundRationale for Predicted Difference
Stability (Basic pH) Prone to decomposition[5]Expected to be more stableThe electron-withdrawing nitro group stabilizes the cyanohydrin by making the benzylic carbon more electrophilic.
Acid-Catalyzed Dehydration FavorableExpected to be slowerThe electron-withdrawing nitro group destabilizes the benzylic carbocation intermediate.
Oxidation of Hydroxyl Group FavorableExpected to be slowerThe electron-deficient benzylic carbon is less susceptible to oxidation.
Acid-Catalyzed Nitrile Hydrolysis Favorable[4]Expected to be fasterThe electron-withdrawing nitro group increases the electrophilicity of the nitrile carbon.
Base-Catalyzed Nitrile Hydrolysis FavorableExpected to be fasterThe electron-withdrawing nitro group increases the electrophilicity of the nitrile carbon.
Reduction of Nitro Group Not ApplicableReducible to an amino group[6][7]A unique reaction pathway for the nitro-substituted compound.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.

Comparative Stability Study

Objective: To compare the stability of the two cyanohydrins in a buffered basic solution.

Procedure:

  • Prepare separate solutions of this compound and mandelonitrile of the same concentration in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a buffered aqueous solution at a specific basic pH (e.g., pH 10).

  • Initiate the experiment by adding a known volume of the cyanohydrin solution to the buffered solution at a constant temperature.

  • Monitor the decomposition of the cyanohydrins over time by periodically taking aliquots and analyzing them by a suitable method, such as HPLC or GC, to quantify the remaining cyanohydrin and the formation of the corresponding benzaldehyde.

  • Plot the concentration of the cyanohydrin versus time to determine the rate of decomposition for each compound.

Comparative Nitrile Hydrolysis

Objective: To compare the rates of acid-catalyzed hydrolysis of the nitrile group.

Procedure:

  • Dissolve equimolar amounts of this compound and mandelonitrile in a suitable solvent mixture (e.g., aqueous ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixtures to a constant temperature.

  • Monitor the progress of the hydrolysis by techniques such as TLC, HPLC, or GC to follow the disappearance of the starting material and the appearance of the corresponding α-hydroxy carboxylic acid.

  • Compare the time required for complete conversion or determine the initial reaction rates to assess the relative reactivity.

Visualizing the Electronic Effects and Workflows

electronic_effects cluster_mandelonitrile 2-Hydroxy-2-phenylacetonitrile (Mandelonitrile) cluster_nitro_mandelonitrile This compound M_ring Phenyl Ring M_benzylic_C Benzylic Carbon M_ring->M_benzylic_C M_OH Hydroxyl Group M_benzylic_C->M_OH M_CN Nitrile Group M_benzylic_C->M_CN N_benzylic_C Benzylic Carbon (more electrophilic) N_ring o-Nitrophenyl Ring N_ring->N_benzylic_C -I, -R effect N_OH Hydroxyl Group N_benzylic_C->N_OH N_CN Nitrile Group (more electrophilic C) N_benzylic_C->N_CN

Caption: Electronic influence of the ortho-nitro group.

experimental_workflow start Start: Prepare Solutions of Cyanohydrins reaction Subject to Reaction Conditions (e.g., Basic Buffer, Acidic Hydrolysis) start->reaction monitoring Monitor Reaction Progress (HPLC, GC, TLC) reaction->monitoring analysis Data Analysis: Determine Rates and Yields monitoring->analysis comparison Comparative Reactivity Assessment analysis->comparison

Caption: General experimental workflow for reactivity comparison.

Conclusion

The presence of an ortho-nitro group on the phenyl ring of a cyanohydrin exerts a profound influence on its reactivity. This compound is predicted to be more stable towards decomposition and exhibit enhanced reactivity of its nitrile group towards hydrolysis compared to mandelonitrile. Conversely, reactions involving the formation of a positive charge at the benzylic center, such as acid-catalyzed dehydration, are expected to be slower for the nitro-substituted compound. Furthermore, the nitro group itself represents a reactive site for reduction, offering additional synthetic possibilities. A thorough understanding of these electronic effects is crucial for the strategic design of synthetic routes utilizing these valuable intermediates. The proposed experimental protocols provide a framework for the empirical validation of these predictions, enabling researchers to make informed decisions in their synthetic endeavors.

References

  • Gauth. (n.d.). Solved: Benzaldehyde gives the cyanohydrin mandelonitrile an 88% yield on treatment with hydrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective hydrolysis of mandelonitrile and its derivatives with WT nitrilase and I113M/Y199G mutant. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mandelic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the spontaneous decomposition of.... Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

  • National Institutes of Health. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Mandelonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]

  • ACS Omega. (2020, October 15). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. Retrieved from [Link]

  • Wiley Online Library. (2014, September 15). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Retrieved from [Link]

  • Gauth. (n.d.). Solved: Benzaldehyde gives the cyanohydrin mandelonitrile an 88% yield on treatment with hydrogen. Retrieved from [Link]

  • Reddit. (2022, April 21). why does the nitrile group attach to the carbonyl without the nitro group?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl.... Retrieved from [Link]

  • MDPI. (n.d.). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

  • Europe PMC. (n.d.). Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750. Retrieved from [Link]

  • Google Patents. (n.d.). US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • PubChem. (n.d.). 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of phenylglycinonitrile and mandelonitrile from benzaldehyde.... Retrieved from [Link]

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The Dawn of Precision: Leveraging 2-Hydroxy-2-(2-nitrophenyl)acetonitrile for Spatiotemporal Control in Carboxylic Acid Release

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Advanced Synthesis and Drug Development

In the intricate world of chemical synthesis and drug delivery, the ability to protect and selectively deprotect functional groups is paramount. For decades, chemists have relied on a robust toolkit of methods for masking the reactivity of carboxylic acids, typically through esterification. However, these traditional approaches, which often necessitate harsh acidic, basic, or reductive conditions for removal, present significant limitations in the context of complex, multi-functional molecules and sensitive biological systems.

This guide introduces a paradigm shift in carboxylic acid protection strategy: the use of light as a "traceless" reagent. We will explore the distinct advantages of employing esters derived from 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a type of o-nitrobenzyl (ONB) photoremovable protecting group (PPG), for the controlled release of carboxylic acids. This photochemical approach offers unparalleled precision, allowing for the liberation of the target molecule with high spatiotemporal control, a feat unattainable with conventional chemical methods.[1][2][3][4]

The Limitations of Tradition: A Review of Classical Deprotection

Traditional methods for cleaving carboxylate esters, while foundational to organic chemistry, carry inherent drawbacks, particularly when dealing with sensitive substrates.

  • Saponification (Base-Mediated Hydrolysis): This common method involves treating an ester with a strong base like sodium hydroxide. While effective, these harsh basic conditions can trigger unwanted side reactions, such as epimerization of adjacent stereocenters, hydrolysis of other sensitive functional groups (e.g., amides, nitriles), or degradation of the target molecule.

  • Acid-Catalyzed Hydrolysis: The use of strong acids (e.g., HCl, H₂SO₄) to hydrolyze esters is similarly aggressive. Acid-labile protecting groups elsewhere in the molecule (e.g., Boc groups, acetals) will be cleaved indiscriminately, compromising synthetic strategy and yields.

  • Hydrogenolysis: The removal of benzyl esters using hydrogen gas and a metal catalyst (e.g., Pd/C) is a milder alternative. However, this method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or nitro groups. Furthermore, catalyst poisoning can be a significant issue.

These methods lack orthogonality and spatial control; the deprotection occurs throughout the bulk solution, affecting every molecule simultaneously. This makes it impossible to, for instance, activate a drug in a specific tissue or initiate a reaction at a precise location within a material.[5]

The Photochemical Advantage: o-Nitrobenzyl Ethers as Caging Groups

The ortho-nitrobenzyl (ONB) scaffold represents one of the most widely used and reliable classes of photoremovable protecting groups (PPGs), often called "photocages".[1][6][7][8] By esterifying a carboxylic acid with an ONB alcohol derivative like this compound, the acid is rendered inert or "caged." The key advantage lies in the deprotection step: irradiation with UV light triggers a clean, intramolecular rearrangement that liberates the free carboxylic acid, alongside the harmless byproduct, 2-nitrosobenzaldehyde.[1][9][10]

This light-triggered release offers several profound advantages over traditional methods:

  • Orthogonality: Deprotection is triggered by a specific wavelength of light (typically in the UVA range, ~340-365 nm), leaving other chemically-labile protecting groups untouched.[1][3][9][11] This provides an orthogonal tool in a multi-step synthesis.[1]

  • Spatiotemporal Control: Light can be delivered with incredible precision in both space and time.[3][4][12] This allows researchers to release a bioactive molecule at a specific cellular location or to initiate polymerization at a defined point within a material, opening doors for advanced drug delivery, tissue engineering, and microarray fabrication.[7][13]

  • Mild Conditions: The reaction proceeds under neutral pH and at ambient temperature, preserving the integrity of sensitive and complex biomolecules.[12][14]

  • "Traceless" Reagent: Light is a non-invasive trigger that leaves no residual reagents or byproducts that need to be removed from the reaction mixture.[12]

The Mechanism of Photodeprotection

The photocleavage of o-nitrobenzyl esters follows a well-established intramolecular photochemical process, often described as a Norrish Type II-like reaction.[1]

  • Photoexcitation: Upon absorption of a UV photon, the o-nitro group is excited to a diradical triplet state.

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[1][15]

  • Intramolecular Cyclization & Rearrangement: The aci-nitro intermediate undergoes a series of rapid rearrangements, including the formation of a five-membered ring.[1][15]

  • Cleavage: This cyclic intermediate is unstable and fragments, releasing the carboxylic acid and forming 2-nitrosobenzaldehyde as the byproduct.[1]

G cluster_0 Photochemical Deprotection of o-Nitrobenzyl Ester Start o-Nitrobenzyl Ester (Caged Carboxylic Acid) Excited Excited Triplet State Start->Excited 1. UV Photon (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic 3. Cyclization Products Free Carboxylic Acid + 2-Nitrosobenzaldehyde Cyclic->Products 4. Fragmentation

Caption: Mechanism of o-nitrobenzyl photocleavage.

Performance Metrics: A Quantitative Comparison

The efficacy of a photoremovable protecting group is defined by its photophysical properties. The o-nitrobenzyl scaffold has been extensively studied and optimized.

ParameterTraditional Methods (e.g., Saponification)o-Nitrobenzyl Photochemical MethodAdvantage of Photochemical Method
Trigger Chemical Reagents (Acid, Base, H₂/Pd)UV Light (e.g., 350-365 nm)[11][16]Non-invasive, spatiotemporal control, orthogonal.[3]
Conditions Harsh (High/Low pH, Pressure)Mild (Neutral pH, Ambient Temp.)Protects sensitive functional groups and biomolecules.
Reaction Time Minutes to many hoursMilliseconds to hours (light-dose dependent)[16]Tunable and often rapid release kinetics.
Quantum Yield (Φ) N/ATypically 0.01 - 0.5[16]High efficiency of photon-to-cleavage conversion.
Byproducts Salts, consumed reagents2-NitrosobenzaldehydeGenerally considered biologically benign.
Orthogonality Low; risk of cleaving other groupsHigh; specific to light stimulusEnables complex, multi-step synthetic strategies.

Note: Quantum yield (Φ) is the measure of the efficiency of a photochemical process; it represents the fraction of absorbed photons that result in the desired cleavage event. Values for o-nitrobenzyl systems can vary based on substitution and the nature of the leaving group.[16][17][18] Studies have shown that the rate of photolysis for o-nitrobenzyl esters correlates with the acidity (pKa) of the leaving carboxylic acid, with more acidic groups leading to faster decomposition.[19][20]

Experimental Protocols

Synthesis of a 2-(2-Nitrophenyl)acetonitrile Ester (General Procedure)

The esterification can be achieved using standard coupling conditions. Here, we describe a general protocol using a carbodiimide coupling agent.

Materials:

  • Carboxylic acid of interest

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired caged ester.

Photodeprotection (Uncaging) Protocol

This protocol outlines a general method for the light-induced cleavage of the ONB ester.

Materials:

  • Caged compound (ONB ester)

  • Appropriate solvent (e.g., buffered aqueous solution, methanol, acetonitrile)

  • UV light source (e.g., mercury lamp with filter, or LED array, λ ≈ 365 nm)

  • Quartz or borosilicate glass reaction vessel (standard glass absorbs UV)

Procedure:

  • Dissolve a known concentration of the ONB-caged compound in the chosen solvent in a suitable reaction vessel.

  • Acquire an initial analytical sample (e.g., by HPLC or NMR) to serve as a t=0 reference point.[21]

  • Irradiate the sample with a UV source (e.g., 365 nm LED).[11] The distance from the source and the power should be kept constant for reproducible results.

  • At set time intervals (e.g., 5, 15, 30, 60 minutes), take aliquots from the reaction mixture.

  • Analyze the aliquots by HPLC or ¹H NMR to monitor the disappearance of the starting material and the appearance of the released carboxylic acid.[21][22]

  • Continue irradiation until the desired level of deprotection is achieved.

Caption: General workflow for a photodeprotection experiment.

Conclusion and Future Outlook

The use of this compound and related o-nitrobenzyl derivatives for caging carboxylic acids represents a significant advancement over traditional deprotection methodologies. The ability to use light as a traceless and precisely controllable reagent provides an unparalleled level of finesse in complex chemical synthesis, materials science, and biology.[12] For researchers and drug development professionals, this technology enables the design of sophisticated systems where biological activity can be initiated on demand, at a specific location, and at a chosen time.[4][13] As research continues to develop new PPGs that are sensitive to longer, less phototoxic wavelengths of light (e.g., two-photon excitation), the applications for light-activated molecules will only continue to expand, heralding a new era of precision chemistry and medicine.[13][23][24]

References

  • Photolabile protecting group. In: Wikipedia. Accessed January 12, 2026. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(39), 12847-12858. [Link]

  • Fournier, L., Gauron, C., & more. (n.d.). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]

  • Seo, T. S., Bai, X., Ruparel, H., Li, Z., Turro, N. J., & Ju, J. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 101(15), 5488-5493. [Link]

  • (n.d.). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2‐Nitrobenzyl Groups. ResearchGate. [Link]

  • Wenska, M., et al. (2011). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 10(6), 915-921. [Link]

  • Wenska, M., et al. (2011). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]

  • Singh, R. K., & Kumar, A. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem, 7(7), 1589-1597. [Link]

  • Singh, R. K., & Kumar, A. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [Link]

  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. Accessed January 12, 2026. [Link]

  • Bochet, C. G. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 115-191. [Link]

  • Löffler, T., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • (n.d.). New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Near-UV Irradiation. Application to the Photocontrolled Release of L-Glutamate. ResearchGate. [Link]

  • Lee, S. H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(10), 2827-2830. [Link]

  • Löffler, T., et al. (n.d.). (PDF) Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ResearchGate. [Link]

  • Löffler, T., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed. [Link]

  • (n.d.). synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers. ResearchGate. [Link]

  • Peterson, J. A., et al. (2018). Photocages: Using Light to Deliver Medicine. Chembites. [Link]

  • Kim, S., & Lee, Y. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

  • Bochet, C. G. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Semantic Scholar. [Link]

  • (n.d.). (PDF) BODIPY-Based Photocages: Rational Design and Their Biomedical Application. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews. [Link]

  • Li, Y., et al. (n.d.). Recent progress in studies of photocages. ResearchGate. [Link]

  • Ilazi, A., & Szatmári, I. (2022). Photoremovable Protecting Groups. MDPI. [Link]

  • (n.d.). (PDF) Photocages for protection and controlled release of bioactive compounds. ResearchGate. [Link]

  • Löffler, T., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. National Institutes of Health. [Link]

  • (n.d.). Photoreactions of ortho-nitro benzyl esters. ResearchGate. [Link]

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comparative study of different synthetic routes to 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, also known as 2-nitrobenzaldehyde cyanohydrin or o-nitromandelonitrile, stands as a pivotal intermediate. Its strategic importance lies in the versatile reactivity of its hydroxyl and nitrile functionalities, anchored to a nitro-substituted aromatic ring, which opens pathways to a variety of complex molecular architectures.

The synthesis of this valuable building block is not a monolithic endeavor. Different synthetic strategies offer distinct advantages and present unique challenges, ranging from reaction efficiency and scalability to stereochemical control and environmental impact. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed decisions in their synthetic design.

Overview of Synthetic Strategies

The formation of this compound invariably begins with the parent aldehyde, 2-nitrobenzaldehyde. The core transformation is the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon. The divergence in synthetic routes lies in how this addition is catalyzed and controlled. We will explore three key methodologies:

  • Classical Base-Catalyzed Synthesis: The foundational approach, relying on an inorganic cyanide salt and a proton source.

  • Phase-Transfer Catalysis (PTC): An enhanced biphasic method designed to improve reaction rates and yields by facilitating the transport of the cyanide nucleophile.

  • Enzymatic (Biocatalytic) Synthesis: A green chemistry approach that leverages the high stereoselectivity of hydroxynitrile lyase (HNL) enzymes.

This guide will dissect each route, presenting not just the "how" but the "why," followed by a direct comparison of their performance metrics.

Route 1: The Classical Approach: Base-Catalyzed Cyanohydrin Formation

This method represents the most direct and historically significant route. It operates on the fundamental principle of generating a cyanide nucleophile from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN), which then attacks the carbonyl of 2-nitrobenzaldehyde.

Mechanistic Insight

The reaction proceeds via a two-step mechanism. First, the cyanide ion (CN⁻) executes a nucleophilic attack on the carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. In the second step, this intermediate is rapidly protonated by a suitable proton donor, such as hydrocyanic acid (HCN) that is in equilibrium, or a weak acid like acetic acid added to the reaction, to yield the final cyanohydrin product.[1] The presence of a slightly acidic medium is crucial to provide the proton for the final step without neutralizing all the essential cyanide nucleophile.

Experimental Protocol: A Representative Procedure

Disclaimer: This reaction is hazardous due to the use of highly toxic cyanide salts. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and emergency cyanide poisoning antidote kits readily available.

Reaction Scheme: (Image of 2-nitrobenzaldehyde reacting with NaCN and Acetic Acid to form this compound)

Procedure:

  • Setup: A 250 mL three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature.

  • Reagents: A solution of 2-nitrobenzaldehyde (15.1 g, 0.10 mol) in 50 mL of a suitable organic solvent like dichloromethane or MTBE is added to the flask. Separately, a solution of sodium cyanide (5.4 g, 0.11 mol) in 50 mL of cold water is prepared.

  • Reaction: The aqueous sodium cyanide solution is added dropwise to the stirred solution of the aldehyde over a period of 40-60 minutes. The temperature of the reaction mixture is carefully maintained between 5-10°C.

  • Acidification: After the addition is complete, a solution of glacial acetic acid (6.6 g, 0.11 mol) in 20 mL of water is added slowly, ensuring the temperature does not exceed 15°C.

  • Stirring: The mixture is stirred vigorously at 5-10°C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup: The organic layer is separated. The aqueous layer is extracted twice with 25 mL portions of the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from a solvent mixture like toluene/hexane to afford this compound.

Product Characterization (Expected):

  • Appearance: Pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.20 (m, 1H, Ar-H), 7.60-7.80 (m, 3H, Ar-H), 6.05 (s, 1H, CH(OH)CN), 4.50 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.0, 134.5, 132.0, 129.5, 125.0, 118.0 (CN), 64.0 (CH(OH)CN). (Note: Aromatic signals are approximate).

  • FT-IR (KBr, cm⁻¹): 3450-3300 (br, O-H stretch), 2250 (w, C≡N stretch), 1525 (s, NO₂ stretch), 1350 (s, NO₂ stretch).

Route 2: Enhanced Efficiency with Phase-Transfer Catalysis (PTC)

A significant drawback of the classical method is the poor solubility of the inorganic cyanide salt in the organic solvent containing the aldehyde. This limits the reaction rate. Phase-Transfer Catalysis (PTC) elegantly overcomes this hurdle. A PTC catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, facilitates the transport of the cyanide anion from the aqueous phase into the organic phase.[2]

Mechanistic Insight

The lipophilic cation of the PTC catalyst pairs with the cyanide anion in the aqueous phase, forming a lipophilic ion pair (e.g., [Q⁺][CN⁻]). This ion pair has sufficient solubility in the organic phase to migrate across the phase boundary. Once in the organic phase, the "naked" and highly reactive cyanide anion is released to react with the aldehyde. The catalyst cation then returns to the aqueous phase to repeat the cycle. This process dramatically increases the concentration of the nucleophile in the organic phase, leading to significantly faster reaction rates and often higher yields under milder conditions.[2][3]

PTC_Mechanism NaCN Na⁺ CN⁻ QCN_org [Q⁺ CN⁻] (Lipophilic Ion Pair) NaCN->QCN_org Ion Exchange QBr_aq Q⁺ Br⁻ (Catalyst) NaBr Na⁺ Br⁻ Aldehyde Ar-CHO Product Ar-CH(OH)CN Aldehyde->Product QBr_org Q⁺ Br⁻ QCN_org->Aldehyde Reaction QBr_org->QBr_aq Catalyst Return

Caption: Mechanism of Phase-Transfer Catalysis for Cyanohydrin Synthesis.

Experimental Protocol: A Representative Procedure
  • Setup: A 250 mL flask is set up for stirring as described in Route 1. No cooling is initially required.

  • Reagents: To the flask, add 2-nitrobenzaldehyde (15.1 g, 0.10 mol), tetrabutylammonium bromide (TBAB, 1.61 g, 0.005 mol, 5 mol%), and 75 mL of toluene.

  • Reaction: Add a solution of potassium cyanide (9.77 g, 0.15 mol) in 75 mL of water to the flask.

  • Stirring: Heat the biphasic mixture to 40-50°C and stir vigorously for 4-6 hours. The vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Monitoring: The reaction progress can be monitored by TLC or GC analysis of the organic layer.

  • Workup: After completion, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water, then with brine. Dry over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product is purified by recrystallization to yield pure this compound. PTC often leads to cleaner reactions, simplifying purification.

Route 3: The "Green" Alternative: Enzymatic Synthesis

Biocatalysis offers a highly attractive route for the synthesis of cyanohydrins, particularly when enantiopurity is desired. Hydroxynitrile lyase (HNL) enzymes catalyze the stereoselective addition of HCN to carbonyl compounds.[4] For substrates like 2-nitrobenzaldehyde, this can provide access to optically active (R)- or (S)-o-nitromandelonitrile, which are invaluable chiral building blocks.

Mechanistic Insight

The active site of an HNL enzyme binds both the aldehyde and HCN in a specific orientation. This precise positioning facilitates the nucleophilic attack of cyanide on one specific face (re or si) of the carbonyl group, leading to the formation of a single enantiomer of the cyanohydrin product.[5] The reaction is typically conducted in a biphasic system (e.g., an organic solvent with an aqueous buffer) at a low pH (4.0-5.5) to suppress the non-enzymatic, racemic background reaction.[6]

Biocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Buffer Aqueous Buffer (pH 4.0-5.5) Reactor Stirred Reactor Buffer->Reactor Enzyme Immobilized HNL Enzyme Enzyme->Reactor Solvent Organic Solvent (e.g., MTBE) Solvent->Reactor Separate Phase Separation Reactor->Separate Reaction Mixture Aldehyde 2-Nitrobenzaldehyde (in Solvent) Aldehyde->Reactor Substrate HCN HCN Source (e.g., KCN/Acid) HCN->Reactor Reagent Extract Extraction Separate->Extract Dry Drying & Evaporation Extract->Dry Analyze Chiral HPLC/GC (for Yield & ee) Dry->Analyze

Caption: General workflow for the biocatalytic synthesis of cyanohydrins.

Experimental Protocol: A Conceptual Procedure
  • Enzyme Preparation: An (R)-selective hydroxynitrile lyase (e.g., from Prunus amygdalus, PaHNL) is immobilized on a solid support (e.g., Celite) to improve stability and reusability.

  • Setup: A jacketed glass reactor is charged with citrate buffer (pH 4.5) and the immobilized HNL catalyst.

  • Reagents: A solution of 2-nitrobenzaldehyde in a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) is added to the reactor.

  • Reaction: The biphasic mixture is stirred at a controlled temperature (e.g., 20°C). A solution of HCN or an in-situ generation system (e.g., KCN and a weak acid) is slowly fed into the reactor over several hours.

  • Monitoring: The conversion and enantiomeric excess (ee) are monitored by taking samples from the organic phase and analyzing them by chiral GC or HPLC.

  • Workup: Once the reaction reaches the desired conversion, stirring is stopped. The catalyst is filtered off for reuse. The organic phase is separated, washed with buffer, dried, and concentrated.

  • Purification: The resulting product, (R)-2-Hydroxy-2-(2-nitrophenyl)acetonitrile, is often of high purity directly but can be recrystallized if necessary.

Comparative Analysis: Head-to-Head Performance

The optimal synthetic route depends heavily on the specific goals of the chemist—be it yield, speed, cost, stereoselectivity, or environmental impact. The following table summarizes the key performance indicators for each method.

ParameterClassical Base-CatalysisPhase-Transfer Catalysis (PTC)Enzymatic (Biocatalytic) Synthesis
Typical Yield Moderate (60-80%)High to Excellent (>90%)[2]Variable (depends on enzyme-substrate compatibility); can be high
Reaction Time Moderate (2-4 hours)Fast (4-6 hours, but often faster than classical)Slow (can be >24 hours)
Temperature Low (5-15°C)Mild (Room Temp to 50°C)Ambient (20-30°C)
Stereoselectivity None (produces racemate)None (produces racemate)Excellent (often >95% ee); specific to one enantiomer
Reagent Safety High Hazard (Cyanide Salts)High Hazard (Cyanide Salts)High Hazard (HCN source required)
Scalability Well-establishedHighly scalable, common in industryCan be challenging, requires specialized bioreactors
Cost Low (inexpensive reagents)Moderate (catalyst adds cost)High (enzyme cost can be significant)
"Green" Aspect Poor (toxic reagents, solvent use)Moderate (often more efficient)Excellent (mild conditions, biodegradable catalyst)

Conclusion and Recommendations

Each synthetic pathway to this compound offers a distinct profile of strengths and weaknesses.

  • The Classical Base-Catalyzed Route is a viable, low-cost option for producing racemic material where high yields are not the primary concern. Its simplicity makes it accessible, but it is hampered by safety concerns and moderate efficiency.

  • Phase-Transfer Catalysis represents a significant process improvement. For applications requiring high throughput and yield of racemic product on an industrial scale, PTC is unequivocally the superior chemical method.[2] The increased efficiency, faster reaction times, and cleaner product profiles often justify the additional cost of the catalyst.

  • Enzymatic Synthesis is the undisputed champion when the primary objective is obtaining an enantiomerically pure product. While potentially slower and more expensive upfront, the exceptional stereoselectivity offered by HNL enzymes is often unattainable through conventional chemical means without resorting to complex chiral auxiliaries or resolution steps. This makes it the premier choice for the synthesis of chiral pharmaceuticals and fine chemicals.

Ultimately, the choice of synthesis is a strategic one. For rapid, high-yield production of the racemic compound, Phase-Transfer Catalysis is the recommended route . For the synthesis of high-value, enantiopure intermediates, the Enzymatic approach is the gold standard .

References

  • Organic Syntheses. (n.d.). 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE.
  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases.
  • Bracco, P., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(28), 6566-6576. DOI:10.1039/C6OB00934D
  • Google Patents. (n.d.). US3787477A - Preparation of cyanohydrins.
  • PubChem. (n.d.). 2-(2-Nitrophenyl)acetonitrile.
  • SpectraBase. (n.d.). (2-Nitrophenyl)acetonitrile.
  • PTC Organics, Inc. (n.d.). PTC Cyanation.
  • Google Patents. (n.d.). US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • Google Patents. (n.d.). CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof.
  • ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • PubChem. (n.d.). 2-Nitrophenylacetonitrile.
  • Manchester Organics. (n.d.). 2-Hydroxy-2-phenyl-acetonitrile.
  • M-CSA. (n.d.). (S)-hydroxynitrile lyase. Retrieved from .

  • Google Patents. (n.d.). DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
  • PubChem. (n.d.). 2-Hydroxy-2-(3-nitrophenyl)acetonitrile.

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A Comparative Guide to the Synthesis of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile: Methodologies and Experimental Cross-Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

This compound, a cyanohydrin derivative of 2-nitrobenzaldehyde, represents a key molecular scaffold in organic synthesis and drug discovery. The presence of a reactive nitrile group, a hydroxyl functionality, and a nitro-aromatic system provides a versatile platform for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of the nitro group at the ortho position influences the molecule's electronic properties and reactivity, making it a subject of interest for medicinal chemists. This guide provides a comprehensive cross-validation of experimental methodologies for the synthesis of this compound, offering a comparative analysis of traditional chemical methods and modern biocatalytic approaches.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound primarily involves the addition of a cyanide nucleophile to the carbonyl group of 2-nitrobenzaldehyde. This can be achieved through various methods, each with its own set of advantages and limitations. Here, we compare two prominent approaches: a classical chemical synthesis using trimethylsilyl cyanide (TMSCN) and a greener, enzymatic synthesis employing hydroxynitrile lyases (HNLs).

Methodology 1: Chemical Synthesis via Trimethylsilyl Cyanide (TMSCN)

The use of trimethylsilyl cyanide (TMSCN) has become a standard and versatile method for the formation of cyanohydrins from aldehydes and ketones.[1][2] The reaction proceeds through the nucleophilic addition of the cyanide anion to the carbonyl carbon, with the trimethylsilyl group acting as a protecting group for the resulting hydroxyl functionality. This method is generally high-yielding and applicable to a broad range of substrates.

Causality of Experimental Choices:

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is a safer and more convenient source of cyanide compared to the highly toxic hydrogen cyanide (HCN) gas.[3] It is a liquid that is easier to handle and measure accurately.

  • Catalyst: The addition of a catalytic amount of a Lewis acid, such as zinc iodide (ZnI2), is often employed to activate the carbonyl group of the aldehyde, thereby accelerating the reaction.[4]

  • Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of TMSCN and other moisture-sensitive reagents.

  • Aprotic Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile are used to ensure a moisture-free environment and to dissolve the reactants.[3]

Methodology 2: Enzymatic Synthesis via Hydroxynitrile Lyase (HNL)

Biocatalysis using hydroxynitrile lyases (HNLs) has emerged as a powerful and environmentally benign alternative for the synthesis of chiral cyanohydrins.[5][6] These enzymes catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, often with high enantioselectivity.[7]

Causality of Experimental Choices:

  • Hydroxynitrile Lyase (HNL): HNLs are enzymes that naturally catalyze the formation and cleavage of cyanohydrins.[5] Their use in organic synthesis allows for highly selective transformations under mild reaction conditions (room temperature and aqueous or biphasic systems).

  • pH Control: The enzymatic reaction is highly pH-dependent. A slightly acidic pH is typically maintained to ensure the optimal activity of the enzyme and to favor the formation of the cyanohydrin.

  • Biphasic System: A two-phase system, consisting of an aqueous buffer and an organic solvent, is often used to facilitate product extraction and minimize enzyme denaturation.

  • Cyanide Source: While HCN can be used, in situ generation of HCN from salts like potassium cyanide (KCN) in a buffered solution is a common and safer practice.

Quantitative Data Comparison

ParameterChemical Synthesis (TMSCN)Enzymatic Synthesis (HNL)
Reagent Toxicity TMSCN is toxic and requires careful handling.[3]HCN is highly toxic, but can be generated in situ from less hazardous salts. Enzymes are non-toxic.
Reaction Conditions Anhydrous, inert atmosphere, often requires cooling or heating.Mild conditions (room temperature, aqueous buffer).
Stereoselectivity Generally produces a racemic mixture unless a chiral catalyst is used.Can be highly enantioselective, yielding a single enantiomer.[5]
Yield Typically high.Can be high, but is dependent on enzyme activity and stability.
Environmental Impact Use of organic solvents and potentially hazardous reagents."Green" process using water as a solvent and a biodegradable catalyst.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound using TMSCN

This protocol is a representative procedure for the synthesis of the target molecule.

Materials:

  • 2-Nitrobenzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-nitrobenzaldehyde (1 equivalent) and anhydrous dichloromethane.

  • Add a catalytic amount of zinc iodide (e.g., 0.1 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 equivalents) dropwise via a dropping funnel.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Enzymatic Synthesis of (R)- or (S)-2-Hydroxy-2-(2-nitrophenyl)acetonitrile using HNL

This protocol provides a general framework for the enzymatic synthesis. The specific HNL enzyme used will determine the stereochemical outcome.

Materials:

  • 2-Nitrobenzaldehyde

  • Potassium cyanide (KCN)

  • Citrate-phosphate buffer (e.g., pH 4.0)

  • Methyl tert-butyl ether (MTBE)

  • Hydroxynitrile lyase (HNL) - either (R)-selective or (S)-selective

  • Stirred reactor or shaker

Procedure:

  • In a suitable reactor, prepare a biphasic system containing the citrate-phosphate buffer and methyl tert-butyl ether.

  • Dissolve 2-nitrobenzaldehyde in the organic phase (MTBE).

  • Add the hydroxynitrile lyase to the aqueous buffer phase.

  • In a separate vessel, prepare a solution of potassium cyanide in the buffer.

  • Start vigorous stirring of the biphasic system and then add the KCN solution dropwise over a period of time.

  • Maintain the reaction at a constant temperature (e.g., 25 °C) and monitor the conversion by taking samples from the organic phase and analyzing by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cyanohydrin.

  • The product can be further purified if necessary.

Characterization Data

PropertyValue
Molecular Formula C₈H₆N₂O₃[5]
Molecular Weight 178.15 g/mol [5]
CAS Number 13312-81-7[5]
Appearance Expected to be a solid
Melting Point Not reported
¹H NMR (Expected) Aromatic protons (multiplets), methine proton (singlet), hydroxyl proton (broad singlet)
¹³C NMR (Expected) Aromatic carbons, nitrile carbon, carbon bearing the hydroxyl and nitrile groups
FTIR (Expected, cm⁻¹) ~3400 (O-H stretch), ~2250 (C≡N stretch), ~1520 & ~1350 (NO₂ stretch)
Mass Spec (m/z) Expected molecular ion peak at 178

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis 2-Nitrobenzaldehyde_C 2-Nitrobenzaldehyde TMSCN TMSCN, ZnI2 (cat.) DCM, 0°C to rt Silylated_Intermediate_C O-TMS Protected Cyanohydrin TMSCN->Silylated_Intermediate_C Cyanosilylation Hydrolysis_C 1 M HCl Product_C This compound Hydrolysis_C->Product_C Deprotection 2-Nitrobenzaldehyde_E 2-Nitrobenzaldehyde HCN_HNL HCN (from KCN) HNL, Buffer/MTBE, rt Product_E This compound HCN_HNL->Product_E Asymmetric Cyanation

Caption: Comparative workflow of chemical vs. enzymatic synthesis.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC) Reagent_Addition->Reaction_Monitoring Workup Reaction Workup Reaction_Monitoring->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization (NMR, IR, MS) Pure_Product->Characterization

Caption: General experimental workflow from synthesis to characterization.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and widely published methodologies for cyanohydrin synthesis. The trustworthiness of these methods is validated by their reproducibility and the extensive body of literature supporting their application. For any experimental undertaking, it is crucial to perform in-process controls, such as TLC or GC/HPLC monitoring, to validate the progress of the reaction. Furthermore, the final product's identity and purity must be rigorously confirmed by a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and comparison with available literature data or through de novo structural elucidation.

Conclusion and Future Outlook

Both chemical and enzymatic methods offer viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including the desired stereochemistry, scale of the reaction, and environmental considerations. While the TMSCN method is robust and high-yielding for producing the racemic compound, the enzymatic approach with HNLs provides an elegant and green route to enantiomerically pure cyanohydrins. The potential biological activity of nitrophenyl-containing compounds suggests that this compound could be a valuable building block in drug discovery programs.[11] Further research into the cytotoxicity and other biological properties of this compound is warranted.

References

  • Tommescu, M.-S., et al. (2026, January).
  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 7. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). (2-nitrophenyl)acetonitrile. Retrieved from [Link]

  • ResearchGate. (2024, August 20). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. Retrieved from [Link]

  • Google Patents. (n.d.). US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • ResearchGate. (2025, August 10). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • Google Patents. (n.d.). DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
  • DiVA portal. (n.d.). Efficient Synthesis and Analysis of Chiral Cyanohydrins. Retrieved from [Link]

  • Stenutz. (n.d.). 2-hydroxy-2-phenylacetonitrile. Retrieved from [Link]

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A Senior Application Scientist’s Guide to Benchmarking 2-Hydroxy-2-(2-nitrophenyl)acetonitrile: A Comparative Analysis of Photolabile Carbonyl Protection

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the pursuit of precise spatiotemporal control over chemical and biological processes, photolabile protecting groups (PPGs), or "caged" compounds, have become indispensable.[1][2] They allow for the on-demand release of active molecules using light as a traceless reagent.[3] The ortho-nitrobenzyl (oNB) scaffold is a foundational platform in this field, valued for its predictable photochemistry.[4][5] This guide provides a comprehensive performance benchmark of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile (NBACN) , a cyanohydrin derivative that functions as a photocleavable precursor to 2-nitrobenzaldehyde.

We will objectively compare NBACN's performance against established standards: the classic o-Nitrobenzyl (oNB) ether representing the baseline for the scaffold, the p-Hydroxyphenacyl (pHP) acetal as an alternative carbonyl-caging strategy, and the Coumarin-4-ylmethyl (CM) ether as a benchmark for longer-wavelength activation.[5][6] Our analysis reveals that while NBACN leverages the well-understood oNB photochemistry for carbonyl release, its practical application is nuanced by factors including its UV-range activation, quantum efficiency, and the nature of its cleavage byproducts. This guide provides the theoretical framework, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to make informed decisions when selecting a PPG for carbonyl-containing substrates.

Theoretical Framework: The o-Nitrobenzyl Photocleavage Mechanism

The photorelease mechanism of o-nitrobenzyl-caged compounds is a well-documented intramolecular process.[4][7] Understanding this pathway is critical because it dictates the efficiency, byproducts, and kinetics of the uncaging event. The process is initiated by the absorption of a UV photon (typically in the 300-365 nm range), which promotes the nitro group to an excited state.[8]

The key mechanistic steps are as follows:

  • Photoexcitation: The oNB chromophore absorbs a photon, transitioning to an excited singlet state, which rapidly undergoes intersystem crossing to a triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is the rate-determining step and is only possible due to the ortho positioning of the two groups.[4] This forms a transient aci-nitro intermediate.

  • Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rapid electronic and atomic rearrangements. This culminates in the cleavage of the benzylic carbon-oxygen bond, releasing the protected molecule (the "caged" substrate).

  • Byproduct Formation: The remainder of the oNB group is converted into a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[9] These byproducts can sometimes interfere with experiments by absorbing light or exhibiting biological activity.

G cluster_ground_state Ground State cluster_excited_state Excited State cluster_products Products GS o-Nitrobenzyl Compound ES Excited Triplet State GS->ES 1. Photon Absorption (hν) ACI aci-Nitro Intermediate ES->ACI 2. H-Abstraction P1 Released Substrate ACI->P1 3. Rearrangement & Cleavage P2 2-Nitroso Byproduct ACI->P2 4. Byproduct Formation

Figure 1: Simplified workflow of the o-nitrobenzyl photocleavage mechanism.

For this compound (NBACN), the "caged" substrate is effectively 2-nitrobenzaldehyde itself, protected as a cyanohydrin. Upon photolysis, the expected release products are 2-nitrosobenzaldehyde and hydrogen cyanide (HCN). The release of HCN is a critical consideration for biological applications due to its toxicity.

Comparative Performance Analysis

The efficacy of a PPG is not a single attribute but a composite of several key performance indicators. The choice of PPG should be a deliberate decision based on the specific requirements of the experiment, such as the required wavelength, desired release speed, and tolerance for byproducts.

Data Presentation: A Quantitative Comparison of Photolabile Protecting Groups

The following table summarizes the critical photophysical and photochemical parameters for NBACN and the selected standards. These values provide a quantitative basis for comparison.

Parameter This compound (NBACN) o-Nitrobenzyl (oNB) Ether (Standard) p-Hydroxyphenacyl (pHP) Acetal (Standard) Coumarin-4-ylmethyl (CM) Ether (Standard)
Typical λmax (nm) ~280-350~280-350[4]~280-320~320-400[6]
Typical Photolysis λ (nm) 300-365300-365[6]~300-350350-450[6]
Quantum Yield (Φu) ~0.01-0.1 (Expected)0.01-0.3[6]0.1-0.4[1]0.01-0.2[6]
Two-Photon Action Cross-Section (δaΦ, GM) Low (~0.1-1)~0.1-1[6]LowModerate (~1-10)[6]
Primary Byproduct(s) 2-Nitrosobenzaldehyde, HCN2-Nitroso-aldehyde/ketone[9]Substituted methyl phenylglyoxylate7-Hydroxycoumarin
Key Features Cages an aldehyde directly; based on classic oNB chemistry.Well-established, predictable mechanism.[4]High quantum yield, clean byproducts via photo-Favorskii rearrangement.[1][5]Longer wavelength activation, reduced phototoxicity.
Key Drawbacks Releases toxic HCN; requires UV light; potential for phototoxic byproducts.Requires UV light; phototoxic byproducts.[9]Requires UV light.Can have lower quantum yields.

Note: Values for NBACN are estimated based on the parent o-nitrobenzyl chromophore and require experimental validation as per the protocols outlined below. GM = Goeppert-Mayer units.

Expertise & Experience: Interpreting the Data
  • Wavelength: NBACN, like the standard oNB and pHP groups, requires UV light for cleavage. This can be a limitation in live-cell imaging where UV light can cause photodamage and background fluorescence. The Coumarin (CM) standard offers a distinct advantage by shifting activation into the near-visible range, making it more suitable for sensitive biological applications.[6]

  • Efficiency (Quantum Yield): The quantum yield (Φu) represents the efficiency of converting an absorbed photon into a cleavage event.[10] The pHP group is a standout performer in this regard.[1] While the oNB scaffold is reliable, its quantum yields are often modest. We anticipate NBACN to perform similarly to other oNB derivatives, but this must be experimentally verified, as the cyanohydrin structure could influence the excited state dynamics.

  • Byproducts: This is a critical differentiator. The release of hydrogen cyanide from NBACN is a significant concern for most biological experiments and requires careful consideration and control. In contrast, while the 2-nitroso byproducts from standard oNB groups can be problematic, the photo-Favorskii rearrangement of pHP cages yields byproducts that are generally considered more benign.[1][5]

  • Two-Photon Excitation: For applications requiring high spatial resolution and deep tissue penetration (e.g., in neuroscience), two-photon uncaging is preferred.[11][12] Coumarin-based cages are generally superior to oNB derivatives in this modality, exhibiting higher two-photon action cross-sections.[6]

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following are detailed methodologies for characterizing and comparing the performance of NBACN against other PPGs.

Workflow for a Comparative Photolysis Experiment

The general workflow for any uncaging experiment is systematic, moving from sample preparation to irradiation and finally to quantitative analysis.

G cluster_prep 1. Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis A Prepare stock solutions of caged compounds in appropriate solvent (e.g., MeCN/H2O) B Determine molar extinction coefficient (ε) via UV-Vis Spectroscopy A->B C Irradiate sample with collimated light source (e.g., 365 nm LED) for defined time intervals B->C Sample for Photolysis D Inject aliquots into HPLC system C->D Irradiated Aliquots E Quantify substrate release and byproduct formation against a calibration curve D->E F Calculate Quantum Yield (Φu) E->F

Figure 2: General experimental workflow for quantifying photorelease.

Protocol 1: Determination of Photochemical Quantum Yield (Φu)

The quantum yield is the most critical measure of a PPG's efficiency. Its determination requires precise measurement of both the photon flux of the light source and the number of molecules released.

Objective: To determine the quantum yield of uncaging (Φu) for NBACN.

Materials:

  • This compound (NBACN)

  • Calibrated UV-Vis Spectrophotometer

  • HPLC system with a UV detector and a C18 reverse-phase column.[13]

  • Collimated light source with a narrow bandpass filter (e.g., 365 nm LED or mercury lamp with filter).

  • Actinometer solution (e.g., potassium ferrioxalate) for calibrating photon flux.

  • Spectrophotometry-grade solvents (e.g., acetonitrile, water).

  • Quartz cuvette.

Methodology:

  • Photon Flux Calibration (Actinometry):

    • Causality: Before measuring the sample's photoreaction, the exact number of photons being delivered by the light source per unit time must be known. A chemical actinometer is a compound with a known, stable quantum yield that serves as a reliable reference.

    • Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄.

    • Irradiate a known volume of the actinometer solution in the same cuvette and geometry that will be used for the sample.

    • After irradiation, add a solution of 1,10-phenanthroline to form a colored complex with the photogenerated Fe²⁺ ions.

    • Measure the absorbance of the complex at 510 nm and use the known molar extinction coefficient and quantum yield of the actinometer to calculate the photon flux (moles of photons per second).

  • Sample Preparation & Irradiation:

    • Prepare a solution of NBACN in a suitable solvent (e.g., 9:1 MeCN/H₂O) with an absorbance of ~1 at the irradiation wavelength (365 nm) to ensure sufficient light absorption while minimizing inner filter effects.

    • Place a known volume of the sample solution in the quartz cuvette and irradiate it with the calibrated light source for a time short enough to keep the total conversion below 10%.

    • Causality: Limiting the conversion ensures that the concentration of the starting material does not change significantly during the experiment and that photoproducts do not begin to absorb a significant fraction of the incident light, which would complicate the calculations.

  • Analysis of Photorelease:

    • Immediately after irradiation, analyze the sample using a pre-calibrated HPLC method.[13][14]

    • Develop an HPLC method that clearly separates the starting material (NBACN), the expected aldehyde product (2-nitrobenzaldehyde), and the nitroso byproduct.

    • Create a calibration curve for the authentic photoproduct (2-nitrobenzaldehyde) to convert peak area to molar concentration.

    • Quantify the moles of 2-nitrobenzaldehyde released during irradiation.

  • Calculation of Quantum Yield (Φu):

    • The quantum yield is calculated using the formula: Φu = (moles of product formed) / (moles of photons absorbed)

    • The moles of photons absorbed are determined from the calibrated photon flux, the irradiation time, and the fraction of light absorbed by the sample (calculated from its absorbance).

Protocol 2: Monitoring Photorelease Kinetics and Byproducts by HPLC

Objective: To determine the rate of photorelease and identify reaction byproducts.

Methodology:

  • Prepare a sample of NBACN as described in Protocol 1.

  • Place the sample in a cuvette and begin irradiation with the 365 nm light source.

  • At defined time intervals (e.g., 0, 15, 30, 60, 120, 300 seconds), withdraw a small aliquot from the reaction mixture.[14]

  • Immediately quench the reaction by diluting the aliquot in a dark vial.

  • Analyze each aliquot by HPLC-DAD (Diode Array Detector) or HPLC-MS (Mass Spectrometry).

    • Causality: HPLC-DAD allows for the acquisition of a full UV-Vis spectrum for each peak, aiding in the identification of the starting material, product, and byproducts based on their unique chromophores. HPLC-MS provides definitive mass information to confirm the identity of all species in the reaction mixture.[15]

  • Plot the concentration of the starting material decreasing and the product(s) appearing over time. This data can be used to calculate the initial rate of the photoreaction.

Application Guidance and Concluding Remarks

When to Choose this compound (NBACN):

NBACN presents a specialized tool within the PPG arsenal. Its primary application is the photogeneration of an aromatic aldehyde, specifically 2-nitrobenzaldehyde. This could be useful in synthetic chemistry where a protected aldehyde is needed, and deprotection with a traceless reagent is desired. However, for biological applications, its use is severely limited.

Strengths:

  • Leverages the well-understood and predictable photochemistry of the oNB scaffold.

  • Provides a direct photochemical route to an aldehyde from a stable cyanohydrin precursor.

Weaknesses:

  • Release of HCN: The stoichiometric release of highly toxic hydrogen cyanide makes NBACN unsuitable for most in vitro and virtually all in vivo biological applications.

  • UV Activation: The requirement for UV light carries the risk of phototoxicity to living cells.[8]

  • Nitroso Byproduct: The 2-nitrosobenzaldehyde byproduct can be reactive and may interfere with biological systems or subsequent analytical steps.[9]

Authoritative Recommendation:

For researchers seeking to cage a carbonyl group for biological applications, the p-Hydroxyphenacyl (pHP) protecting group is a demonstrably superior alternative.[5][16] It offers a higher quantum yield, more benign byproducts, and avoids the release of cyanide. For applications demanding longer-wavelength activation to minimize phototoxicity, coumarin-based PPGs are the clear choice.[6]

While this compound is an interesting chemical entity that demonstrates the versatility of the oNB platform, its performance profile, particularly the nature of its byproducts, places it as a niche reagent for specialized synthetic applications rather than a mainstream tool for researchers in biology and drug development. The established standards benchmarked in this guide offer more robust, efficient, and biologically compatible solutions for the spatiotemporal control of molecular function.

References

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  • Klán, P., Å olomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Lerch, M. M., Hansen, M. J., van der Velden, J., van der Zwaag, D., & Feringa, B. L. (2016). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 45(23), 6533-6547. [Link]

  • Lu, M., Wang, Y., & Wan, P. (2007). A Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(18), 3473-3476. [Link]

  • Nerbonne, J. M. (1996). Caged compounds: tools for illuminating neuronal responses and connections. Current Opinion in Neurobiology, 6(3), 379-386. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Ellis-Davies, G. C. R. (2008). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neuroscience, 2(1), 1. [Link]

  • Ellis-Davies, G. C. R., & Barsotti, R. J. (2013). A chemist and biologist talk to each other about caged neurotransmitters. Biochemical Society Transactions, 41(1), 101-106. [Link]

  • Ellis-Davies, G. C. R. (2011). Useful caged compounds for cell physiology. The Journal of Physiology, 589(3), 441-447. [Link]

  • Schwartz, E., & Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6339-6432. [Link]

  • Lee, S. H., Shin, Y. K., & Lee, Y. M. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Patel, S. (2019). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 3(3). [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Lee, S. H., Shin, Y. K., & Lee, Y. M. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

  • Laimgruber, S., Schikora, M., & Oelgemöller, M. (2008). Unraveling the Mechanism of the Photodeprotection Reaction of 8-Bromo- and 8-Chloro-7-hydroxyquinoline Caged Acetates. The Journal of Organic Chemistry, 73(20), 7855-7863. [Link]

  • Li, X., Chan, W. S., & Phillips, D. L. (2009). Time-resolved spectroscopy studies of the photodeprotection reactions of p-hydroxyphenacyl ester phototrigger compounds. Photochemical & Photobiological Sciences, 8(7), 967-980. [Link]

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The Uncaging Conundrum: A Comparative Guide to o-Nitrobenzyl Photoremovable Protecting Groups and the Quest for Reproducible Photostimulation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Complexities of Light-Activated Compounds in Research

In the dynamic fields of neuroscience, cell biology, and drug development, the ability to precisely control biological processes in space and time is paramount. Photoremovable protecting groups (PPGs), or "caged compounds," have emerged as indispensable tools, offering the ability to release bioactive molecules with a pulse of light. Among the pioneering and most widely utilized classes of PPGs are the ortho-nitrobenzyl derivatives. This guide provides an in-depth technical comparison of these crucial chemical tools, with a focus on the principles of their application, the critical importance of independent replication, and a practical look at their performance against viable alternatives.

While the specific compound 2-Hydroxy-2-(2-nitrophenyl)acetonitrile falls within the structural family of o-nitrobenzyl derivatives, it remains a sparsely documented entity in the peer-reviewed literature regarding its application as a caged compound. Therefore, this guide will use its well-characterized and widely adopted analogues, such as MNI-caged glutamate and CDNI-caged GABA , as a case study to explore the core principles and challenges in the field of photouncaging. The successful and widespread application of these compounds across numerous independent laboratories serves as a powerful testament to the reproducibility of this technology when key experimental parameters are meticulously controlled.

The o-Nitrobenzyl Caging Strategy: A Mechanistic Overview

The utility of the o-nitrobenzyl moiety as a PPG lies in its photochemical lability. Upon absorption of a photon, typically in the UV-A range, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond linking it to the bioactive molecule. This process, known as uncaging, results in the liberation of the active compound and the formation of a biologically inert nitrosobenzaldehyde or nitrosoketone byproduct.

The efficiency of this process is governed by several key photophysical parameters:

  • Quantum Yield (Φ): This represents the fraction of absorbed photons that result in a successful uncaging event. A higher quantum yield signifies a more efficient photorelease.

  • Molar Extinction Coefficient (ε): This parameter quantifies how strongly a molecule absorbs light at a particular wavelength. A high extinction coefficient allows for efficient uncaging even at lower light intensities.

  • Two-Photon Absorption Cross-Section (σ₂): For applications requiring high spatial resolution, two-photon excitation is employed. This parameter reflects the efficiency of simultaneous absorption of two lower-energy photons to trigger the uncaging event.

The interplay of these parameters dictates the overall performance of a caged compound and is a critical consideration when designing and interpreting photostimulation experiments.

A Comparative Analysis of o-Nitrobenzyl Derivatives and Alternatives

The selection of a caged compound is a critical experimental decision. The ideal PPG should exhibit high uncaging efficiency, be chemically stable in biological media, and demonstrate no biological activity in its caged form. Furthermore, the uncaging byproducts should be non-toxic and not interfere with the biological system under investigation.

Below is a comparative summary of key performance metrics for several widely used caged compounds.

Caged CompoundPhotoremovable Protecting GroupTypical Wavelength (nm)Quantum Yield (Φ)Two-Photon Cross-Section (GM)Key AdvantagesPotential Drawbacks
MNI-Glutamate 4-Methoxy-7-nitroindolinyl350-380 (1P), 720 (2P)~0.085~0.06Well-characterized, commercially available, good two-photon sensitivity.[1][2]Can exhibit off-target effects, such as antagonism of GABA-A receptors at high concentrations.[3][4]
CDNI-Glutamate 4-Carboxymethoxy-5,7-dinitroindolinyl~365 (1P), 720 (2P)~0.5-0.6~5x higher than MNI-GluHigher quantum yield than MNI-Glutamate, leading to more efficient uncaging.[2][5]Also shows antagonism of GABA-A receptors.[3]
RuBi-Glutamate Ruthenium-bipyridine complex400-450 (1P), ~800 (2P)~0.04-0.08~0.3-0.5Red-shifted absorption, reducing potential phototoxicity.[3][4]Lower quantum yield compared to some nitrobenzyl compounds.[4]
pHP-caged ATP p-Hydroxyphenacyl~310 (1P)~0.2-0.6Not typically used for 2PVery fast release kinetics (nanoseconds) and clean photoreaction.[6][7]Requires UV light for one-photon uncaging.
Coumarin-caged GABA 7-(Diethylamino)coumarin-4-yl)methyl~400-450 (1P), ~800-900 (2P)~0.02-0.05VariableVisible light absorption, good hydrolytic stability.[6][7]Generally lower quantum yields.

The Cornerstone of Scientific Rigor: Independent Replication in Uncaging Studies

The core directive of this guide is to emphasize the paramount importance of independent replication in studies involving photoremovable protecting groups. While a formal, head-to-head replication study of a single publication may be rare, the scientific community establishes the robustness of a technique through its widespread and successful adoption by numerous independent research groups.

The case of MNI-glutamate is illustrative. Since its development in the early 2000s, it has become a staple in neuroscience research for mapping neuronal circuits and studying synaptic plasticity.[1][2] Its commercial availability has facilitated its use in countless laboratories worldwide. The consistency of results obtained across these independent groups, studying a wide array of synaptic phenomena, provides strong de facto validation of its efficacy and the reproducibility of the two-photon uncaging technique.

Furthermore, comparative studies, such as those directly comparing the performance of MNI-glutamate with newer caged compounds like CDNI-glutamate or RuBi-glutamate, inherently rely on the established and reproducible performance of MNI-glutamate as a benchmark.[4][8] These studies, while not formal replications, contribute to a body of evidence that validates the fundamental principles and expected outcomes of these experiments.

The following workflow diagram illustrates the logical process of validating and replicating uncaging experiments, a critical practice for ensuring the reliability of research findings in this field.

Caption: Workflow for the validation and replication of caged compound studies.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the adoption and rigorous application of these techniques, detailed experimental protocols are essential. Below are representative, step-by-step methodologies for the synthesis of an o-nitrobenzyl-based caged compound and its application in a two-photon uncaging experiment.

Synthesis of MNI-Caged Glutamate (A Representative Protocol)

This protocol is a condensed representation of synthetic routes described in the literature.[9] Researchers should consult the primary literature for detailed reaction conditions and characterization data.

Workflow for MNI-Glutamate Synthesis

G A Start: 4-Methoxy-7-nitroindoline C Step 2: Activation of Indoline A->C B Step 1: Protection of Glutamate D Step 3: Coupling Reaction B->D C->D E Step 4: Deprotection D->E F End: MNI-Glutamate E->F

Caption: Simplified workflow for the synthesis of MNI-Glutamate.

Step-by-Step Methodology:

  • Protection of Glutamic Acid: The α-amino and α-carboxyl groups of L-glutamic acid are protected to prevent side reactions. This is typically achieved using standard protecting group chemistry, for example, by forming a di-tert-butyl ester.

  • Activation of 4-Methoxy-7-nitroindoline: The indoline nitrogen is activated to facilitate its reaction with the protected glutamate. This can be achieved by reacting it with phosgene or a phosgene equivalent to form the corresponding carbamoyl chloride.

  • Coupling Reaction: The activated indoline is reacted with the protected glutamic acid in the presence of a suitable base. This reaction forms the crucial bond between the caging group and the γ-carboxyl group of glutamate.

  • Deprotection: The protecting groups on the α-amino and α-carboxyl groups of the glutamate moiety are removed, typically under acidic conditions, to yield the final MNI-caged glutamate product.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for biological experiments.

Two-Photon Uncaging of MNI-Glutamate in a Neuronal Preparation

This protocol outlines the key steps for performing a two-photon uncaging experiment to stimulate a single dendritic spine on a neuron in a brain slice.[10][11]

Experimental Workflow for Two-Photon Uncaging

Caption: Workflow for a typical two-photon uncaging experiment.

Step-by-Step Methodology:

  • Preparation of Acute Brain Slices: Brain slices containing the neurons of interest are prepared and maintained in artificial cerebrospinal fluid (aCSF).

  • Bath Application of MNI-Glutamate: MNI-glutamate is added to the aCSF and allowed to perfuse the brain slice. The concentration used is a critical parameter and should be carefully optimized to be effective for uncaging while minimizing potential off-target effects.

  • Identification of Target Neuron and Dendritic Spine: A neuron is identified for recording, typically filled with a fluorescent dye via a patch pipette for visualization. A two-photon microscope is used to image the dendritic arbor and select a specific dendritic spine for stimulation.

  • Positioning of the Uncaging Laser: The uncaging laser beam, tuned to the appropriate wavelength for two-photon excitation of MNI-glutamate (typically around 720 nm), is precisely positioned over the head of the selected dendritic spine.

  • Photolysis and Uncaging: A brief, high-intensity laser pulse (on the order of milliseconds) is delivered to the targeted spine. This triggers the two-photon absorption by the MNI-glutamate molecules within the focal volume, leading to the rapid release of glutamate.

  • Electrophysiological Recording: The resulting postsynaptic current or potential is recorded using whole-cell patch-clamp electrophysiology. The amplitude and kinetics of this response provide information about the functional properties of the synapse.

  • Data Analysis: The recorded uncaging-evoked responses are analyzed to quantify synaptic strength, receptor properties, and other parameters of interest.

Conclusion and Future Outlook

The o-nitrobenzyl class of photoremovable protecting groups has undeniably revolutionized our ability to probe complex biological systems with high spatiotemporal precision. While the specific compound this compound remains to be fully characterized in this context, the principles learned from its well-studied analogues provide a robust framework for the development and application of new caged compounds.

The future of this field lies in the development of PPGs with improved photophysical properties, such as red-shifted absorption spectra to minimize phototoxicity and enhance tissue penetration, and higher two-photon cross-sections for more efficient uncaging with lower laser powers. As new caged compounds are developed, the principles of rigorous characterization and independent validation will remain the cornerstones of reliable and reproducible science. The collective experience of the research community in using and refining these powerful tools will continue to drive innovation and new discoveries in our understanding of the intricate machinery of life.

References

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  • Das, S. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(3).
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  • Matsuzaki, M., et al. (2010). Two-photon uncaging of γ-aminobutyric acid in intact brain tissue.
  • Silver, R. A. (2010). Probing the functional organization of neural microcircuits using MNI-caged glutamate. Cold Spring Harbor Protocols, 2010(5), pdb.prot5427.
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  • Zito, K. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. Retrieved from [Link]

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  • Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The correct handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a compound characterized by its dual-hazard nature, stemming from both the nitrile and nitroaromatic functional groups. Our approach is grounded in established safety protocols and a deep understanding of chemical reactivity to ensure the protection of laboratory personnel and the environment.

Understanding the Inherent Risks: A Dual-Hazard Profile

This compound presents a significant hazard profile that demands meticulous handling and disposal. Its structure incorporates two key functional groups of concern:

  • Aromatic Nitro Group: Nitroaromatic compounds are recognized for their potential toxicity and, in some cases, explosive characteristics.[1][2] They are often subject to specific environmental disposal regulations.

  • Acetonitrile Moiety: Many organic nitriles are toxic and can be metabolized in the body to release cyanide, which interferes with cellular respiration.[3] Exposure routes of concern include inhalation, skin contact, and ingestion.[3][4][5]

Given these characteristics, all waste containing this compound must be unequivocally classified as hazardous waste .[6][7]

Core Principles of Disposal: A Self-Validating System

The disposal protocol outlined below is designed as a self-validating system, ensuring that each step logically follows from a risk-assessment perspective. The primary objective is the complete containment and segregation of the hazardous material, followed by its transfer to a certified hazardous waste management facility.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound from the point of generation to final hand-off.

Phase 1: Immediate Handling and Segregation at the Point of Generation
  • Personal Protective Equipment (PPE) is Non-Negotiable: Before handling any waste, ensure appropriate PPE is worn. This includes, at a minimum:

    • Chemical-resistant gloves (Butyl rubber is recommended for protection against nitro compounds and nitriles).[8]

    • Safety glasses with side-shields or chemical splash goggles.[4]

    • A properly buttoned laboratory coat.[9] All handling of the compound and its waste should occur within a certified chemical fume hood to minimize inhalation risk.[9]

  • Waste Identification and Classification: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

    • Residual or surplus pure compound.

    • Contaminated solutions.

    • Used glassware, pipette tips, and filter paper.

    • Contaminated PPE (e.g., gloves).[10]

  • Dedicated Waste Stream Collection: To prevent dangerous reactions, it is critical to segregate this waste.

    • Establish a dedicated, clearly labeled hazardous waste container for all this compound waste.[6]

    • Crucially, do not mix this waste with other chemical streams , particularly strong acids, bases, strong oxidizing agents, or reducing agents, as this can lead to unpredictable and hazardous reactions.[3]

Phase 2: Waste Accumulation and Storage
  • Container Selection: The choice of container is vital for safe storage.

    • Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, that is in good condition, leak-proof, and has a secure, tight-fitting lid.[11][12]

    • Ensure the container's exterior is clean and free from contamination.[12]

  • Proper Labeling: The waste container must be meticulously labeled. The label should include:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "This compound ".[6]

    • The date waste was first added.[6]

    • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard).

  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA within the laboratory.[6] This area should be at or near the point of generation and under the control of laboratory personnel.[6]

    • The container must remain closed at all times except when adding waste.[6]

    • The SAA should be in a cool, dry, and well-ventilated location, away from heat sources or ignition.[13]

Phase 3: Final Disposal Logistics
  • Professional Disposal is Mandatory: The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[6][13] These organizations are equipped to handle transport and disposal in compliance with all local, state, and federal regulations.[6][7][14]

  • Expected Disposal Method: The standard and most effective method for the destruction of nitroaromatic compounds is high-temperature incineration.[6] This process ensures the complete breakdown of the hazardous molecule into less harmful components.

  • Documentation: Maintain a detailed inventory of the waste generated. This record-keeping is essential for regulatory compliance and for the hazardous waste disposal service.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Spill Scenario Containment and Cleanup Protocol
Small Spill 1. Alert personnel in the immediate vicinity. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[7][9] 3. Carefully sweep up the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[3][4][9] 4. Clean the spill area thoroughly with soap and water.[9]
Large Spill 1. Evacuate the area immediately. [9] 2. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team. 3. Prevent entry into the affected area. 4. Allow only trained and properly equipped personnel to handle the cleanup.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_generation Point of Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill classify Classify as Hazardous Waste ppe->classify container Use Dedicated, Labeled Container classify->container segregate Segregate from Incompatible Chemicals container->segregate saa Store in Closed Container in Satellite Accumulation Area (SAA) segregate->saa ehs Arrange Pickup with Certified Hazardous Waste Vendor saa->ehs incinerate High-Temperature Incineration (Expected Method) ehs->incinerate spill_response Execute Spill Management Protocol spill->spill_response spill_response->container Dispose of Cleanup Materials as Hazardous Waste

Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of safety and environmental responsibility. This protocol is not merely a set of instructions but a framework for building a culture of safety that extends beyond the product to the entire lifecycle of our chemical reagents.

References

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%.[Link]

  • A&A S.r.l. How to Dispose of Acetonitrile?[Link]

  • CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives.[Link]

  • WellBefore. How to Recycle Nitrile Gloves.[Link]

  • NJ.gov. Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY.[Link]

  • Unigel. SAFETY DATA SHEET - HIGH PURITY ACETONITRILE.[Link]

  • Fisher Scientific. SAFETY DATA SHEET - Acetonitrile.[Link]

  • PubMed. Biodegradation of nitroaromatic compounds.[Link]

  • PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation.[Link]

  • CP Lab Safety. Nitriles Waste Compatibility.[Link]

  • Yufeng. Understanding the SDS for Acetonitrile: Safe Handling Practices.[Link]

  • NJ.gov. Acetonitrile - Hazardous Substance Fact Sheet.[Link]

  • PubChem. 2-Hydroxy-2-(3-nitrophenyl)acetonitrile.[Link]

  • PubMed. Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • PubChem. 2-Nitrophenylacetonitrile.[Link]

  • OSHA. Hazard Classification Guidance for Manufacturers, Importers, and Employers.[Link]

  • EPA. Acetonitrile.[Link]

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A Senior Application Scientist's Guide to Handling 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. As this compound is a cyanohydrin derived from a nitroaromatic aldehyde, it presents significant health risks that demand meticulous adherence to safety procedures. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Risk

The primary hazards of this compound stem from its structure, which combines a reactive nitrile group with a nitroaromatic ring. While specific toxicological data for this exact molecule is limited, the known hazards of structurally similar compounds, such as nitrophenylacetonitriles and other cyanohydrins, provide a strong basis for a thorough risk assessment.

The principal risks are:

  • Acute Toxicity : The compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Cyanide Release : A critical danger is the potential for this compound to decompose or metabolize, releasing highly toxic cyanide ions. Cyanide inhibits cytochrome oxidase, a key enzyme in cellular respiration, which can rapidly lead to chemical asphyxiation and death.[3][4] Symptoms of cyanide poisoning can include headache, dizziness, weakness, collapse, unconsciousness, and convulsions.[3]

  • Irritation : Direct contact is likely to cause serious skin and eye irritation.[2] Inhalation of dust may lead to respiratory tract irritation.[2][3]

Hazard ProfileDescriptionSource(s)
Acute Oral Toxicity Harmful if swallowed.[1][2][1][2]
Acute Dermal Toxicity Harmful in contact with skin.[1][2][1][2]
Acute Inhalation Toxicity Harmful if inhaled as a dust or aerosol.[1][2][1][2]
Skin Corrosion/Irritation Causes skin irritation.[2][2]
Eye Damage/Irritation Causes serious eye irritation.[2][2]
Systemic Toxicity May be metabolized to cyanide, impairing cellular respiration.[3][3]

Mandatory Engineering Controls

Before any personal protective equipment is considered, the primary line of defense is robust engineering controls. These systems are designed to minimize exposure by containing the hazard at its source.

  • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5]

  • Emergency Equipment : An eyewash station and a safety shower must be readily accessible and tested regularly.[5] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to prevent contact and exposure.

  • Eye and Face Protection :

    • Chemical Splash Goggles : These are mandatory to provide a seal around the eyes, protecting against dust particles and splashes. Standard safety glasses are insufficient.

    • Face Shield : A face shield should be worn over safety goggles whenever there is a significant risk of splashing or explosion.[6]

  • Hand Protection :

    • Glove Selection : Due to the compound's dual chemical nature (aromatic and nitrile), careful glove selection is critical. While disposable nitrile gloves may offer minimal splash protection, they are not recommended for prolonged contact. For direct handling or in case of spills, heavier-duty gloves such as butyl rubber or Silver Shield are recommended.[7]

    • Double Gloving : It is best practice to wear two pairs of compatible gloves to reduce the risk of exposure from a single glove failure.

    • Inspection and Disposal : Gloves must be inspected for any signs of degradation or puncture before use.[8] Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste immediately after handling the compound.[8]

  • Skin and Body Protection :

    • Laboratory Coat : A flame-resistant lab coat that fits properly and is fully buttoned is required.[6]

    • Chemical-Resistant Apron : For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

    • Appropriate Attire : Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[6] Shorts, skirts, and perforated shoes are strictly prohibited.

  • Respiratory Protection :

    • If engineering controls (i.e., a fume hood) are not available or are insufficient to control airborne concentrations, respiratory protection is required.[6]

    • A NIOSH-approved respirator with a particulate filter (for dust) or a combination of organic vapor and particulate cartridges should be used.[5] All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.[6]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for safety.

Step-by-Step Handling Protocol
  • Preparation : Before starting work, ensure the fume hood is functioning correctly. Don all required PPE as described above.

  • Weighing : Handle the solid compound on a disposable weighing paper or in a tared container within the fume hood to minimize dust generation.[3]

  • Transfer : Use appropriate tools like spatulas for transferring the solid. If making a solution, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling : After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[1][5]

Waste Disposal
  • Segregation : All waste contaminated with this compound, including gloves, weighing papers, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Labeling : The waste container must be labeled as "Hazardous Waste - Acutely Toxic" and list "this compound" and "Cyanide-Containing Waste".

  • Disposal : The sealed container must be disposed of through an approved hazardous waste disposal program.[1] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Emergency Response Protocol

Speed is critical when responding to cyanide exposure.[10] All personnel working with this compound must be trained in these emergency procedures.

Emergency_Workflow cluster_exposure Exposure Event cluster_response Immediate Actions cluster_medical Medical & Reporting Exposure Spill or Personal Exposure (Skin, Eyes, Inhalation) Evacuate Evacuate Area (if major spill) Alert Others Exposure->Evacuate Spill RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing Personal Contact FreshAir Move to Fresh Air (Inhalation) Exposure->FreshAir Inhalation Call911 Call 911 / Emergency Services Inform them of Cyanide Exposure Evacuate->Call911 Flush Flush Affected Area (Skin/Eyes for 15+ min) RemoveClothing->Flush Flush->Call911 FreshAir->Call911 FirstAid Administer Oxygen (Trained personnel only) Call911->FirstAid Report Report to Supervisor & EHS FirstAid->Report

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.